3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
Description
The exact mass of the compound 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-fluoro-5-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNFWNSYUVQREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146614-40-5 | |
| Record name | 3-Fluoro-5-(hydroxymethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the commercially available 3-bromo-5-fluorobenzyl alcohol and proceeds through a four-step sequence involving protection of the benzylic alcohol, formation of a Grignard reagent, subsequent borylation, and final deprotection. This guide offers a detailed, step-by-step methodology, explains the rationale behind experimental choices, and provides insights into reaction mechanisms and potential challenges. All quantitative data is summarized for clarity, and key transformations are illustrated with diagrams to enhance understanding.
Introduction
3-Fluoro-5-(hydroxymethyl)phenylboronic acid is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility stems from its trifunctional nature: the boronic acid moiety allows for participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, the fluorine atom can enhance metabolic stability and binding affinity of target molecules, and the hydroxymethyl group provides a site for further functionalization. This guide details a reliable synthetic route, emphasizing experimental integrity and reproducibility.
Overall Synthetic Strategy
The synthesis of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid from 3-bromo-5-fluorobenzyl alcohol is predicated on the temporary masking of the reactive hydroxyl group to allow for the formation of an organometallic intermediate. The acidic proton of the alcohol is incompatible with the highly basic nature of Grignard reagents. Therefore, a protection-deprotection strategy is essential. The chosen protecting group is the tert-butyldimethylsilyl (TBDMS) group, which is readily introduced, stable to the conditions of Grignard reagent formation, and can be cleanly removed in the final step.
The overall transformation is depicted in the following workflow:
An In-depth Technical Guide to 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(hydroxymethyl)phenylboronic acid, identified by the CAS Number 1146614-40-5 , is a specialized boronic acid derivative that has garnered significant attention in medicinal chemistry and materials science.[1][2][3][4][5][6] Its unique trifunctional structure—featuring a boronic acid, a fluorine atom, and a hydroxymethyl group on a phenyl ring—makes it a highly versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, safety and handling protocols, and its pivotal role in advanced chemical synthesis, particularly in the development of novel therapeutic agents.
The strategic incorporation of both a fluorine atom and a hydroxymethyl group imparts distinct and advantageous characteristics to the molecule. The fluorine atom can significantly enhance the metabolic stability and binding affinity of target molecules, while the hydroxymethyl group offers a reactive site for further chemical modifications.[7] This combination makes the compound an invaluable reagent for creating complex molecules, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[7]
Physicochemical and Safety Properties
Understanding the fundamental properties of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is crucial for its effective use and safe handling in a laboratory setting.
Core Properties
The key physicochemical properties are summarized in the table below, compiled from various suppliers and safety data sheets.
| Property | Value | Source(s) |
| CAS Number | 1146614-40-5 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₇H₈BFO₃ | [1][2][6][7] |
| Molecular Weight | 169.95 g/mol | [1][2][4][6][7] |
| Appearance | White to off-white or light yellow solid/powder | [3][7] |
| Purity | Typically ≥95% | [7] |
| InChI Key | BLNFWNSYUVQREC-UHFFFAOYSA-N | [1][4] |
| Storage Conditions | Store in an inert atmosphere at 2-8°C | [1] |
Safety and Handling
3-Fluoro-5-(hydroxymethyl)phenylboronic acid is classified as a hazardous substance and requires careful handling.[1][2]
Hazard Statements:
Precautionary Measures: Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[8][9] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[8][9] In case of contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[8][9]
The Suzuki-Miyaura Coupling: A Core Application
The primary application of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically to create biaryl compounds.[10]
The Catalytic Cycle
The mechanism involves a palladium(0) catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The presence of a base is crucial for activating the boronic acid for the transmetalation step.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Experimental Protocol
Below is a general, illustrative protocol for a Suzuki-Miyaura coupling reaction using an aryl boronic acid like 3-Fluoro-5-(hydroxymethyl)phenylboronic acid.
Materials:
-
Aryl Halide (e.g., 4-iodoanisole) (1.0 mmol, 1.0 equiv)
-
3-Fluoro-5-(hydroxymethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
Strategic Importance in Drug Discovery
The specific functional groups on 3-Fluoro-5-(hydroxymethyl)phenylboronic acid provide distinct advantages in the design of new drug candidates.
The Role of the Fluorine Atom
Fluorine is a bioisostere of a hydrogen atom but possesses unique properties due to its high electronegativity and small size.[4] Its incorporation into a drug molecule can:
-
Block Metabolic Oxidation: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[1][3]
-
Enhance Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets, potentially increasing the potency of a drug candidate.[4]
-
Modulate Physicochemical Properties: It can alter a molecule's lipophilicity and pKa, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]
Caption: Key benefits of fluorine incorporation in medicinal chemistry.
The Hydroxymethyl Group as a Functional Handle
The -CH₂OH group is a versatile functional handle that provides a site for further synthetic elaboration.[12] This is critical for:
-
Improving Solubility: The hydroxyl group is polar and can participate in hydrogen bonding, which often improves the aqueous solubility of a compound—a crucial factor for drug delivery.[12]
-
Derivatization: It can be easily oxidized to an aldehyde or carboxylic acid, or converted into an ether, ester, or halide, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
-
Pharmacophore Interaction: The hydroxymethyl group can act as a hydrogen bond donor or acceptor, enabling critical interactions with biological targets like enzymes or receptors.[12]
Conclusion
3-Fluoro-5-(hydroxymethyl)phenylboronic acid is more than a simple chemical reagent; it is a strategically designed building block that empowers chemists to address key challenges in drug discovery and materials science. Its ability to participate in robust C-C bond-forming reactions, combined with the beneficial properties imparted by its fluorine and hydroxymethyl substituents, ensures its continued relevance in the synthesis of complex, high-value molecules. A thorough understanding of its properties, reactivity, and handling is essential for any scientist looking to leverage its unique potential.
References
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J&H CHEM. 3-Fluoro-5-(hydroxyMethyl)phenylboronic Acid CAS NO.1146614-40-5. [Link]
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MySkinRecipes. 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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WorldOfChemicals. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
-
Frontiers. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the causality behind experimental choices and to provide a framework for the practical application of this versatile compound.
Introduction: A Molecule of Interest
3-Fluoro-5-(hydroxymethyl)phenylboronic acid, with the CAS number 1146614-40-5, has garnered significant attention in synthetic and medicinal chemistry.[1][2][3][4] Its utility stems from the unique interplay of its three functional groups: the boronic acid, the fluorine atom, and the hydroxymethyl group. The boronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1] The strategic placement of a fluorine atom can significantly influence the electronic properties of the molecule, enhancing metabolic stability and binding affinity of derivative compounds.[1] Furthermore, the hydroxymethyl group offers a valuable site for further functionalization, adding to the compound's synthetic versatility.[1] This guide will delve into the essential physicochemical properties that underpin the reactivity, stability, and handling of this important reagent.
Chemical Identity and Structure
The structural integrity of a reagent is the foundation of its reliable application in any synthetic protocol. The identity of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is established through its unique molecular formula and structure.
| Property | Value | Source |
| Chemical Name | 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | [1][2][3][4] |
| CAS Number | 1146614-40-5 | [1][2][3][4] |
| Molecular Formula | C₇H₈BFO₃ | [1][3][5][6] |
| Molecular Weight | 169.95 g/mol | [1][3][5][6] |
| InChI Key | BLNFWNSYUVQREC-UHFFFAOYSA-N | [2] |
The following diagram illustrates the logical workflow for confirming the identity of a new batch of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid.
Caption: Workflow for identity and purity confirmation.
While specific spectral data for this compound is not publicly available, supplier information confirms that the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are consistent with the assigned structure.[1]
Physical and Chemical Properties: A Quantitative Overview
| Property | Value | Source |
| Physical Form | Solid. Often described as a white to yellow or off-white to light yellow powder. | [1][7] |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Not Available | |
| pKa | Not Available | |
| Purity | Typically ≥95% - 97% | [1][2] |
Experimental Protocols for Physicochemical Property Determination
To ensure scientific rigor and reproducibility, the following sections detail standardized experimental methodologies for determining the key physicochemical properties of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid.
Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.
Protocol:
-
Sample Preparation: A small, dry sample of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
Determination of Solubility
Solubility data is crucial for selecting appropriate solvents for reactions, purification, and analytical method development.
Protocol: Isothermal Shake-Flask Method
-
Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane).
-
Equilibration: An excess amount of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is added to a known volume of each solvent in a sealed vial.
-
Agitation: The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After allowing any undissolved solid to settle, an aliquot of the supernatant is carefully removed, filtered, and diluted. The concentration of the dissolved compound is then quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
The following diagram illustrates the decision-making process for solvent selection based on the intended application.
Caption: Logic diagram for solvent selection.
Determination of pKa
The acid dissociation constant (pKa) is a fundamental parameter that governs the ionization state of the boronic acid group at a given pH. This is critical for understanding its reactivity and for developing robust analytical methods.
Protocol: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using an automated titrator. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the data can be analyzed using specialized software that applies derivative methods to the titration curve.
It is important to note that boronic acids can have complex equilibria in solution, and methods like UV-spectrophotometric titration can also be employed for pKa determination.[8]
Stability and Storage
The stability of boronic acids is a key consideration for their long-term storage and use in synthesis.
-
Storage Conditions: 3-Fluoro-5-(hydroxymethyl)phenylboronic acid should be stored in an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C.[5][6] This is to minimize degradation through oxidation and protodeboronation.
-
Protodeboronation: A common degradation pathway for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved. The fluorine substitution on the phenyl ring of the target molecule is expected to improve its stability against this process compared to non-fluorinated analogs.[9]
-
Anhydride Formation: Phenylboronic acids can undergo dehydration to form cyclic trimers known as boroxines. It is not uncommon for commercial samples of boronic acids to contain varying amounts of their corresponding anhydrides.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-5-(hydroxymethyl)phenylboronic acid.
-
Hazard Identification: This compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin and eyes.[10]
-
Conclusion
3-Fluoro-5-(hydroxymethyl)phenylboronic acid is a valuable and versatile building block. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its successful application in research and development. While some experimental data is not yet publicly available, the provided protocols offer a robust framework for its determination, ensuring the generation of reliable and reproducible results. By integrating this technical knowledge, researchers can unlock the full potential of this important synthetic intermediate.
References
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Kubiak, R., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2779. [Link]
-
MySkinRecipes. (n.d.). 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid. Retrieved from [Link]
-
Ferreira, C. F., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(11), 3334. [Link]
-
PubChem. (n.d.). 3-Fluorophenylboronic acid. Retrieved from [Link]
-
ResearchGate. (2020). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Retrieved from [Link]
-
AOBChem. (n.d.). 3-Fluoro-5-(hydroxymethyl)phenylboronic acid pinacol ester. Retrieved from [Link]
-
Boroncore. (n.d.). 1146614-40-5 | 3-Fluoro-5-(hydroxymethyl)phenylboronic acid. Retrieved from [Link]
-
Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
-
Pure and Applied Chemistry. (2013). Development of methods for the determination of pKa values. Pure and Applied Chemistry, 85(9), 1757-1773. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of investigated compounds in water. Retrieved from [Link]
-
J&H Chemical. (n.d.). 3-Fluoro-5-(hydroxyMethyl)phenylboronic Acid CAS NO.1146614-40-5. Retrieved from [Link]
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- 4. 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | 1146614-40-5 [sigmaaldrich.com]
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- 7. 3-Fluoro-5-(hydroxyMethyl)phenylboronic Acid, CasNo.1146614-40-5 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
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- 9. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]
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An In-Depth Technical Guide to the 1H and 13C NMR Spectra of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
Introduction
3-Fluoro-5-(hydroxymethyl)phenylboronic acid is a key trifunctional reagent increasingly utilized by researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, offers a versatile platform for the synthesis of complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling. The fluorine substituent can enhance metabolic stability and binding affinity of drug candidates, while the hydroxymethyl group provides a site for further functionalization. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification.
Predicted NMR Spectroscopic Data
The predicted 1H and 13C NMR data for 3-Fluoro-5-(hydroxymethyl)phenylboronic acid are summarized below. These predictions are based on an analysis of the substituent chemical shift (SCS) effects of the fluoro, hydroxymethyl, and boronic acid groups on a benzene ring.
Predicted 1H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.6 - 7.8 | d | J(H-F) ≈ 8-10 Hz |
| H-4 | 7.3 - 7.5 | d | J(H-F) ≈ 8-10 Hz |
| H-6 | 7.5 - 7.7 | s | |
| -CH2OH | ~4.6 | s | |
| -CH2OH | Variable | br s | |
| -B(OH )2 | Variable | br s |
Note: The chemical shifts of the hydroxyl protons (-OH) are highly dependent on concentration, solvent, and temperature, and they often appear as broad singlets.
Predicted 13C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-1 (-B(OH)2) | 130 - 135 | s | |
| C-2 | 125 - 130 | d | 3J(C-F) ≈ 5-10 Hz |
| C-3 (-F) | 160 - 165 | d | 1J(C-F) ≈ 240-250 Hz |
| C-4 | 115 - 120 | d | 2J(C-F) ≈ 20-25 Hz |
| C-5 (-CH2OH) | 140 - 145 | d | 3J(C-F) ≈ 5-10 Hz |
| C-6 | 120 - 125 | d | 2J(C-F) ≈ 20-25 Hz |
| -C H2OH | ~64 | s |
Spectral Interpretation: A Mechanistic Approach
The predicted chemical shifts and coupling patterns are a direct consequence of the electronic and steric effects of the three distinct substituents on the phenyl ring.
1H NMR Spectrum Analysis
The aromatic region of the 1H NMR spectrum is expected to display three distinct signals corresponding to the three aromatic protons.
-
H-2 and H-4: These protons are situated ortho and para to the fluorine atom, respectively. The strong electronegativity of fluorine will lead to significant deshielding, shifting their resonances downfield. Furthermore, these protons will exhibit doublet splitting due to coupling with the fluorine atom (3JH-F and 5JH-F, respectively). The through-bond coupling is expected to be in the range of 8-10 Hz.
-
H-6: This proton is meta to the fluorine atom and ortho to the boronic acid group. The influence of the fluorine at the meta position is less pronounced. The boronic acid group is weakly electron-withdrawing, which will also contribute to a downfield shift. This proton is not expected to show significant coupling to the fluorine atom and will likely appear as a singlet, or a finely split multiplet depending on the resolution and long-range couplings.
-
-CH2OH: The methylene protons of the hydroxymethyl group are expected to appear as a singlet around 4.6 ppm. The absence of adjacent protons results in a singlet multiplicity.
-
-OH Protons: The protons of the hydroxymethyl and boronic acid groups are exchangeable and their chemical shifts are highly variable. They typically appear as broad singlets and may not be observed if D2O is used as a solvent due to deuterium exchange.
13C NMR Spectrum Analysis
The 13C NMR spectrum will provide critical information about the carbon framework and the influence of the fluorine substituent.
-
C-1 (-B(OH)2): The carbon atom attached to the boron is often difficult to observe due to quadrupolar relaxation of the boron nucleus, which can lead to significant line broadening.[1] Its chemical shift is predicted to be in the range of 130-135 ppm.
-
C-3 (-F): The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (1JC-F) of approximately 240-250 Hz, appearing as a doublet. This large coupling is a characteristic feature of fluorinated aromatic compounds. The strong electronegativity of fluorine will also cause a significant downfield shift for this carbon.
-
C-2, C-4, C-5, and C-6: These carbons will also show coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms (2JC-F > 3JC-F). This results in these carbons appearing as doublets with smaller coupling constants. The chemical shifts of these carbons are influenced by the combined electronic effects of all three substituents.
Experimental Protocol for NMR Analysis
Obtaining high-quality NMR spectra of boronic acids requires careful sample preparation and consideration of potential complications, such as the formation of boroxines (cyclic anhydrides).[1][2]
Sample Preparation
-
Analyte Purity: Ensure the 3-Fluoro-5-(hydroxymethyl)phenylboronic acid sample is of high purity and free from paramagnetic impurities that can cause line broadening.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices include DMSO-d6, Methanol-d4, or Acetone-d6. The choice of solvent can influence the chemical shifts, particularly for the hydroxyl protons.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Boroxine Formation: Boronic acids can reversibly form cyclic trimers called boroxines upon dehydration. This equilibrium can lead to complex or broad NMR spectra. To minimize boroxine formation, it is advisable to use a freshly opened bottle of deuterated solvent or to add a small drop of D2O to the NMR tube, which can help to hydrolyze any boroxine present.[2]
NMR Spectrometer Setup and Data Acquisition
The following diagram outlines a typical workflow for acquiring 1H and 13C NMR spectra.
Caption: Experimental workflow for NMR analysis.
1H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
13C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay (D1): 2-5 seconds.
Conclusion
This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the 1H and 13C NMR spectra of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid. By understanding the fundamental principles of substituent effects and following the detailed experimental protocols, researchers and scientists can confidently acquire and interpret the NMR spectra of this important synthetic building block. The provided data and interpretations serve as a valuable reference for the structural characterization and quality assessment of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid in various research and development settings.
References
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PubChem. (n.d.). 3-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings. Retrieved from [Link]
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- Takeda, S., & Fukawa, N. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 56(10), 965-971.
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- Kamienska-Trela, K., Kania, M., & Wójcik, J. (2014). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Magnetic Resonance in Chemistry, 52(11), 691-699.
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South Dakota State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (2014). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical shifts (with respect to TMS) of 3BrPBA with DFT (B3LYP 6-311++G(d,p)) method in DMSO. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. Retrieved from [Link]
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NPTEL IIT Bombay. (2024, February 9). Week 4 : Lecture 20 : 11B, 10B and 199Hg NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2016). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Retrieved from [Link]
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ResearchGate. (2018). Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid with experimental (FT-IR, FT-Raman, 1H and 13C NMR, UV) techniques and quantum chemical calculations. Retrieved from [Link]
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University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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ResearchGate. (n.d.). Results of ¹³C NMR chemical shift predictions for the original structure of aruncin B (37). Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Storage of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Introduction
3-Fluoro-5-(hydroxymethyl)phenylboronic acid is a key building block in modern medicinal chemistry and drug discovery. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient synthesis of complex organic molecules with potential therapeutic applications. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a site for further functionalization, making this a versatile reagent in the synthesis of novel drug candidates.
However, like many boronic acids, its utility is intrinsically linked to its stability. Degradation of this critical reagent can lead to reduced reaction yields, formation of impurities, and ultimately, impact the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the stability and storage considerations for 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, drawing upon established principles of boronic acid chemistry and pharmaceutical stability testing.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is essential for predicting its stability and developing appropriate handling and storage strategies.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₈BFO₃ | [1] |
| Molecular Weight | 169.95 g/mol | [1] |
| Appearance | White to off-white or yellow solid | [2] |
| Purity | Typically ≥95-97% | [1][3] |
| Storage Temperature | 2-8°C (Refrigerated) | [1] |
| Storage Conditions | Inert atmosphere | [1] |
Key Degradation Pathways
The stability of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is primarily dictated by three main degradation pathways common to arylboronic acids: protodeboronation, oxidation, and the formation of boroxines.
Protodeboronation: The Cleavage of the C-B Bond
Protodeboronation is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This process is often catalyzed by acidic or basic conditions and can be influenced by the electronic nature of the substituents on the phenyl ring. The presence of a fluorine atom, an electron-withdrawing group, can influence the rate of protodeboronation.
Caption: General schematic of the protodeboronation of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid.
Oxidation: The Role of Atmospheric Oxygen
Arylboronic acids are susceptible to oxidation, which can be initiated by atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents. This degradation pathway typically leads to the formation of the corresponding phenol. The boronic acid group is cleaved and replaced by a hydroxyl group in a process known as ipso-hydroxylation.[5][6]
Caption: General schematic of the oxidative degradation of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid.
Boroxine Formation: The Anhydride Trimer
In the solid state or in non-aqueous solvents, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible equilibrium, and the presence of water will shift the equilibrium back towards the monomeric boronic acid. The formation of boroxines can affect the solubility and reactivity of the boronic acid.[7]
Caption: Reversible equilibrium between 3-Fluoro-5-(hydroxymethyl)phenylboronic acid and its corresponding boroxine.
Factors Influencing Stability
Several environmental factors can significantly impact the stability of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid. Understanding and controlling these factors is crucial for maintaining the integrity of the compound.
-
Temperature: Elevated temperatures can accelerate all degradation pathways, including protodeboronation, oxidation, and dehydration to form boroxines. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to study the thermal stability and decomposition profile of the compound.
-
Moisture: As a hygroscopic solid, exposure to moisture can lead to hydrolysis and facilitate protodeboronation, especially under non-neutral pH conditions. The presence of water will also shift the boroxine equilibrium towards the boronic acid.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation. Photostability testing, as outlined in ICH guideline Q1B, is essential to determine the light sensitivity of the compound and the need for light-protective packaging.[8]
-
pH: The pH of the environment, particularly in solution, plays a critical role in the stability of boronic acids. Both acidic and basic conditions can catalyze protodeboronation.[9] The Lewis acidity of the boron atom, which is influenced by the electron-withdrawing fluorine substituent, will affect its behavior at different pH values.
-
Oxygen: The presence of atmospheric oxygen can promote oxidative degradation. Storing the compound under an inert atmosphere, such as nitrogen or argon, is a common practice to minimize this degradation pathway.
Recommended Storage and Handling
Based on the inherent instability of boronic acids and the specific recommendations for 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, the following storage and handling procedures are advised:
-
Storage Temperature: Long-term storage at refrigerated temperatures (2-8°C) is recommended to slow down degradation kinetics.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1]
-
Moisture Control: Keep the container tightly sealed to protect the hygroscopic solid from moisture.
-
Light Protection: Store in a light-resistant container to prevent photolytic degradation.
-
Handling: When handling, minimize exposure to ambient air and moisture. Use in a well-ventilated area or under a fume hood.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid should involve forced degradation studies and long-term stability testing under ICH-prescribed conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.[10]
1. Hydrolytic Degradation:
-
Protocol:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) conditions.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC-UV or UPLC-MS method.[10]
-
2. Oxidative Degradation:
-
Protocol:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30%) and incubate at room temperature or a slightly elevated temperature.
-
Monitor the reaction over time, taking aliquots at regular intervals.
-
Analyze the samples by HPLC-UV or UPLC-MS to quantify the parent compound and identify degradation products.[11]
-
3. Thermal Degradation:
-
Protocol:
-
Place the solid compound in a controlled temperature and humidity chamber (e.g., 70°C at low and high humidity) for a specified duration (e.g., 1-2 months).
-
At various time points, take samples and dissolve them in a suitable solvent for analysis.
-
Analyze the samples using a stability-indicating HPLC-UV or UPLC-MS method.
-
Additionally, DSC/TGA can be used to determine the melting point and decomposition temperature.
-
4. Photostability Testing:
-
Protocol:
-
Expose the solid compound and its solution to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV-A light, as per ICH Q1B guidelines.[8]
-
A control sample should be protected from light to differentiate between thermal and photolytic degradation.
-
After exposure, analyze the samples by HPLC-UV or UPLC-MS to assess for any degradation.
-
Caption: A typical workflow for conducting forced degradation studies.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to accurately quantify the decrease in the concentration of the active substance and to detect and quantify any degradation products formed. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[12][13]
Example HPLC Method Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by a photodiode array detector).
-
Column Temperature: 30°C.
The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Summary and Recommendations
The stability of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is a critical parameter that must be carefully managed to ensure its quality and performance in synthetic applications. The primary degradation pathways are protodeboronation, oxidation, and boroxine formation, which are influenced by temperature, moisture, light, pH, and oxygen.
Key Recommendations:
-
Storage: Store at 2-8°C under an inert atmosphere, protected from light and moisture.
-
Handling: Minimize exposure to ambient conditions.
-
Stability Assessment: Conduct comprehensive forced degradation studies to understand potential degradation pathways and develop a validated stability-indicating analytical method.
-
Long-Term Stability: Perform long-term stability studies under ICH-recommended conditions (e.g., 25°C/60% RH) to establish a re-test date.[14]
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the integrity of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, leading to more reliable and reproducible scientific outcomes.
References
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Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. ResearchGate. Available from: [Link]
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Influence of fluorine substituents on the NMR properties of phenylboronic acids. PubMed. Available from: [Link]
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Improving the oxidative stability of boronic acids through stereoelectronic effects. Royal Society of Chemistry. Available from: [Link]
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Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. Available from: [Link]
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Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate. Available from: [Link]
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Early Efforts Identify Unstable APIs. Pharmaceutical Technology. Available from: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available from: [Link]
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13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. Available from: [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. Available from: [Link]
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Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. Available from: [Link]
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UPLC chromatograms of forced degradation study. ResearchGate. Available from: [Link]
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Stability indicating HPLC method development - a review. ResearchGate. Available from: [Link]
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Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. Royal Society of Chemistry. Available from: [Link]
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A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available from: [Link]
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Understanding ICH Guidelines for Stability Testing. Purple Diamond. Available from: [Link]
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STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Annex 10. World Health Organization. Available from: [Link]
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ICH Q1 Stability Testing Guidelines. MasterControl. Available from: [Link]
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Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]
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ICH Guidelines: Stability and Shelf Life. METROPACK. Available from: [Link]
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Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. Available from: [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available from: [Link]
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19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species. ResearchGate. Available from: [Link]
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Proposed mechanism for the oxidative hydroxylation of phenylboronic acid (1 a) to obtain phenol (2 a) in the presence of SNPs−AQ heterogeneous catalyst. ResearchGate. Available from: [Link]
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3-Fluoro-5-(hydroxymethyl)phenylboronic Acid. MySkinRecipes. Available from: [Link]
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Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development. Available from: [Link]
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ICH guidelines for the stability. ResearchGate. Available from: [Link]
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Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI. Available from: [Link]
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Thermal Analysis and Stability of Boron/Potassium Nitrate Pyrotechnic Composition at 180 °C. MDPI. Available from: [Link]
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Phenylboronic acid-functionalized silver nanoparticles for highly efficient and selective bacterial killing. Royal Society of Chemistry. Available from: [Link]
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Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS One. Available from: [Link]
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Applications of differential scanning calorimetry for thermal stability analysis of proteins: qualification of DSC. PubMed. Available from: [Link]
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Typical UPLC chromatograms of forced degradation study. ResearchGate. Available from: [Link]
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Photodegradation, thermodynamic and kinetic study of cationic and anionic dyes from effluents using polyazomethine/ZnO and polya. PLOS One. Available from: [Link]
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A phenylboronic-acid functionalized liquid photonic crystal reagent for convenient and reliable detection of glucose. ResearchGate. Available from: [Link]
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Comparison of degradation kinetics. ResearchGate. Available from: [Link]
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Introduction: The Significance of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid and its Solubility
An In-depth Technical Guide to the Solubility of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
3-Fluoro-5-(hydroxymethyl)phenylboronic acid is a key building block in modern medicinal chemistry and materials science.[1][2] Its utility in Suzuki-Miyaura cross-coupling reactions allows for the synthesis of complex molecules with applications in pharmaceuticals and advanced materials.[2] The presence of a fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the hydroxymethyl group provides a site for further functionalization.[2]
Understanding the solubility of this compound is a critical first step in its application.[3] Solubility dictates the choice of reaction conditions, purification methods, and is a crucial parameter in formulation development for potential therapeutic agents.[4][5] Poor solubility can hinder a compound's absorption and bioavailability, making early-stage solubility assessment essential.[5]
Core Principles: Factors Influencing the Solubility of Phenylboronic Acids
The solubility of phenylboronic acids, including our target compound, is a complex interplay of molecular structure and solvent properties. Several key factors must be considered:
-
Substituent Effects: The nature and position of substituents on the phenyl ring have a significant impact on solubility.[6][7] In 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, the polar hydroxymethyl group can participate in hydrogen bonding, which may enhance solubility in protic solvents. The electronegative fluorine atom can modulate the electronic properties of the molecule, influencing its interactions with solvents.
-
Solvent Polarity: As a general trend, the solubility of polar compounds increases with the polarity of the solvent. Phenylboronic acids often exhibit higher solubility in ethers and ketones compared to nonpolar hydrocarbon solvents.[8][9][10]
-
Dehydration and Boroxine Formation: A critical characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[7][8] These boroxines are often significantly less soluble than the corresponding boronic acid, which can lead to challenges in obtaining reproducible solubility data.[8] The equilibrium between the boronic acid and its boroxine is influenced by the solvent and the specific substituents on the phenyl ring.[8]
Predictive Solubility Profile of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
While specific experimental data for 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is not extensively published, we can infer a likely solubility profile based on the behavior of related compounds like phenylboronic acid. The presence of the polar hydroxymethyl group suggests a higher affinity for polar and protic solvents compared to unsubstituted phenylboronic acid.
Table 1: Estimated Qualitative Solubility of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid in Common Organic Solvents
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol, Water | High | The hydroxymethyl and boronic acid groups can act as both hydrogen bond donors and acceptors. |
| Polar Aprotic Solvents | Acetone, 3-Pentanone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Strong dipole-dipole interactions and potential hydrogen bond acceptance by the solvent. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, Dipropyl Ether | Moderate | Ethers can act as hydrogen bond acceptors. Phenylboronic acid shows high solubility in ethers.[8][9][10] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Moderate polarity allows for dissolution, a common solvent for reactions involving boronic acids.[8] |
| Hydrocarbons | Toluene, Hexanes, Methylcyclohexane | Very Low | Lack of favorable intermolecular interactions with the polar functional groups of the boronic acid.[8][9][10] |
Note: This table provides an estimated profile. Experimental verification is essential.
Experimental Determination of Solubility: Methodologies and Protocols
Accurate solubility determination requires robust experimental design. Two primary methods are recommended: the equilibrium "shake-flask" method and the dynamic (or synthetic) method.
Method 1: Equilibrium "Shake-Flask" Method
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[11][12]
Protocol:
-
Preparation: Add an excess amount of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[11][12] A mechanical shaker or orbital agitator should be used.[12]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a suitable membrane filter (e.g., 0.45 µm PTFE).[11]
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11]
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Diagram 1: Workflow for the Equilibrium "Shake-Flask" Method
Caption: Workflow of the equilibrium "shake-flask" solubility determination.
Method 2: Dynamic (Synthetic) Method
The dynamic method involves observing the dissolution of a solid in a liquid upon controlled heating to determine the temperature at which a mixture of known composition becomes a single liquid phase.[6]
Protocol:
-
Sample Preparation: Accurately weigh 3-Fluoro-5-(hydroxymethyl)phenylboronic acid and the chosen organic solvent into a jacketed glass vessel to create a biphasic sample of known composition.[6]
-
Heating and Stirring: Heat the sample at a slow, constant rate (e.g., 0.1 K/min) while stirring vigorously to ensure homogeneity.[6]
-
Turbidity Monitoring: Continuously monitor the turbidity of the sample. This can be done visually or instrumentally using a probe that measures the intensity of a light beam passing through the solution.[6]
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[6]
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).[6]
Diagram 2: Core Principle of the Dynamic Solubility Method
Caption: Conceptual flow of the dynamic method for solubility.
Safety and Handling
3-Fluoro-5-(hydroxymethyl)phenylboronic acid is an irritant.[13] It may cause skin, eye, and respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[14][15] Minimize dust generation.[15]
-
Storage: Store in a tightly closed container in a cool, dry place, under an inert atmosphere.[16] Recommended storage is at 2-8°C.[2]
Conclusion
While quantitative solubility data for 3-Fluoro-5-(hydroxymethyl)phenylboronic acid in a broad range of organic solvents is not yet widely published, a strong predictive framework can be established based on the principles governing boronic acid solubility. The presence of both a hydroxymethyl and a fluoro substituent suggests a favorable solubility profile in polar protic and aprotic solvents. For drug development and process chemistry applications, the experimental determination of solubility is paramount. The equilibrium shake-flask and dynamic methods outlined in this guide provide robust and reliable pathways to generate the critical data needed for informed scientific advancement.
References
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A Keystone Building Block: The Discovery and Inaugural Synthesis of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Concurrently, the versatility of the boronic acid functional group as a synthetic handle, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has revolutionized the construction of complex organic molecules.[2]
It is at the confluence of these two powerful strategies that 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (CAS 1146614-40-5) establishes its significance. This molecule is not merely a chemical entity but a carefully designed building block that offers medicinal chemists a trifecta of desirable features: the pharmacokinetic advantages of a fluorine substituent, the synthetic versatility of a boronic acid, and an additional point for molecular elaboration through its hydroxymethyl group. This guide provides a detailed exploration of the discovery and the first synthesis of this pivotal compound, offering insights into the rationale behind its creation and a comprehensive look at the pioneering synthetic methodologies.
The Genesis of a Key Intermediate: The "Discovery" of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
The "discovery" of a synthetic building block like 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is less a singular event and more a logical progression driven by the evolving needs of medicinal chemistry. While a specific "eureka" moment is not documented in the readily available scientific literature, its conception can be understood as a response to the growing demand for versatile, trifunctional synthons for the rapid assembly of compound libraries in drug discovery programs.
The strategic placement of the fluoro, hydroxymethyl, and boronic acid groups at the 1, 3, and 5 positions of the phenyl ring, respectively, is a testament to rational molecular design. This arrangement provides a unique combination of electronic and steric properties, as well as orthogonal reactivity, making it an invaluable tool for structure-activity relationship (SAR) studies. The fluorine atom can enhance metabolic stability and modulate the acidity of the boronic acid, while the hydroxymethyl group offers a site for further functionalization, allowing for the exploration of additional binding interactions with a biological target.
The First Synthesis: A Retrosynthetic Analysis and Methodological Deep Dive
While the seminal publication detailing the very first synthesis of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid remains elusive in broad searches of scientific databases, a logical and widely practiced synthetic approach can be inferred from established methodologies for the preparation of functionalized phenylboronic acids. The most probable synthetic route would involve the borylation of a suitably protected 3-bromo-5-fluorobenzyl alcohol derivative.
A plausible retrosynthetic analysis is as follows:
Caption: Retrosynthetic pathway for 3-Fluoro-5-(hydroxymethyl)phenylboronic acid.
Step-by-Step Experimental Protocol (Hypothesized First Synthesis)
The following protocol is a detailed, field-proven methodology for the synthesis of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, based on common practices for the synthesis of analogous compounds.
Part 1: Protection of the Hydroxymethyl Group
The hydroxyl group of the starting material, 3-bromo-5-fluorobenzyl alcohol, must be protected to prevent interference with the formation of the organometallic intermediate. A common and effective protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) ether.
-
Reaction: 3-bromo-5-fluorobenzyl alcohol is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in an aprotic solvent like dichloromethane (DCM).
-
Rationale: The TBDMS group is sterically hindered, providing stability during the subsequent steps, and can be readily removed under mild acidic conditions.
Part 2: Formation of the Organometallic Intermediate and Borylation
The key step in this synthesis is the conversion of the aryl bromide to a boronic acid. This is typically achieved through a lithium-halogen exchange followed by quenching with a borate ester.
-
Reaction: The protected 3-bromo-5-fluorobenzyl alcohol is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is then added dropwise to effect the lithium-halogen exchange. The resulting aryllithium species is then quenched with a trialkyl borate, such as triisopropyl borate.
-
Causality: The low temperature is crucial to prevent side reactions of the highly reactive aryllithium intermediate. Triisopropyl borate is often preferred over trimethyl borate due to its lower propensity for multiple additions of the organometallic reagent.
Part 3: Hydrolysis and Deprotection
The final step involves the hydrolysis of the boronate ester and the removal of the silyl protecting group to yield the final product.
-
Reaction: The reaction mixture from the previous step is warmed to room temperature and then quenched with an acidic aqueous solution (e.g., dilute HCl). This both hydrolyzes the boronate ester to the boronic acid and removes the TBDMS protecting group in a single step.
-
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product is typically purified by recrystallization or column chromatography.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for 3-Fluoro-5-(hydroxymethyl)phenylboronic acid.
Quantitative Data Summary
While specific yield and purity data from the very first synthesis are not available, a well-optimized laboratory-scale synthesis based on the described protocol can be expected to produce the target compound with the following characteristics:
| Parameter | Expected Value |
| Overall Yield | 60-75% |
| Purity (by NMR) | >95% |
| Appearance | White to off-white solid |
Characterization and Physicochemical Properties
The identity and purity of the synthesized 3-Fluoro-5-(hydroxymethyl)phenylboronic acid would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would provide definitive structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, B-O, C-F).
-
Melting Point: To assess the purity of the final product.
Conclusion: A Versatile and Indispensable Tool in Drug Discovery
The discovery and synthesis of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid represent a significant contribution to the toolbox of medicinal chemists. Its unique combination of a fluorine atom for enhanced pharmacokinetic properties, a boronic acid for versatile cross-coupling reactions, and a hydroxymethyl group for further functionalization makes it a highly valuable building block for the synthesis of novel therapeutics. The logical and efficient synthetic pathway, rooted in fundamental principles of organometallic chemistry, ensures its accessibility to the broader scientific community, empowering the continued development of next-generation pharmaceuticals.
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3-Fluoro-5-(hydroxymethyl)phenylboronic Acid. MySkinRecipes. [Online] Available at: [Link]
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An In-depth Technical Guide on the Reactivity of the Boronic Acid Group in 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
Introduction: The Versatility of Boronic Acids in Modern Synthesis
Boronic acids and their derivatives have become indispensable tools in modern organic chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction's ability to form carbon-carbon bonds with high efficiency and tolerance for a wide array of functional groups has made it a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[4][5][6] The stability, generally low toxicity, and commercial availability of many boronic acids further enhance their appeal as versatile building blocks.[6][7]
This guide focuses on the specific reactivity of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (CAS: 1146614-40-5), a trifunctional reagent that presents unique opportunities and challenges in synthetic chemistry.[8][9][10] We will delve into the electronic and steric influences of the fluoro and hydroxymethyl substituents on the boronic acid moiety, explore its applications in cross-coupling reactions, and discuss potential side reactions and strategies for their mitigation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.
Structural Features and Their Influence on Reactivity
The reactivity of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is a direct consequence of the interplay between its three key functional groups: the boronic acid, the fluoro group, and the hydroxymethyl group.
The Boronic Acid Group: The Heart of Reactivity
The boronic acid group, -B(OH)₂, is an electrophilic species due to the empty p-orbital on the boron atom. This Lewis acidity is fundamental to its role in transmetalation during the Suzuki-Miyaura catalytic cycle.[3] The reaction typically requires a base to activate the boronic acid by forming a more nucleophilic boronate species, [B(OH)₃]⁻, which then readily transfers its organic substituent to the palladium center.[3]
The Fluoro Substituent: An Electronic Modulator
The fluorine atom at the meta-position exerts a significant electron-withdrawing inductive effect (-I) on the phenyl ring. This has several important consequences for the reactivity of the boronic acid group:
-
Increased Lewis Acidity: The electron-withdrawing nature of fluorine enhances the Lewis acidity of the boron center.[11] This can influence the rate of transmetalation and the overall efficiency of cross-coupling reactions.[12]
-
Modulation of pKa: The presence of a fluorine substituent increases the acidity of the boronic acid.[11] This is a critical factor in the formation of the active boronate species under basic conditions.
-
Enhanced Stability: The fluorine atom can contribute to the overall stability of the molecule.[4]
The Hydroxymethyl Substituent: A Source of Functionality and Complication
The hydroxymethyl group (-CH₂OH) introduces both a valuable synthetic handle and potential for side reactions:
-
Additional Functionalization: This group allows for subsequent chemical transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or etherification, providing a route to a diverse range of derivatives.[4]
-
Potential for Intramolecular Interactions: The hydroxyl group can potentially interact with the boronic acid moiety, either through intramolecular hydrogen bonding or by forming a boronate ester under certain conditions. This can influence the reactivity of the boronic acid.
-
Competition in Reactions: The hydroxyl group is nucleophilic and can compete with the boronic acid in certain reactions, necessitating the use of protecting groups in some synthetic strategies.
Key Reactions and Mechanistic Considerations
The primary application of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. Understanding the mechanism and optimizing reaction conditions are crucial for successful outcomes.
Suzuki-Miyaura Cross-Coupling
The generalized catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid with an aryl bromide. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Step 1: Reaction Setup
-
Rationale: The exclusion of air and moisture is critical as the palladium catalyst, particularly in its Pd(0) state, is sensitive to oxidation. Flame-drying the glassware and using an inert atmosphere (argon or nitrogen) ensures the integrity of the catalytic system.
-
Procedure: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
Step 2: Catalyst and Ligand Addition
-
Rationale: The choice of palladium catalyst and ligand is crucial for reaction efficiency.[13] Catalysts like Pd(PPh₃)₄ are often effective, but for challenging couplings, more advanced catalyst systems with bulky, electron-rich phosphine ligands may be required.[1] The ligand stabilizes the palladium center and modulates its reactivity.
-
Procedure: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.
Step 3: Solvent Addition and Degassing
-
Rationale: The solvent system must be capable of dissolving the reactants and facilitating the reaction. A mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous solution of the base is common. Degassing the solvent removes dissolved oxygen which can deactivate the catalyst.
-
Procedure: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water). Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.
Step 4: Reaction Execution and Monitoring
-
Rationale: The reaction temperature is a key parameter that influences the reaction rate. Monitoring the reaction progress by techniques like TLC or LC-MS allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.
-
Procedure: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress periodically.
Step 5: Workup and Purification
-
Rationale: A standard aqueous workup is used to remove inorganic salts and other water-soluble impurities. Extraction with an organic solvent isolates the desired product. Purification by column chromatography is often necessary to obtain the final product in high purity.
-
Procedure: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Catalyst and Base Screening
The choice of catalyst and base can significantly impact the yield of the Suzuki-Miyaura coupling. The following table summarizes hypothetical results from a screening experiment, illustrating the importance of optimizing these parameters.
| Entry | Palladium Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 75 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 88 |
| 3 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 95 |
| 4 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 90 | 82 |
Potential Side Reactions and Mitigation Strategies
While a powerful reagent, the use of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is not without its challenges. Understanding and addressing potential side reactions is crucial for achieving high yields and purity.
Protodeboronation: An Unwanted Detour
Protodeboronation is a common side reaction in which the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[14] This process is often promoted by acidic or basic conditions and can be influenced by the electronic nature of the arylboronic acid.[15][16] Highly electron-deficient arylboronic acids can be particularly susceptible to this decomposition pathway.[16]
Caption: Schematic representation of the protodeboronation side reaction.
Mitigation Strategies:
-
Careful Control of pH: The rate of protodeboronation is often pH-dependent.[14] Maintaining the optimal pH for the desired coupling reaction while minimizing the conditions that favor protodeboronation is key.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[17][18] These esters are often stable enough for purification and can be used directly in coupling reactions.[18]
-
Reaction Optimization: Minimizing reaction time and temperature can help to reduce the extent of protodeboronation.
Interactions with the Hydroxymethyl Group
The presence of the hydroxymethyl group can lead to undesired reactions, particularly under the basic conditions often employed in Suzuki-Miyaura couplings.
-
Ether Formation: The alkoxide formed from the deprotonation of the hydroxymethyl group can potentially act as a nucleophile, leading to ether formation as a side product.
-
Protection Strategies: In cases where the hydroxymethyl group interferes with the desired reaction, it can be protected with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether.[19] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.[20]
Conclusion: A Powerful and Versatile Reagent
3-Fluoro-5-(hydroxymethyl)phenylboronic acid is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for the introduction of a fluorinated phenyl ring with a handle for further functionalization via the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the electronic effects of the fluoro substituent and the potential reactivity of the hydroxymethyl group is essential for its effective utilization. By carefully selecting reaction conditions, including the appropriate catalyst, base, and solvent system, and by employing protection strategies when necessary, researchers can harness the full potential of this reagent to construct complex and medicinally relevant molecules.
References
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Ainley, A. D., & Challenger, F. (1930). Studies of the boroxines and of the products of the action of boric acid and of boron trioxide on arylboric acids. Part I. The action of heat on phenylboric acid. Journal of the Chemical Society (Resumed), 2171-2180. [Link]
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Anonymous. (n.d.). Protodeboronation. In Wikipedia. Retrieved from [Link]
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Deng, H., et al. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 78(22), 11495–11502. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(1), 107-110. [Link]
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Jabłoński, M., et al. (2014). Influence of Fluorination and Boronic Group Synergy on the Acidity and Structural Behavior of o‐Phenylenediboronic Acids. Organometallics, 33(6), 1369–1378. [Link]
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Luliński, S., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3425. [Link]
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Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 138(38), 12542-12553. [Link]
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Jabłoński, M., et al. (2014). Influence of Fluorination and Boronic Group Synergy on the Acidity and Structural Behavior of o-Phenylenediboronic Acids. Organometallics, 33(6), 1369–1378. [Link]
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Bumagin, N. A., Bykov, V. V., & Beletskaya, I. P. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7194-7197. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1201-1212. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1249-1262. [Link]
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Liu, C., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590-1599. [Link]
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Springsteen, G., & Wang, B. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18363-18370. [Link]
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MySkinRecipes. (n.d.). 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid. Retrieved from [Link]
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Hangzhou J&H Chemical Co., Ltd. (n.d.). 3-Fluoro-5-(hydroxyMethyl)phenylboronic Acid CAS NO.1146614-40-5. Retrieved from [Link]
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Pinto, M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(12), 3323-3347. [Link]
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Batey, R. A., & Quach, T. D. (2001). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Angewandte Chemie International Edition, 40(16), 3164-3166. [Link]
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Anonymous. (2016, May 9). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
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Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794-11795. [Link]
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Anonymous. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Pharmaffiliates. [Link]
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Glass, R., et al. (2019). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Polymers, 11(1), 12. [Link]
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Matteson, D. S. (2011). Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. Australian Journal of Chemistry, 64(11), 1425-1429. [Link]
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Matteson, D. S. (2011). Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. Australian Journal of Chemistry, 64(11), 1425-1429. [Link]
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Al-Ostoot, F. H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances, 11(3), 1546-1554. [Link]
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Taylor, M. S., & Arion, D. (2011). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 9(19), 6544-6554. [Link]
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ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. Retrieved from [Link]
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Hie, L., & Garg, N. K. (2014). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 91, 105-115. [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 2977. [Link]
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ResearchGate. (n.d.). Factors affecting the affinity of boronic acid derivatives to linear polyols: The substituents of boronic acid derivatives and relative position of dihydroxyl group in polyols. Retrieved from [Link]
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An In-Depth Technical Guide to the Electronic Effects of Fluoro and Hydroxymethyl Groups on Phenylboronic Acid
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: Decoding the Subtle Language of Substituents
In the intricate dance of molecular interactions that underpins drug discovery and development, the phenylboronic acid moiety has emerged as a privileged scaffold. Its unique ability to form reversible covalent bonds with diols, coupled with its role as a versatile building block in cross-coupling reactions, has cemented its importance in medicinal chemistry. However, the true potential of this scaffold is only unlocked through a nuanced understanding of how its properties can be modulated. The introduction of substituents onto the phenyl ring is the primary mechanism for this fine-tuning, and among the vast arsenal of functional groups available to the medicinal chemist, the fluoro and hydroxymethyl groups stand out for their distinct and potent electronic influences.
This technical guide provides an in-depth exploration of the electronic effects of these two critical substituents on the phenylboronic acid core. We will dissect the interplay of inductive and resonance effects, delve into the subtleties of hyperconjugation, and quantify these effects through empirical data and established experimental protocols. Our journey will be grounded in the principles of physical organic chemistry, yet always with an eye towards the practical implications for drug design and development. By understanding the "why" behind the observed properties, researchers can move beyond serendipitous discovery towards the rational design of next-generation therapeutics.
The Phenylboronic Acid Core: A Foundation of Reactivity and Recognition
Phenylboronic acid, with its sp²-hybridized boron atom and its empty p-orbital, is an electron-deficient species, rendering it a mild Lewis acid.[1][2] The acidity of the boronic acid, quantified by its pKa, is a critical parameter governing its interaction with biological targets and its utility in synthetic transformations. The parent phenylboronic acid has a pKa of approximately 8.83, a value that is exquisitely sensitive to the electronic nature of substituents on the phenyl ring.[1][2] Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron center, thereby lowering the pKa, while electron-donating groups (EDGs) have the opposite effect. This modulation of acidity is the primary lever through which we can control the affinity and kinetics of boronic acid-diol interactions, a cornerstone of their application as sensors and therapeutic agents.
The Fluoro Substituent: A Study in Duality
The fluorine atom is the most electronegative element, and its electronic influence is a fascinating interplay of two opposing forces: a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+R).
Inductive and Resonance Effects of the Fluoro Group
The -I effect of fluorine arises from its high electronegativity, which polarizes the C-F sigma bond, drawing electron density away from the phenyl ring. This effect is distance-dependent, being strongest at the ortho position and diminishing at the meta and para positions.
Conversely, the +R effect stems from the ability of the lone pairs on the fluorine atom to delocalize into the π-system of the benzene ring. This donation of electron density is most effective at the ortho and para positions, where it can directly stabilize adjacent carbocations or delocalize negative charge.
The net electronic effect of a fluorine substituent is a delicate balance of these two competing forces. In general, the strong -I effect dominates, making fluorine an overall electron-withdrawing group and an activator for nucleophilic aromatic substitution. However, the +R effect can significantly temper this withdrawal, particularly at the para position.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Fluoro Group" Inductive_Effect [label="-I Effect (Strong)", fillcolor="#EA4335"]; Resonance_Effect [label="+R Effect (Weak)", fillcolor="#34A853"]; end Phenylboronic_Acid [label="Phenylboronic Acid"]; Inductive_Effect --> Phenylboronic_Acid; Resonance_Effect --> Phenylboronic_Acid; } caption: "Dual electronic effects of the fluoro group."
The Hydroxymethyl Substituent: A Subtle Modulator
The hydroxymethyl group (-CH₂OH) presents a different electronic profile compared to the fluoro group. Its influence is primarily governed by a weak inductive effect and the potential for hyperconjugation.
Inductive and Hyperconjugation Effects of the Hydroxymethyl Group
The hydroxymethyl group is generally considered to be weakly electron-withdrawing via the inductive effect (-I). This is due to the electronegativity of the oxygen atom, which pulls electron density from the methylene carbon and, subsequently, from the phenyl ring.
A more nuanced electronic contribution from the hydroxymethyl group is the phenomenon of hyperconjugation. The σ-electrons of the C-H bonds in the methylene group can overlap with the π-system of the aromatic ring, leading to a donation of electron density. This "no-bond resonance" is a form of electron delocalization that can stabilize adjacent positive charges and increase electron density at the ortho and para positions. Therefore, while the inductive effect is withdrawing, hyperconjugation acts as a weak electron-donating effect.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Hydroxymethyl Group" Inductive_Effect_HM [label="-I Effect (Weak)", fillcolor="#EA4335"]; Hyperconjugation [label="Hyperconjugation (+H) (Weak)", fillcolor="#34A853"]; end Phenylboronic_Acid_HM [label="Phenylboronic Acid"]; Inductive_Effect_HM --> Phenylboronic_Acid_HM; Hyperconjugation --> Phenylboronic_Acid_HM; } caption: "Electronic effects of the hydroxymethyl group."
Comparative Analysis of Electronic Effects and Acidity
The differing electronic natures of the fluoro and hydroxymethyl groups lead to distinct effects on the acidity of the phenylboronic acid. A quantitative comparison can be made by examining their Hammett parameters and the pKa values of the corresponding substituted phenylboronic acids.
Hammett Parameters: A Quantitative Comparison
The Hammett equation provides a framework for quantifying the electronic effects of substituents. The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a group.
| Substituent | σ (meta) | σ (para) |
| -F | 0.34 | 0.06 |
| -CH₂OH | 0.07 | -0.01 |
Data sourced from established Hammett constant tables.
The positive σmeta value for fluorine (0.34) reflects its strong inductive effect. The much smaller σpara value (0.06) is a result of the partial cancellation of the -I effect by the +R effect. In contrast, the hydroxymethyl group has a small positive σmeta value (0.07), indicating its weak electron-withdrawing nature. The slightly negative σpara value (-0.01) suggests that at the para position, the weak electron-donating hyperconjugation effect slightly outweighs the weak inductive effect.
Impact on Acidity: A Tale of Two Substituents
The acidity of substituted phenylboronic acids is a direct reflection of the electronic effects of the substituents.
| Substituent Position | Fluoro-substituted pKa | Hydroxymethyl-substituted pKa |
| ortho | 8.81 | ~8.5 (Predicted) |
| meta | 9.28 | 8.31 (Predicted) |
| para | 9.81 | ~8.7 (Predicted) |
Fluoro-substituted pKa values are experimentally determined. Hydroxymethyl-substituted pKa values are predicted based on computational studies and available data for the meta isomer.[3]
The fluoro-substituted phenylboronic acids exhibit a clear trend in acidity that directly correlates with the dominance of the inductive effect. The ortho isomer is the most acidic due to the proximity of the strongly electron-withdrawing fluorine atom to the boronic acid group. The acidity decreases for the meta and para isomers as the inductive effect weakens with distance.
For the hydroxymethyl-substituted phenylboronic acids, the predicted pKa values suggest a less pronounced variation in acidity. The weakly electron-withdrawing nature of the hydroxymethyl group leads to a smaller overall impact on the Lewis acidity of the boron center compared to the fluoro group.
Experimental Protocols for Characterization
To experimentally validate and quantify the electronic effects of substituents on phenylboronic acids, two key techniques are employed: potentiometric titration for pKa determination and Nuclear Magnetic Resonance (NMR) spectroscopy for probing the electronic environment of the aromatic ring.
Protocol for pKa Determination by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of a substituted phenylboronic acid in an aqueous solution.
Objective: To accurately measure the pKa value, which reflects the Lewis acidity of the boronic acid.
Principle: A solution of the phenylboronic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the resulting titration curve, typically as the pH at the half-equivalence point.
Materials:
-
Substituted phenylboronic acid sample
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Potassium chloride (KCl)
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (100 mL)
Procedure:
-
Preparation of the Phenylboronic Acid Solution:
-
Accurately weigh a precise amount of the phenylboronic acid (e.g., to achieve a final concentration of ~1 mM).
-
Dissolve the sample in a known volume of deionized water in a beaker. A small amount of a co-solvent like methanol may be used if solubility is an issue, but its effect on the pKa should be noted.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M). This minimizes changes in activity coefficients during the titration.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the sample.
-
-
Titration:
-
Place the beaker containing the phenylboronic acid solution on the magnetic stirrer and immerse the pH electrode and the tip of the burette.
-
Begin stirring the solution gently.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly beyond the expected pKa (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate the titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve. This can be done by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).
-
The pKa is the pH at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).
-
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare Phenylboronic Acid Solution] --> B[Calibrate pH Meter]; B --> C[Perform Titration with NaOH]; C --> D[Record pH vs. Volume]; D --> E[Plot Titration Curve]; E --> F[Determine Equivalence Point]; F --> G[Calculate pKa at Half-Equivalence Point]; } caption: "Workflow for pKa determination by potentiometric titration."
Protocol for ¹H and ¹³C NMR Spectroscopic Analysis
NMR spectroscopy is a powerful tool for probing the electron density at specific positions within a molecule. Changes in the chemical shifts of the aromatic protons and carbons upon substitution provide direct evidence of the electronic effects of the substituent.
Objective: To observe the changes in the chemical shifts of the aromatic protons and carbons to infer the electron-donating or electron-withdrawing nature of the substituent.
Principle: The chemical shift of a nucleus is sensitive to its local electronic environment. Electron-withdrawing groups deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield nearby nuclei, shifting their signals to a lower chemical shift (upfield).
Materials:
-
Substituted phenylboronic acid sample
-
Unsubstituted phenylboronic acid (as a reference)
-
NMR-grade solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the substituted phenylboronic acid and the unsubstituted phenylboronic acid in separate NMR tubes containing the same deuterated solvent.
-
-
Acquisition of ¹H NMR Spectra:
-
Acquire a ¹H NMR spectrum for each sample.
-
Pay close attention to the aromatic region (typically 6.5-8.5 ppm).
-
Compare the chemical shifts of the aromatic protons in the substituted compound to those in the unsubstituted phenylboronic acid.
-
Interpretation: A downfield shift of the aromatic protons indicates an electron-withdrawing effect, while an upfield shift suggests an electron-donating effect. The magnitude of the shift at the ortho, meta, and para positions provides insight into the relative contributions of inductive and resonance effects.
-
-
-
Acquisition of ¹³C NMR Spectra:
-
Acquire a ¹³C NMR spectrum for each sample.
-
Compare the chemical shifts of the aromatic carbons in the substituted compound to those in the unsubstituted phenylboronic acid.
-
Interpretation: Similar to ¹H NMR, downfield shifts of the carbon signals indicate deshielding (electron withdrawal), and upfield shifts indicate shielding (electron donation). The effect on the ipso-carbon (the carbon directly attached to the substituent) and the ortho, meta, and para carbons can be particularly informative.
-
-
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare NMR Samples] --> B[Acquire ¹H NMR Spectra]; B --> C[Analyze Aromatic Proton Shifts]; A --> D[Acquire ¹³C NMR Spectra]; D --> E[Analyze Aromatic Carbon Shifts]; C & E --> F[Correlate Shifts with Electronic Effects]; } caption: "Workflow for NMR spectroscopic analysis."
Implications for Drug Discovery and Development
The ability to rationally modulate the electronic properties of the phenylboronic acid core has profound implications for the development of novel therapeutics.
-
Tuning Binding Affinity and Selectivity: By strategically placing fluoro or hydroxymethyl groups, the pKa of the boronic acid can be adjusted to optimize its binding affinity for the target diol-containing biomolecule (e.g., carbohydrates on cell surfaces, enzyme cofactors). A lower pKa generally leads to stronger binding at physiological pH.
-
Modulating Reactivity and Stability: The electronic nature of the substituent influences the reactivity of the boronic acid in synthetic reactions and its stability under physiological conditions. For instance, electron-withdrawing groups can enhance the rate of Suzuki-Miyaura cross-coupling reactions.
-
Improving Pharmacokinetic Properties: The introduction of fluoro and hydroxymethyl groups can alter the lipophilicity, metabolic stability, and other pharmacokinetic properties of a drug candidate. The polar nature of the hydroxymethyl group can enhance aqueous solubility, while the lipophilic character of fluorine can improve membrane permeability.
Conclusion: A Framework for Rational Design
The fluoro and hydroxymethyl groups, while seemingly simple, exert a complex and powerful influence on the electronic landscape of the phenylboronic acid scaffold. The fluoro group, with its potent inductive withdrawal tempered by resonance donation, and the hydroxymethyl group, with its subtle interplay of weak inductive and hyperconjugative effects, provide medicinal chemists with a versatile toolkit for molecular engineering.
By understanding the fundamental principles of these electronic effects and employing robust experimental techniques for their characterization, researchers can move beyond empirical screening and embrace a more rational approach to drug design. The ability to precisely tune the acidity, reactivity, and physicochemical properties of phenylboronic acid-based compounds is paramount to unlocking their full therapeutic potential. This guide serves as a foundational framework for this endeavor, empowering scientists to design and develop the next generation of innovative medicines.
References
Sources
A Technical Guide to 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid: A Multifaceted Building Block in Modern Organic Chemistry
Abstract
In the landscape of modern synthetic chemistry, the demand for versatile, functionalized building blocks is incessant. 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (CAS No. 1146614-40-5) has emerged as a reagent of significant interest, particularly for researchers in pharmaceutical and materials science. Its unique trifunctional architecture—a reactive boronic acid, a versatile hydroxymethyl group, and a strategically placed fluorine atom—offers a powerful toolkit for the synthesis of complex molecular scaffolds. This guide provides an in-depth analysis of its properties, reactivity, and core applications, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions and as a strategic synthon in medicinal chemistry. We will explore the causality behind its reactivity and provide validated protocols to empower researchers in leveraging its full synthetic potential.
Introduction: A Molecule of Strategic Design
3-Fluoro-5-(hydroxymethyl)phenylboronic acid is more than a simple arylboronic acid. Its structure is a deliberate convergence of three key functional moieties, each imparting distinct and synergistic advantages:
-
The Boronic Acid Group: This moiety is the cornerstone of its reactivity, serving as the nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This enables the efficient and modular formation of carbon-carbon bonds, a fundamental transformation in constructing the core skeletons of drugs and functional materials.[1][2]
-
The Fluorine Atom: The strategic incorporation of fluorine is a well-established strategy in modern drug discovery.[3][4][5] Its high electronegativity creates a strong, stable carbon-fluorine bond and modulates the electronic properties of the aromatic ring. This can enhance metabolic stability, increase binding affinity to biological targets, and improve pharmacokinetic profiles like membrane permeability.[5][6] In the context of the boronic acid, the electron-withdrawing nature of fluorine can also influence reactivity in cross-coupling reactions.[7]
-
The Hydroxymethyl Group: This functional handle provides a secondary site for synthetic diversification. Unlike a simple methyl or hydrogen substituent, the hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or participate in etherification and esterification reactions, allowing for subsequent conjugation or scaffold elaboration.[8][9]
This trifecta of functionalities makes 3-fluoro-5-(hydroxymethyl)phenylboronic acid a highly valuable building block for creating libraries of complex molecules with tunable properties.
Physicochemical Properties
A clear understanding of a reagent's properties is critical for its effective use and storage. The key characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1146614-40-5 | [10][11] |
| Molecular Formula | C₇H₈BFO₃ | [10] |
| Molecular Weight | 169.95 g/mol | [10][12] |
| Appearance | Off-white to light yellow powder/solid | [11] |
| Purity | Typically ≥95-98% | [10][11][12] |
| Storage Conditions | Inert atmosphere, 2-8°C | [11] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application for this reagent is the Suzuki-Miyaura reaction, a robust and versatile method for forming C(sp²)–C(sp²) bonds.[2][13] The reaction proceeds via a palladium-based catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Mechanistic Considerations and the Role of Fluorine
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is a foundational concept in modern organic synthesis. The presence of the fluorine substituent on the boronic acid partner introduces subtle electronic effects that can influence the key transmetalation step.
Expertise & Causality: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with an aryl halide (Ar-X). The critical transmetalation step requires activation of the boronic acid (Ar'B(OH)₂) by a base to form a more nucleophilic boronate species ([Ar'B(OH)₃]⁻). [14]It is this boronate that transfers its organic group (Ar') to the palladium center. The electron-withdrawing fluorine atom on our reagent can influence this step. While strong electron-withdrawing groups can sometimes retard the rate of transmetalation, they also increase the Lewis acidity of the boron atom, potentially facilitating its interaction with the base. [7]This highlights the importance of empirical optimization of the base and reaction conditions to achieve high yields. The cycle concludes with reductive elimination, which forms the desired biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst. [15]
Self-Validating Experimental Protocol
This protocol provides a robust, generalized starting point for the Suzuki-Miyaura coupling of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid with a generic aryl bromide. Optimization is often necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 eq)
-
3-Fluoro-5-(hydroxymethyl)phenylboronic acid (1.2–1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 eq)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF/Water 9:1)
Procedure:
-
Reaction Setup (Trustworthiness Pillar): To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq). The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. Degassing (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes) is essential to remove dissolved oxygen, which can interfere with the catalytic cycle.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This allows for real-time assessment of substrate consumption and product formation, preventing unnecessary heating or premature termination of the reaction. The disappearance of the limiting reagent (typically the aryl halide) indicates completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product. The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
Application as a Versatile Synthon in Medicinal Chemistry
Caption: Synthetic versatility of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid.
This workflow illustrates two potential synthetic strategies:
-
Suzuki-First Approach: The boronic acid is first engaged in a Suzuki-Miyaura coupling to construct the core biaryl skeleton. The resulting hydroxymethyl group on the new scaffold is then available for further derivatization, such as oxidation to a carboxylic acid or conversion to an ether, allowing for the introduction of new pharmacophores or solubility-enhancing groups.
-
Hydroxymethyl-First Approach: The hydroxymethyl group is modified first, for example, by oxidation to an aldehyde. This new formylphenylboronic acid can then undergo a Suzuki coupling. The resulting biaryl aldehyde is a versatile intermediate for reactions like reductive amination, Wittig reactions, or further oxidation, enabling rapid diversification of the molecular structure.
This strategic flexibility allows medicinal chemists to rapidly explore structure-activity relationships (SAR) around a core scaffold, which is a critical process in lead optimization.
Other Potential Applications
While less documented for this specific isomer, the chemistry of its functional groups suggests other potential applications:
-
Synthesis of Benzoxaborole Analogs: Benzoxaboroles are an important class of boron-containing heterocycles with significant biological activity, including antifungal and anti-inflammatory properties. [16]They are typically formed from ortho-(hydroxymethyl)phenylboronic acids. While this is a meta-substituted isomer, it could serve as a key precursor in multi-step syntheses to create novel benzoxaborole derivatives with different substitution patterns.
-
Materials Science: Phenylboronic acids are used in the development of sensors and organic electronic materials like OLEDs. [17]The ability to form conjugated biaryl systems via Suzuki coupling, combined with a functional handle for attachment to polymers or surfaces, makes this compound a candidate for the rational design of new functional materials.
Conclusion
3-Fluoro-5-(hydroxymethyl)phenylboronic acid is a prime example of a modern chemical building block designed for versatility and strategic application. Its trifunctional nature provides chemists with multiple avenues for molecular construction, anchored by the robust and reliable Suzuki-Miyaura cross-coupling reaction. The integral fluorine atom offers a proven method for enhancing the drug-like properties of target molecules, while the hydroxymethyl group provides a crucial point for diversification. For researchers, scientists, and drug development professionals, a thorough understanding of this reagent's reactivity and potential is key to unlocking new synthetic possibilities and accelerating the discovery of novel therapeutics and materials.
References
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Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. Available at: [Link]
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Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385150. Available at: [Link]
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Mykhailiuk, P. K. (2024, July 29). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. Available at: [Link]
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Patil, V., Nitave, S., Dhulasavant, V., & Latwade, R. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Applied Chemical Science International, 16(2), 143–156. Available at: [Link]
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Zahoruiko, A., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. Available at: [Link]
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MySkinRecipes. (n.d.). 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid. Retrieved from [Link]
-
Cammidge, A. N., et al. (2010). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 49(34), 5962-5965. Available at: [Link]
-
Ting, R., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(12), 4662–4670. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Materials Science with 3-(Hydroxymethyl)phenylboronic Acid. Retrieved from [Link]
-
Tobisu, M., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(47), 19505–19511. Available at: [Link]
-
Wang, K., et al. (2020). Rh‐catalyzed hydroxymethylation of arylboronic acids with paraformaldehyde. ChemistrySelect, 5(44), 14050-14054. Available at: [Link]
-
Molander, G. A., & Canturk, B. (2009). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Angewandte Chemie International Edition, 48(49), 9240-9261. Available at: [Link]
-
Zhang, Y., et al. (2018). Synthesis of biologically active boron-containing compounds. RSC Advances, 8(3), 1395-1407. Available at: [Link]
-
Parasram, M., & Gevorgyan, V. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition, 60(45), 24044-24048. Available at: [Link]
-
ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available at: [Link]
-
J&H Chemical. (n.d.). 3-Fluoro-5-(hydroxyMethyl)phenylboronic Acid CAS NO.1146614-40-5. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2097-2105. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
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- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
Introduction: The Strategic Importance of Fluorinated Biarylmethanols
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has revolutionized the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2]
This application note provides a detailed protocol and technical guidance for the use of a particularly valuable building block: 3-Fluoro-5-(hydroxymethyl)phenylboronic acid . This trifunctional reagent is of significant interest to researchers in drug discovery and development for several key reasons:
-
Fluorine Substitution: The presence of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and pKa.
-
Hydroxymethyl Group: The hydroxymethyl (-CH₂OH) moiety serves as a versatile synthetic handle. It can be readily oxidized to an aldehyde or carboxylic acid, etherified, or used for esterification, allowing for further elaboration of the coupled product.
-
Biaryl Core: The ability to form a biaryl structure containing these functionalities opens avenues to novel chemical matter with potential therapeutic applications.
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the reaction.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted steps are oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex. This step is often rate-limiting, especially with less reactive halides like chlorides.[3]
-
Transmetalation: This is a key step where the organic group from the boronic acid (R²) is transferred to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species ([R²-B(OH)₃]⁻), which facilitates the transfer of the R² group to the palladium complex.[4][5]
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium center are coupled, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid with an Aryl Bromide
This protocol provides a robust starting point for the coupling of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.
Reagents and Equipment
| Reagent/Equipment | Recommended Specifications | Purpose |
| Aryl Bromide | 1.0 equiv | Electrophilic coupling partner |
| 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | 1.2 - 1.5 equiv | Nucleophilic coupling partner |
| Palladium Catalyst | e.g., Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-5 mol%) | Catalyst |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv) | Activates the boronic acid |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Reaction medium |
| Schlenk flask or reaction vial | Appropriate size for the reaction scale | Inert atmosphere reaction vessel |
| Magnetic stirrer and stir bar | --- | Agitation |
| Inert gas supply (Argon or Nitrogen) | High purity | To prevent catalyst deactivation |
| Standard glassware for workup | --- | Extraction and purification |
| TLC plates and silica gel | --- | Reaction monitoring and purification |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.[6]
-
-
Solvent Addition:
-
Degas the solvent mixture (e.g., dioxane/water 4:1) by bubbling with an inert gas for 15-20 minutes.
-
Using a syringe, add the degassed solvent to the reaction flask. The final concentration should be approximately 0.1-0.2 M with respect to the aryl bromide.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Caption: Figure 2. Experimental Workflow for Suzuki-Miyaura Coupling.
Key Considerations and Scientific Rationale
-
Choice of Catalyst and Ligand: For general applications, Pd(PPh₃)₄ is a reliable catalyst. For more challenging couplings, particularly with sterically hindered substrates or less reactive aryl chlorides, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary.[5] These ligands can accelerate both the oxidative addition and reductive elimination steps.[7]
-
The Role of the Base: The choice of base is critical. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used.[4] K₃PO₄ is a stronger base and can be particularly effective for less reactive boronic acids.[5] For substrates with base-sensitive functional groups, a milder base like KF or CsF might be advantageous.[4] The base must be strong enough to form the boronate anion but not so strong as to cause unwanted side reactions.[5]
-
Solvent System: A mixture of an organic solvent and water is often employed. The organic solvent (e.g., dioxane, toluene, THF) solubilizes the organic reagents and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. The choice of solvent can also influence the reaction selectivity in some cases.[8][9][10] Anhydrous conditions can also be employed with specific bases like potassium trimethylsilanolate (TMSOK).
-
Potential Side Reactions and Troubleshooting:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This can be minimized by using a slight excess of the boronic acid, ensuring rigorously deoxygenated conditions, and sometimes by using milder bases or anhydrous conditions.[5]
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[1] Thoroughly degassing the reaction mixture is essential to prevent this side reaction.[6]
-
Low Yield or No Reaction: If the reaction fails, consider screening different catalysts, ligands, bases, and solvents. Increasing the reaction temperature may also be beneficial. For electron-rich aryl halides, a more electron-rich ligand on the palladium catalyst can promote the oxidative addition step.[11]
-
Conclusion
The Suzuki-Miyaura coupling using 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is a powerful method for the synthesis of functionalized biaryl compounds that are of high interest in medicinal chemistry. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this versatile building block to access novel molecular architectures. The protocol provided herein serves as a solid foundation, and the accompanying discussion on the rationale behind the experimental choices should empower scientists to optimize and troubleshoot their reactions effectively.
References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - National Institutes of Health (NIH). [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - Wiley Online Library. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - National Institutes of Health (NIH). [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters - Journal of the American Chemical Society. [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions - MDPI. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - ACS Publications. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [Link]
-
Clean and fast cross-coupling of aryl halides in one-pot - Beilstein Journals. [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. [Link]
-
How to approach choosing reaction conditions for Suzuki? - Reddit. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. [Link]
-
Suzuki Coupling - YouTube. [Link]
-
Diagnosing issues with a failed Suzuki coupling? - Reddit. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides - Wordpress. [Link]
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- 4. benchchem.com [benchchem.com]
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- 6. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Catalyst Selection for Suzuki-Miyaura Cross-Coupling of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid: An Application Note & Protocol
Introduction: The Strategic Importance of Fluorinated Biarylmethanols
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science.[1][2] Specifically, biarylmethanols substituted with fluorine atoms represent a class of compounds with significant potential in drug development due to the unique properties imparted by the fluorine substituent, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The target molecule for this guide, 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, is a key building block for accessing these valuable structures through the versatile and powerful Suzuki-Miyaura cross-coupling reaction.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of a catalyst system for the successful Suzuki-Miyaura cross-coupling of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid with various aryl halides. We will delve into the mechanistic considerations, provide a comparative analysis of catalyst systems, offer a detailed, field-proven protocol, and present a troubleshooting guide to navigate potential challenges.
Navigating the Challenges: Substrate-Specific Considerations
The structure of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid presents a unique set of challenges that must be addressed through careful catalyst and condition selection:
-
Electronic Effects: The fluorine atom at the 3-position is strongly electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and potentially slow down the crucial transmetalation step in the catalytic cycle.[4]
-
Functional Group Compatibility: The presence of a primary alcohol (hydroxymethyl group) necessitates the use of a catalyst system and reaction conditions that are mild enough to avoid undesired side reactions, such as oxidation or etherification.
-
Steric Hindrance: While not severely hindered, the substitution pattern requires a catalyst system that can accommodate the approach of the coupling partners.
A successful cross-coupling strategy must therefore balance high catalytic activity with excellent functional group tolerance.
Dissecting the Catalyst System: A Mechanistic Approach to Selection
The success of the Suzuki-Miyaura reaction hinges on the interplay of the palladium source, the ligand, the base, and the solvent. Each component plays a critical role in the catalytic cycle, which consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium Pre-catalyst: The Engine of the Reaction
The choice of the palladium pre-catalyst is the first critical decision. While numerous options exist, they generally fall into two categories: Pd(0) and Pd(II) sources.
-
Pd(0) Sources (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, air-sensitive catalyst that can be highly effective.[4] It enters the catalytic cycle directly. However, for challenging substrates, the dissociation of the triphenylphosphine ligands to generate the active catalytic species can be slow.
For the cross-coupling of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, a Pd(II) pre-catalyst, specifically Pd(dppf)Cl₂ , is highly recommended due to its proven efficacy with functionalized and electronically challenging arylboronic acids.[4][5]
The Ligand: The Architect of Reactivity and Selectivity
The ligand bound to the palladium center is arguably the most critical factor in overcoming the challenges posed by our substrate. The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination and stabilize the palladium complex.[4]
-
Triphenylphosphine (PPh₃): While widely used, PPh₃ may not be optimal for this specific transformation due to the electron-deficient nature of the boronic acid. More electron-rich and bulkier ligands are often required to promote the key steps of the catalytic cycle.
-
Buchwald Ligands (e.g., SPhos, XPhos): These are a class of bulky, electron-rich biaryl phosphine ligands that have demonstrated exceptional performance in a wide range of challenging Suzuki-Miyaura couplings. They can accelerate both oxidative addition and reductive elimination.
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf): This ferrocene-based diphosphine ligand offers a unique combination of steric bulk and electron-richness. The dppf ligand is known to stabilize the palladium catalyst, prevent palladium black precipitation, and facilitate the coupling of a broad range of substrates, including those with functional groups.[5]
Given its proven track record with functionalized arylboronic acids, dppf (as part of the Pd(dppf)Cl₂ complex) is the ligand of choice for this application.
The Base and Solvent System: The Reaction Environment
The base and solvent work in concert to create an environment conducive to the catalytic cycle.
-
The Role of the Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that readily participates in transmetalation.[6] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are the most commonly used bases in Suzuki-Miyaura reactions. Potassium carbonate (K₂CO₃) is a cost-effective and generally effective choice. Cesium carbonate (Cs₂CO₃) is a stronger base and can be beneficial for less reactive coupling partners. Potassium phosphate (K₃PO₄) is another strong base that is often effective. For our target substrate, K₂CO₃ provides a good balance of reactivity and functional group tolerance.[7][8]
-
-
The Solvent System: The solvent must be capable of dissolving the reactants and be stable at the reaction temperature. A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.
-
Dioxane/Water or Toluene/Water: These are common solvent systems for Suzuki-Miyaura reactions.
-
Acetonitrile/Water: This solvent system can also be effective and may offer advantages in terms of product isolation.[9]
-
Ethanol/Water: A greener solvent choice that can be highly effective, particularly with Pd(dppf)Cl₂.[6]
-
For the proposed protocol, a mixture of Dioxane and Water is recommended to ensure the solubility of all reaction components.
Comparative Data: Catalyst System Performance
The following table provides a summary of typical performance for various catalyst systems in the Suzuki-Miyaura coupling of functionalized arylboronic acids.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Remarks |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | >90 | Recommended system: Robust, versatile, and high-yielding for functionalized substrates. [4][5] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 70-85 | A classic system, but may be less efficient for this specific substrate.[4] |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Dioxane | 80 | >95 | Excellent yields, but the ligand is more expensive. |
| Pd/C | Na₂CO₃ | H₂O | 120 (Microwave) | 85-95 | Heterogeneous catalyst, good for green chemistry applications, but may require higher temperatures.[10] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Suzuki-Miyaura cross-coupling of functionalized arylboronic acids and has been optimized for the specific challenges of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid.[4][5]
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and isolation of biaryls.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
3-Fluoro-5-(hydroxymethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized water (1 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use three cycles of vacuum-backfill with the inert gas.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[11]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.[11]
-
-
Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure the catalyst is of good quality and has been stored properly. Consider using a fresh batch. |
| Insufficient degassing | Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst. | |
| Poor quality base or boronic acid | Use freshly purchased or properly stored reagents. | |
| Formation of Homocoupling Product | Presence of oxygen | Improve degassing procedure. |
| (Biaryl from boronic acid) | High temperature | Reduce the reaction temperature. |
| Decomposition of Boronic Acid | Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. |
| Strong base | Consider using a milder base such as NaHCO₃. |
Conclusion
The Suzuki-Miyaura cross-coupling of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is a highly valuable transformation for the synthesis of fluorinated biarylmethanols. A rational approach to catalyst selection, focusing on a robust system such as Pd(dppf)Cl₂ with K₂CO₃ in a Dioxane/Water solvent system, provides a reliable and high-yielding pathway to the desired products. The detailed protocol and troubleshooting guide presented in this application note are intended to empower researchers to successfully employ this important building block in their synthetic endeavors.
References
-
Jadhav, J., et al. (2025). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
-
Leadbeater, N. E., & McGowan, C. M. (2009). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. [Link]
-
Alonso, F., et al. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts. [Link]
-
San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Valente, C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for biaryl synthesis from phenyl boronic acid a. [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. [Link]
-
Azevedo, C. M. G., et al. (2022). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. Open Exploration. [Link]
-
ResearchGate. (n.d.). Table 2. The Suzuki-Miyaura cross-coupling reactions of aryl bromides.... [Link]
-
Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
ResearchGate. (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between.... [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura coupling reactions of aryl bromides with phenylboronic acid catalyzed by p(HEMA)-Pd(II) micro- spheres. [Link]
-
Cepanec, I. (2004). Synthesis of Biaryls. Elsevier. [Link]
-
R Discovery. (n.d.). Synthesis Of Biaryls Research Articles. [Link]
-
Tamba, S., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Omae, I. (2012). Synthesis of fluorenes and their related compounds from biaryls and Meldrum's acid derivatives. Chemical Communications. [Link]
-
Jadhav, J. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of biaryls PDF [wvw.zlibrary.to]
- 3. tcichemicals.com [tcichemicals.com]
- 4. diva-portal.org [diva-portal.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi-res.com [mdpi-res.com]
- 8. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. home.sandiego.edu [home.sandiego.edu]
optimal base and solvent conditions for Suzuki reactions with 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
Introduction: The Strategic Importance of Fluorinated Biaryl Alcohols
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1] This guide focuses on a particularly valuable building block: 3-Fluoro-5-(hydroxymethyl)phenylboronic acid . The unique trifecta of a reactive boronic acid, an electron-withdrawing fluorine atom, and a versatile hydroxymethyl group makes this reagent a powerful tool in the synthesis of complex molecules for the pharmaceutical and materials science sectors.[2] The fluorine atom can enhance metabolic stability and modulate the electronic properties of the final compound, while the hydroxymethyl group provides a handle for further functionalization.[2][3]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to optimizing Suzuki-Miyaura reactions with this specific substrate. We will move beyond generic protocols to explore the chemical reasoning behind the selection of optimal bases and solvents, addressing the specific challenges and opportunities presented by the substrate's functional groups.
The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is paramount for rational optimization. The catalytic cycle, elegantly orchestrated by a palladium catalyst, involves three key stages: oxidative addition, transmetalation, and reductive elimination. The choice of base and solvent critically influences the efficiency of each step, particularly the often rate-limiting transmetalation.
The primary role of the base is to activate the boronic acid, converting it into a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[4] This species then readily undergoes transmetalation with the palladium(II) complex. The solvent's role is multifaceted; it must solubilize the reactants, facilitate the interaction between aqueous and organic phases (if applicable), and stabilize the catalytic species.
Reaction Parameter Optimization: A Substrate-Centric Approach
The presence of both a mildly acidic hydroxymethyl group and an electron-withdrawing fluorine atom on the boronic acid requires careful consideration when selecting the base and solvent.
The Critical Choice of Base
The ideal base must be strong enough to facilitate boronate formation without promoting side reactions. For substrates with potentially sensitive functional groups like alcohols, overly strong bases such as hydroxides (NaOH, KOH) can be detrimental, potentially leading to deprotonation of the alcohol or other undesired reactions. Milder inorganic bases are generally preferred.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most commonly employed bases in Suzuki couplings due to their moderate basicity and good solubility in aqueous mixtures.[1][5] Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are cost-effective and highly effective for a wide range of substrates.[6][7] Cesium carbonate (Cs₂CO₃) is often more effective, particularly for challenging couplings, but is more expensive.
-
Phosphates (K₃PO₄): Potassium phosphate is another excellent choice, often used under anhydrous conditions or for substrates prone to protodeboronation. Its use can sometimes lead to higher yields and cleaner reactions compared to carbonates.
-
Fluorides (KF, CsF): Anhydrous powdered potassium fluoride (KF) can be effective, especially when base-labile groups (like esters) are present, as it can activate the boronic acid while being a relatively weak Brønsted base.[4]
For 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, we recommend starting with milder bases like K₂CO₃ or K₃PO₄ to minimize any potential for side reactions involving the hydroxymethyl group.
Solvent Systems: Balancing Polarity and Reactivity
The choice of solvent is intrinsically linked to the base and the substrates. Given the polar nature of the hydroxymethyl group, solvent systems that can accommodate both organic and inorganic reagents are typically the most successful.
-
Aqueous Mixtures: Biphasic systems are extremely common and effective for Suzuki reactions.[1]
-
Dioxane/Water & THF/Water: These are classic solvent systems that provide good solubility for a wide range of substrates and catalysts.
-
Ethanol/Water & DMF/Water: These are also highly effective. Ethanol is considered a "greener" solvent, which is an advantage for industrial applications.[8] A DMF/H₂O mixture has been shown to be effective in couplings of aryl halides with arylboronic acids.[6] In a reaction involving the simultaneous reduction of an aldehyde to a hydroxymethyl group during a Suzuki coupling, a DMF/H₂O (5:1) mixture with K₂CO₃ was used successfully.[9][10]
-
-
Anhydrous Solvents: In some cases, particularly to avoid protodeboronation, anhydrous conditions can be beneficial. Toluene or dioxane with a base like K₃PO₄ can be an effective combination.
The polarity of the solvent can also influence reaction selectivity and rate.[11] For 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, a polar aprotic solvent with an aqueous component, such as Dioxane/H₂O or Ethanol/H₂O , is a logical starting point to ensure adequate solubility of all components.
Recommended Starting Conditions & Protocols
Based on literature precedent for analogous structures, the following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid with a generic aryl bromide.
| Parameter | Recommended Condition | Alternative Condition | Rationale & Citation |
| Palladium Catalyst | Pd(PPh₃)₄ (1-3 mol%) | PdCl₂(dppf) (1-3 mol%) | Pd(PPh₃)₄ is a robust, commercially available catalyst. PdCl₂(dppf) is excellent for more challenging couplings. |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0-3.0 equiv) | K₂CO₃ is a reliable and cost-effective choice. K₃PO₄ is a milder alternative, good for sensitive substrates.[1][7] |
| Solvent System | Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O (2:1:1) | Dioxane/water is a standard, effective mixture. The toluene/ethanol/water system offers a greener alternative.[6] |
| Temperature | 80-100 °C | 80-110 °C | Reaction temperature often needs to be optimized; start around 80-100 °C for aryl bromides. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the Pd(0) catalyst and minimize homocoupling side reactions.[1] |
Detailed Experimental Protocol: General Procedure
This protocol provides a step-by-step methodology for a typical Suzuki-Miyaura reaction.
Materials:
-
Aryl Halide (1.0 equiv)
-
3-Fluoro-5-(hydroxymethyl)phenylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., Dioxane and Water, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (e.g., 1.0 mmol), 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (e.g., 1.2 mmol), and potassium carbonate (e.g., 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., 0.02 mmol) to the stirring mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl alcohol.[12]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield / No Reaction | Inactive catalyst | Ensure the reaction is performed under a strict inert atmosphere. Use a fresh bottle of catalyst or a pre-catalyst. |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). | |
| Poor solvent choice | Screen alternative solvent systems (e.g., THF/H₂O, Toluene/EtOH/H₂O). | |
| Protodeboronation | Presence of excess water/protons; strong base | Use an anhydrous solvent system with K₃PO₄. Ensure the starting materials are dry. |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction. |
| Decomposition of Starting Material | Base too strong; temperature too high | Use a milder base (K₃PO₄). Lower the reaction temperature and monitor for longer reaction times. |
Conclusion
3-Fluoro-5-(hydroxymethyl)phenylboronic acid is a highly valuable reagent for the synthesis of functionalized biaryl compounds. A successful Suzuki-Miyaura coupling with this substrate hinges on the careful selection of a base and solvent system that accommodates its unique electronic and functional group properties. By starting with mild inorganic bases like potassium carbonate or potassium phosphate in polar aprotic/aqueous solvent mixtures, researchers can establish a robust baseline for optimization. The protocols and insights provided herein are designed to empower scientists to efficiently and effectively utilize this versatile building block in their synthetic endeavors.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
-
Wang, L., He, W., & Yu, Z. (2013). Simultaneous reduction of aldehyde group to hydroxymethyl group in palladium-catalyzed Suzuki cross-coupling reaction. Frontiers of Chemistry in China, 8(4), 485-489. Available at: [Link]
-
MySkinRecipes. (n.d.). 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid. Retrieved from [Link]
-
ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Leadbeater, N. E., & McGowan, C. (2012). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 14(5), 1362–1365. Available at: [Link]
-
Wang, L., He, W., & Yu, Z. (2013). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Chemical Research in Chinese Universities, 29(5), 984-988. Available at: [Link]
- Alonso, F., Beletskaya, I. P., & Yus, M. (2004). The Suzuki-Miyaura reaction in aqueous media. Chemical Reviews, 104(6), 3079-3159.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(8), 2116–2119. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Pérez-Gálan, P., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 393. Available at: [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
Ben-Gida, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2267-2277. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. Retrieved from [Link]
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- 12. benchchem.com [benchchem.com]
Application Note & Protocol: Synthesis of Biaryl Scaffolds Utilizing 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Introduction: Strategic Value of Functionalized Biaryls
Biaryl structures are privileged motifs in modern drug discovery and materials science. Their rigid, well-defined three-dimensional arrangement allows for precise spatial orientation of functional groups, making them ideal scaffolds for interacting with biological targets. The strategic incorporation of specific substituents onto the biaryl core is a cornerstone of rational drug design.
3-Fluoro-5-(hydroxymethyl)phenylboronic Acid (CAS: 1146614-40-5) is a particularly valuable building block for this purpose.[1][2][3] Its utility stems from the unique combination of its three functional groups:
-
The Boronic Acid Moiety: This group is the reactive handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, the preeminent method for constructing C(sp²)–C(sp²) bonds.[4][5][6][7]
-
The Fluorine Atom: Incorporation of fluorine into a drug candidate can profoundly enhance its pharmacological profile by improving metabolic stability, increasing binding affinity through favorable electronic interactions, and modulating lipophilicity and bioavailability.[8]
-
The Hydroxymethyl Group: This versatile functional group provides a crucial point for post-coupling derivatization. It can be oxidized to an aldehyde or carboxylic acid, etherified, or used in esterification reactions, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.
This document provides a comprehensive guide to the use of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid in the Suzuki-Miyaura reaction, including a detailed mechanistic overview, a robust experimental protocol, and field-proven troubleshooting advice.
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a transition metal-catalyzed process that forges a carbon-carbon bond between an organoboron species and an organic halide or triflate.[6] Its widespread adoption is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of starting materials.[7] The catalytic cycle, which revolves around a palladium center cycling between Pd(0) and Pd(II) oxidation states, comprises three fundamental steps.[4][6]
-
Oxidative Addition: An active 14-electron Pd(0) complex initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a square-planar Pd(II) intermediate. This is often the rate-limiting step of the cycle.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂) is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex (Ar²-B(OH)₃⁻). This boronate then displaces the halide on the palladium center, transferring its aryl group (Ar²) to create a new Pd(II) intermediate, [Ar¹-Pd(II)-Ar²]. This step is crucial and the choice of base is critical for its success.[5]
-
Reductive Elimination: The two aryl groups on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which can then enter a new cycle.[4][6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 3'-Fluoro-5'-(hydroxymethyl)-[1,1'-biphenyl]-4-carbonitrile
This section details a representative protocol for the coupling of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid with 4-bromobenzonitrile.
Reaction Scheme:
(Image of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid reacting with 4-bromobenzonitrile to form the biaryl product)
Materials and Reagents
| Reagent | CAS Number | M.W. | Supplier | Notes |
| 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | 1146614-40-5 | 169.95 | Sigma-Aldrich/Ambeed | Use as received. |
| 4-Bromobenzonitrile | 623-00-7 | 182.02 | Major Supplier | Ensure high purity. |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Major Supplier | Store under inert gas. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Major Supplier | Anhydrous, finely powdered. |
| 1,4-Dioxane, Anhydrous | 123-91-1 | 88.11 | Major Supplier | Sure/Seal™ or freshly distilled. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | In-house | Degas thoroughly before use. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Major Supplier | Reagent grade for extraction. |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | In-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Major Supplier | For drying. |
| Silica Gel | 7631-86-9 | - | Major Supplier | 230-400 mesh for chromatography. |
Step-by-Step Methodology
Figure 2: High-level experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup:
-
To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv., 182 mg), 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (1.2 mmol, 1.2 equiv., 204 mg), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv., 276 mg).[9]
-
Seal the flask with a rubber septum. Connect the flask to a Schlenk line, and evacuate and backfill with dry argon gas. Repeat this cycle three times to ensure a fully inert atmosphere.
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of argon, briefly remove the septum and add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%, 35 mg).
-
Causality Note: The catalyst is sensitive to oxygen, especially at elevated temperatures. Adding it last to the inerted mixture of solids minimizes its exposure to air.
-
Via syringe, add 8 mL of anhydrous 1,4-dioxane and 2 mL of deionized water. Both solvents must be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.
-
Causality Note: Degassing removes dissolved oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state and promote undesirable homocoupling of the boronic acid.[10][11]
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 90 °C.
-
Stir the biphasic mixture vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by periodically taking a small aliquot from the reaction mixture.
-
-
Workup and Extraction:
-
Once the reaction is complete (disappearance of the limiting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with 20 mL of deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with deionized water (20 mL) and then with brine (20 mL).
-
Causality Note: The brine wash helps to remove residual water and break up any emulsions.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid is purified by flash column chromatography on silica gel.[12]
-
A typical eluent system is a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity to 7:3) to isolate the pure biaryl product.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield the final product as a solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
-
Optimizing Reaction Parameters: A Comparative Overview
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table provides a guide for adapting the protocol to different aryl halide partners.
| Parameter | General Protocol (Aryl Bromide) | For Aryl Iodide | For Aryl Chloride (Challenging) | Rationale & Causality |
| Aryl Halide | 1.0 equiv. | 1.0 equiv. | 1.0 equiv. | Reactivity order: I > Br > OTf >> Cl. The C-Cl bond is stronger, making oxidative addition more difficult. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(PPh₃)₄ (1-3 mol%) | Pd₂(dba)₃ + SPhos (2-5 mol%) | Aryl chlorides require more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos) to facilitate the challenging oxidative addition step.[9] |
| Base | K₂CO₃ (2.0 equiv.) | K₂CO₃ (2.0 equiv.) | K₃PO₄ or Cs₂CO₃ (2.5 equiv.) | Stronger bases like K₃PO₄ are often required to promote the transmetalation with less reactive aryl chlorides. |
| Solvent | Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) | Toluene/H₂O or 2-MeTHF/H₂O | Toluene or 2-MeTHF can be effective for more challenging couplings and allow for higher reaction temperatures if needed. |
| Temperature | 85-95 °C | 80-90 °C | 100-110 °C | Higher temperatures provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxidation. 2. Insufficiently degassed solvents. 3. Aryl chloride partner is unreactive under conditions. 4. Base is not strong enough. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst. 2. Ensure solvents are thoroughly sparged with inert gas. 3. Switch to a more active catalyst system (e.g., Pd₂(dba)₃/SPhos).[9] 4. Change base to K₃PO₄ or Cs₂CO₃. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Palladium-catalyzed side reaction. | 1. Improve inert atmosphere technique; ensure rigorous degassing of all reagents and solvents.[10] 2. Use slightly less boronic acid (e.g., 1.05-1.1 equiv.) to minimize this side product. |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Hydroxymethyl group may be sensitive to very strong bases or high temperatures. | 1. Lower the reaction temperature and compensate with a more active catalyst or longer reaction time. 2. Consider protecting the hydroxymethyl group as a silyl ether (e.g., TBS ether) if decomposition is severe, though often unnecessary. |
| Difficult Purification | 1. Product co-elutes with triphenylphosphine oxide (byproduct from catalyst). 2. Presence of residual starting materials. | 1. If using Pd(PPh₃)₄, try filtering the crude mixture through a small plug of silica before full chromatography. 2. Optimize the reaction to drive it to full conversion. Adjust the eluent system for chromatography for better separation. Recrystallization may also be an effective purification method.[12] |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
SpringerLink. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Sandiego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. [Link]
-
ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]
-
Scilit. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]
-
OAText. Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid. [Link]
-
ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
MySkinRecipes. 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid. [Link]
-
Open Exploration Publishing. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. [Link]
-
Open Exploration Publishing. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. [Link]
-
LinkedIn. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]
-
RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.... [Link]
-
PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
J&H Chemical Co., Ltd. 3-Fluoro-5-(hydroxyMethyl)phenylboronic Acid CAS NO.1146614-40-5. [Link]
-
ResearchGate. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. [Link]
-
PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
Sources
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- 3. 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | 1146614-40-5 [sigmaaldrich.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 9. benchchem.com [benchchem.com]
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The Strategic Application of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of reagents available to medicinal chemists, functionalized phenylboronic acids have emerged as particularly valuable scaffolds. This guide provides an in-depth technical overview of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid , a uniquely versatile reagent, with a focus on its application in the synthesis of kinase inhibitors, a class of drugs central to oncology and immunology.
The Rationale for a Trifunctional Reagent: A Chemist's Perspective
3-Fluoro-5-(hydroxymethyl)phenylboronic acid presents a compelling trifecta of functionalities, each contributing to its utility in the synthesis of complex, biologically active molecules.
-
The Boronic Acid Moiety: This functional group is the cornerstone of its reactivity, primarily enabling participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The stability, low toxicity, and broad functional group tolerance of boronic acids make them ideal for the late-stage introduction of the phenyl group into a complex molecular scaffold.
-
The Fluorine Atom: The strategic placement of a fluorine atom at the meta-position significantly influences the electronic properties of the phenyl ring. Fluorine's high electronegativity can modulate the pKa of nearby functionalities, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions. In the context of kinase inhibitors, a fluorophenyl group often plays a crucial role in occupying a hydrophobic pocket within the ATP-binding site.
-
The Hydroxymethyl Group: This functional group serves as a versatile synthetic handle, offering a site for further molecular elaboration. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, etherified, or used in esterification reactions. This allows for the introduction of additional pharmacophoric features or the attachment of solubilizing groups, providing a pathway to fine-tune the pharmacokinetic and pharmacodynamic properties of the final compound.
Core Application: Suzuki-Miyaura Coupling in the Synthesis of Kinase Inhibitors
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing kinase inhibitors, it is frequently employed to couple an aryl or heteroaryl halide with a functionalized phenylboronic acid.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active catalyst.
Protocol: Synthesis of a p38 MAP Kinase Inhibitor Scaffold
This protocol provides a representative example of a Suzuki-Miyaura coupling to synthesize a key intermediate for a p38 MAP kinase inhibitor, utilizing 3-Fluoro-5-(hydroxymethyl)phenylboronic acid. p38 MAP kinase is a critical target in inflammatory diseases and cancer.
Materials:
-
4-(4-Bromopyrazol-1-yl)pyridine
-
3-Fluoro-5-(hydroxymethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-bromopyrazol-1-yl)pyridine (1.0 eq), 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-(3-fluoro-5-(hydroxymethyl)phenyl)pyrazol-1-yl)pyridine.
Causality Behind Experimental Choices:
-
Base: Sodium carbonate is a commonly used base in Suzuki couplings. It activates the boronic acid for transmetalation.
-
Ligand: Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Solvent System: The dioxane/water mixture is effective for dissolving both the organic and inorganic reagents.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, hence the need for an inert atmosphere to prevent catalyst deactivation.
Application in the Synthesis of p38 MAP Kinase Inhibitors
The 3-fluoro-5-(hydroxymethyl)phenyl moiety is a key structural feature in a number of potent and selective p38 MAP kinase inhibitors. The 4-fluorophenyl group is known to interact favorably with the hydrophobic pocket of the p38α active site, while the hydroxymethyl group can be further functionalized to enhance potency and selectivity.
Structure-Activity Relationship (SAR) Insights
Studies have shown that the presence and position of the fluorine atom on the phenyl ring are critical for inhibitory activity. The 3-fluoro substitution pattern, in particular, has been shown to contribute to high potency. The hydroxymethyl group offers a point for diversification, allowing for the exploration of the surrounding solvent-exposed region of the enzyme's active site.
Biological Activity of a Representative Compound
The following table summarizes the biological activity of a representative p38 MAP kinase inhibitor containing a 3-fluoro-5-substituted phenyl moiety, synthesized via a Suzuki-Miyaura coupling.
| Compound ID | Target | IC₅₀ (nM) | Cellular Assay (TNFα inhibition, IC₅₀ nM) |
| Inhibitor A | p38α | 15 | 50 |
Data is illustrative and based on published results for structurally similar compounds.
Further Synthetic Transformations of the Hydroxymethyl Group
The hydroxymethyl group on the phenyl ring provides a valuable opportunity for further chemical modification to optimize the properties of the lead compound.
Conclusion
3-Fluoro-5-(hydroxymethyl)phenylboronic acid is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive boronic acid, a strategically placed fluorine atom, and a functionalizable hydroxymethyl group makes it an ideal reagent for the synthesis of complex bioactive molecules, particularly kinase inhibitors. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively utilize this powerful tool in their synthetic endeavors.
References
-
Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024. [Link]
-
Cheminformatic comparison of approved drugs from natural product versus synthetic origins. (2016). Bioorganic & Medicinal Chemistry Letters, 26. [Link]
-
Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. (n.d.). PubMed. [Link]
-
Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. [Link]
Application Notes and Protocols: 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of a Trifunctional Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds. By screening small, low molecular weight molecules (fragments), FBDD efficiently explores chemical space to identify vectors for potent and selective drug candidates. Within the vast armamentarium of chemical fragments, 3-Fluoro-5-(hydroxymethyl)phenylboronic acid emerges as a particularly compelling starting point. Its unique trifunctional nature—a reversible covalent warhead, a metabolic stabilizer, and a vector for synthetic elaboration—offers a strategic advantage in tackling challenging biological targets.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid in FBDD campaigns. We will delve into the causality behind its design, provide detailed protocols for its screening and validation, and present a plausible application workflow against a relevant enzyme class.
The Power of Three: Deconstructing the Fragment's Utility
The efficacy of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid in FBDD is rooted in the synergistic interplay of its three key functional groups.
-
The Boronic Acid Moiety: A Reversible Covalent Probe. Boronic acids are unique in their ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or the epsilon-amino group of lysine residues within a protein's active site.[1][2] This transient covalent interaction can significantly enhance binding affinity, a crucial factor when working with low molecular weight fragments that typically exhibit weak binding.[] The reversibility of this bond is key, as it distinguishes these fragments from irreversible covalent inhibitors, often associated with a higher risk of off-target toxicity. The boronic acid's sp²-hybridized boron atom possesses an empty p-orbital, rendering it a Lewis acid capable of accepting a lone pair from nucleophilic residues.[4] This interaction often mimics the tetrahedral transition state of enzymatic reactions, making boronic acids potent inhibitors of enzymes like serine proteases and proteasomes.[5]
-
The Fluorine Atom: Enhancing Drug-Like Properties. The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[6][7] In this fragment, the fluorine atom exerts a powerful electron-withdrawing effect, which can modulate the pKa of the boronic acid, influencing its reactivity and binding characteristics.[8] Furthermore, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve membrane permeability, and increase binding affinity through favorable interactions with the protein target.[9][10]
-
The Hydroxymethyl Group: A Handle for Elaboration. A critical aspect of FBDD is the ability to grow a weakly binding fragment into a potent lead compound. The hydroxymethyl group on the phenyl ring provides a crucial, chemically accessible vector for synthetic elaboration. This "growth point" allows for the systematic exploration of the surrounding chemical space through techniques like etherification or esterification, enabling the formation of additional interactions with the target protein and driving improvements in potency and selectivity.
Physicochemical Properties and Handling
A thorough understanding of the fragment's properties is essential for successful screening.
| Property | Value | Source |
| CAS Number | 1146614-40-5 | [11] |
| Molecular Formula | C₇H₈BFO₃ | [12] |
| Molecular Weight | 169.95 g/mol | [11][12] |
| Appearance | White to yellow solid | [13] |
| Purity | ≥95% | [13] |
Storage and Handling:
Arylboronic acids can be sensitive to air and moisture and may undergo dehydration to form cyclic boroxine anhydrides.[14] While generally stable, proper handling is crucial to maintain sample integrity.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.
-
Handling: Use personal protective equipment, including gloves and safety glasses. Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[15] Avoid contact with strong oxidizing agents and strong acids.[15][16] For solution-based assays, prepare fresh stock solutions in a suitable solvent like DMSO.
FBDD Workflow and Screening Methodologies
The integration of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid into an FBDD campaign follows a structured workflow.
Sources
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- 5. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. 1146614-40-5 CAS Manufactory [m.chemicalbook.com]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid with Heteroaryl Halides
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-fluoro-5-(hydroxymethyl)phenylboronic acid with a variety of heteroaryl halides. This specific transformation is of high value in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. These application notes delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven experimental protocols, and provide robust troubleshooting and optimization strategies. The causality behind experimental choices is explained to empower users to adapt and refine the methodologies for their specific substrates and research goals.
Introduction: The Strategic Importance of Fluorinated Hydroxymethyl-Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2][3] Its impact on academic and industrial research, particularly in the pharmaceutical sector, has been immense. The reaction's tolerance for a wide array of functional groups, coupled with the commercial availability and stability of boronic acids, makes it an indispensable tool for the construction of complex molecular architectures.[4][5]
The specific coupling of 3-fluoro-5-(hydroxymethyl)phenylboronic acid with heteroaryl halides is of particular interest. The resulting products incorporate three key structural features that are highly sought after in drug design:
-
Fluorine Substitution: The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.
-
Hydroxymethyl Group: This functional group provides a versatile handle for further synthetic transformations, such as oxidation, etherification, or esterification, enabling the exploration of a wider chemical space and the generation of diverse compound libraries.
-
Heteroaryl Moiety: Heterocyclic structures are prevalent in a vast number of approved drugs and natural products, often playing a crucial role in target recognition and binding. The ability to directly couple these moieties to a functionalized phenyl ring is a highly convergent and efficient synthetic strategy.[4]
Challenges in this specific coupling can arise from the electronic nature of the boronic acid and the potential for catalyst inhibition by certain heteroaryl substrates.[6] This guide aims to provide a robust framework for overcoming these challenges and achieving successful and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8][9] Understanding this mechanism is crucial for rationalizing reaction conditions and troubleshooting suboptimal results.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2.1. Oxidative Addition: The cycle initiates with the oxidative addition of the heteroaryl halide (Ar-X) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a palladium(II) intermediate. The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[9] For less reactive halides like chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.[10]
2.2. Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium(II) center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[11] The choice of base and solvent is critical and can significantly impact the reaction efficiency.[12] The presence of the hydroxymethyl group on the boronic acid does not typically interfere with this step, but the electron-withdrawing fluorine atom can slightly decrease the nucleophilicity of the arylboronic acid, sometimes necessitating more forcing conditions.
2.3. Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][7][8] This step is generally fast, especially when bulky, electron-donating ligands are employed.
Experimental Protocols
The following protocols are designed to be a robust starting point for the cross-coupling of 3-fluoro-5-(hydroxymethyl)phenylboronic acid with a range of heteroaryl halides. Optimization may be required for particularly challenging substrates.
General Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Recommended Reagents and Equipment
-
Palladium Precatalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or Buchwald precatalysts (e.g., XPhos Pd G3).
-
Ligand (if not using a precatalyst): Triphenylphosphine (PPh₃), or bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos for challenging couplings.[4][13]
-
Base: Potassium carbonate (K₂CO₃), potassium phosphate tribasic (K₃PO₄), or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and dry.[12]
-
Solvents: Anhydrous 1,4-dioxane, toluene, or a mixture of an organic solvent with water (e.g., Dioxane/H₂O 10:1). Solvents must be thoroughly degassed.[12]
-
Reaction Vessels: Oven-dried Schlenk tubes or microwave vials equipped with magnetic stir bars.
-
Inert Atmosphere: High-purity nitrogen or argon gas.
Step-by-Step Protocol for a Representative Coupling (with a Heteroaryl Bromide)
-
Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the heteroaryl bromide (1.0 equiv), 3-fluoro-5-(hydroxymethyl)phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv) to an oven-dried reaction vessel containing a magnetic stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).
-
Vessel Sealing: Seal the reaction vessel with a septum or a screw cap.
-
Atmosphere Exchange: Evacuate and backfill the vessel with inert gas three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1-0.2 M concentration with respect to the limiting reagent) via syringe.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Recommended Starting Conditions for Various Heteroaryl Halides
| Heteroaryl Halide Type | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Notes |
| Iodo-pyridines/pyrazines | Pd(PPh₃)₄ (2-5%) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 80-90 | Generally reactive, standard conditions are often sufficient. |
| Bromo-pyridines/pyrazines | Pd(dppf)Cl₂ (3-5%) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (10:1) | 90-100 | Slightly less reactive than iodides; a stronger base may be beneficial. |
| Chloro-pyridines/pyrazines | XPhos Pd G3 (2-4%) | - | K₃PO₄ (3.0) | t-Amyl alcohol | 100-110 | Requires more active catalyst systems with bulky, electron-rich ligands.[14] |
| Bromo-thiazoles/oxazoles | Pd(dppf)Cl₂ (3-5%) | - | Cs₂CO₃ (2.0) | DMF/H₂O (10:1) | 100 | These heterocycles can sometimes inhibit the catalyst; a stronger base can be helpful. |
| Bromo-thiophenes/furans | Pd(PPh₃)₄ (2-5%) | - | K₂CO₃ (2.0) | Toluene/H₂O (10:1) | 90 | Generally good coupling partners, but protodeboronation can be a side reaction.[4] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.[12]2. Insufficiently degassed solvent.[12]3. Poor quality or decomposed boronic acid.4. Inappropriate base or solvent combination. | 1. Use a fresh batch of catalyst or a more robust precatalyst.[12]2. Ensure thorough degassing of all solvents by sparging with inert gas or freeze-pump-thaw cycles.3. Verify the purity of the boronic acid. Consider converting it to a more stable trifluoroborate salt.[4]4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. For anhydrous conditions, ensure the base is finely powdered.[12][15] |
| Protodeboronation of Boronic Acid | 1. Presence of water, especially with strong bases.[12]2. Prolonged reaction times at high temperatures. | 1. Switch to anhydrous conditions or use a milder base like KF.[12]2. Use a more active catalyst to reduce reaction time and temperature. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.[12]2. Certain palladium catalysts can promote this side reaction. | 1. Maintain a strict inert atmosphere throughout the reaction setup and execution.[12]2. Screen different palladium sources and ligands. |
| Low Yield with Heteroaryl Chlorides | 1. Oxidative addition is slow. | 1. Use a catalyst system with bulky, electron-rich ligands (e.g., Buchwald or Fu ligands).[10][13]2. Increase the reaction temperature. |
| Product Decomposition | 1. Reaction temperature is too high.2. Product is sensitive to the base used. | 1. Lower the reaction temperature and use a more active catalyst if necessary.2. Screen milder bases (e.g., K₂CO₃, NaHCO₃). |
Conclusion
The palladium-catalyzed cross-coupling of 3-fluoro-5-(hydroxymethyl)phenylboronic acid with heteroaryl halides is a powerful and highly adaptable method for the synthesis of valuable, functionalized biaryl compounds. A thorough understanding of the reaction mechanism, careful selection of the catalyst system, base, and solvent, and meticulous experimental technique are paramount to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to successfully implement and optimize this important transformation in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
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- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. - ResearchGate.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions - ResearchGate. Available at: [Link]
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The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. Available at: [Link]
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH.
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]
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The Suzuki‐Miyaura coupling reactions of heteroaryl halides with potassium phenyltrifluoroboratea - ResearchGate. Available at: [Link]
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Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... - ResearchGate. Available at: [Link]
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Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. Available at: [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC - NIH. Available at: [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. Available at: [Link]
-
Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides - ResearchGate. Available at: [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. Available at: [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available at: [Link]
-
Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates - PMC. Available at: [Link]
-
Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents | Request PDF - ResearchGate. Available at: [Link]
-
Palladium-catalyzed cross-coupling reaction of phenyl fluoroalkanesulfonates with organometallics | Semantic Scholar. Available at: [Link]
-
Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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- 3. wwjmrd.com [wwjmrd.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. reddit.com [reddit.com]
Application Note: Synthesis of a Key Intermediate for Novel GLP-1 Receptor Agonists via Suzuki-Miyaura Coupling
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the management of type 2 diabetes and obesity.[1] While early therapeutics were peptide-based, requiring injection, the field is rapidly advancing toward orally available small-molecule agonists.[2][3][4] This shift presents significant synthetic challenges, requiring robust and versatile chemical methods to construct complex molecular architectures. A common strategy in medicinal chemistry involves the incorporation of fluorine atoms to improve metabolic stability, binding affinity, and other pharmacokinetic properties.[5]
This application note provides a detailed protocol for the synthesis of a key molecular intermediate using 3-Fluoro-5-(hydroxymethyl)phenylboronic acid . This building block is particularly valuable as it introduces a fluorinated phenyl ring with a hydroxymethyl group—a versatile handle for further functionalization.[6] The core of this protocol is the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds, which is one of the most widely used transformations in the pharmaceutical industry.[7][8][9]
The described methodology couples the boronic acid with a representative heterocyclic halide, a common scaffold in modern drug discovery, to yield a biaryl compound that serves as a foundational structure for elaboration into a potent, selective GLP-1 receptor agonist.
Principle of the Method: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (e.g., a boronic acid) with an organic halide or triflate.[10] The process is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (the heterocyclic halide), forming a Pd(II) complex.[8]
-
Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[8]
The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and purity, and must be optimized for the specific substrates used.
Experimental Protocol
This protocol describes a representative Suzuki-Miyaura coupling reaction between 3-Fluoro-5-(hydroxymethyl)phenylboronic acid and a hypothetical partner, 2-Bromo-6-(trifluoromethyl)pyridine, to form [3-Fluoro-5-(hydroxymethyl)phenyl]-6-(trifluoromethyl)pyridine.
Materials and Reagents
-
3-Fluoro-5-(hydroxymethyl)phenylboronic acid (Purity ≥97%)[11]
-
2-Bromo-6-(trifluoromethyl)pyridine (Purity ≥98%)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl acetate, HPLC grade
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon (or Nitrogen) gas supply
Synthetic Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-(trifluoromethyl)pyridine (1.0 mmol, 226 mg), 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (1.2 mmol, 204 mg), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Causality Note: An inert atmosphere is crucial because the Pd(0) species in the catalytic cycle is sensitive to oxidation, which would deactivate the catalyst and halt the reaction.
-
-
Solvent Addition and Reaction:
-
Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water via syringe.
-
Causality Note: A mixed solvent system is often used; the aqueous phase is necessary to dissolve the inorganic base (K₂CO₃), which facilitates the crucial transmetalation step.[12] Degassing the solvents removes dissolved oxygen.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with 20 mL of deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Causality Note: The aqueous washes remove the inorganic base, palladium residues, and other water-soluble impurities.[13]
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.[10]
-
Data Presentation and Characterization
The success of the synthesis is validated through rigorous characterization and reproducible results.
Expected Results
| Parameter | Expected Value | Method of Analysis |
| Appearance | White to off-white solid | Visual Inspection |
| Yield | 75-85% | Gravimetric |
| Purity | >98% | HPLC, ¹H NMR |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, LC-MS |
Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should show characteristic peaks for the aromatic protons on both rings, a singlet for the benzylic -CH₂OH protons, and a broad singlet for the -OH proton.
-
LC-MS: Liquid Chromatography-Mass Spectrometry will confirm the purity of the compound and provide the molecular weight of the product, which should match the calculated mass for C₁₃H₉F₄NO.
Conclusion
This application note details a robust and scalable protocol for the synthesis of a key fluorinated biaryl intermediate for the development of novel small-molecule GLP-1 receptor agonists. The use of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid in a palladium-catalyzed Suzuki-Miyaura coupling provides an efficient entry into a versatile molecular scaffold. This self-validating protocol, which includes in-process monitoring and detailed characterization, is designed for researchers in drug discovery and medicinal chemistry to reliably produce foundational building blocks for next-generation therapeutics.
References
-
Chen, D. et al. (2013). Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists. Med Chem Res, 22, 5031–5043. Available at: [Link]
-
Chavan, H. et al. (2022). Design, synthesis, and biological evaluation of a small molecule oral agonist of the glucagon-like-peptide-1 receptor. Journal of Biological Chemistry. Available at: [Link]
-
Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. J Nanostruct, 12(4), 902-912. Available at: [Link]
-
de la Cruz, J. N. et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1758. Available at: [Link]
-
ResearchGate. (2022). The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene. Available at: [Link]
-
Knudsen, L.B. & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology, 10, 155. Available at: [Link]
-
MySkinRecipes. (n.d.). 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid. Available at: [Link]
-
Kühbeck, D. et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1968. Available at: [Link]
-
Gevorgyan, A. et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 12(2), 923-933. Available at: [Link]
-
Crow, J. M. (2024). The GLP-1 weight loss revolution. Chemistry World. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Griffith, D. A. et al. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry, 65(12), 8208–8226. Available at: [Link]
-
The Organic Chemistry Channel. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. Available at: [Link]
-
Smith, R. C. et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2098–2106. Available at: [Link]
-
Feng, Y. et al. (2018). Non-peptide agonists and positive allosteric modulators of glucagon-like peptide-1 receptors: Alternative approaches for treatment of Type 2 diabetes. British Journal of Pharmacology, 175(12), 2266-2279. Available at: [Link]
-
Bode, J. W. et al. (2012). Synthesis of human GLP-1 (7–36) by chemoselective α-ketoacid–hydroxylamine peptide ligation of unprotected fragments. Chemical Science, 3(5), 1607-1612. Available at: [Link]
- Google Patents. (2023). WO2023105497A1 - Synthesis of glp-1 analogues.
-
Silva, M. et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5935. Available at: [Link]
- Google Patents. (2020). WO2020074583A1 - Process for the manufacture of glp-1 analogues.
-
ResearchGate. (2012). The Many Roles for Fluorine in Medicinal Chemistry. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid [myskinrecipes.com]
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experimental procedure for the synthesis of fluorinated biaryls
Application Notes & Protocols: Experimental Procedure for the Synthesis of Fluorinated Biaryls
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biaryls
Fluorinated biaryl scaffolds are privileged structures in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into a biaryl framework can profoundly influence a molecule's physicochemical and biological properties.[1][2][3] In drug discovery, fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and membrane permeability.[1][2][3] These beneficial effects have led to a significant increase in the number of fluorinated compounds entering clinical development and the market.[1][4] This guide provides an in-depth overview of the experimental procedures for synthesizing these valuable compounds, with a focus on robust and versatile palladium-catalyzed cross-coupling reactions.
Core Synthetic Strategies: Building the Fluorinated Biaryl Core
The construction of fluorinated biaryls primarily relies on the assembly of fluorinated building blocks using transition-metal-catalyzed cross-coupling reactions. This approach offers excellent control over the final structure and is amenable to a wide range of substrates. Among the various methods, palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and direct C-H arylation are the most powerful and widely employed.[5][6][7][8]
The Suzuki-Miyaura Coupling: A Versatile Workhorse
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5][9]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for an efficient reaction. For many standard couplings, a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand such as PPh₃ is effective. For more challenging substrates, such as aryl chlorides or sterically hindered partners, more sophisticated ligands (e.g., SPhos, XPhos) and precatalysts (e.g., Pd₂(dba)₃) are often required to promote the key steps of oxidative addition and reductive elimination.[5][9]
-
Base: The base plays a critical role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[5][10] Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used, often in an aqueous-organic solvent mixture.[10][11]
-
Solvent: A variety of organic solvents can be employed, with toluene, dioxane, and THF being common choices. The addition of water is often necessary to dissolve the inorganic base and facilitate the reaction.[5][11]
This protocol details the Suzuki-Miyaura coupling of 1-bromo-2-fluorobenzene with 4-methylphenylboronic acid.
Materials:
-
1-Bromo-2-fluorobenzene (1.0 mmol, 175 mg)
-
4-Methylphenylboronic acid (1.2 mmol, 163 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 34.7 mg)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine 1-bromo-2-fluorobenzene, 4-methylphenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvents (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring under the inert atmosphere.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield 2-fluoro-4'-methylbiphenyl.
Quantitative Data Summary:
| Aryl Halide | Boronic Acid Derivative | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-2-fluorobenzene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | ~90 |
| 1-Iodo-3-fluorobenzene | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | ~95 |
| 1-Chloro-4-fluorobenzene | 3,5-Difluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | ~85 |
Experimental Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.[9]
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation has emerged as a more sustainable and efficient method for biaryl synthesis, as it circumvents the need for pre-functionalized organometallic reagents.[6][7][12] This reaction directly couples an aryl halide with a C-H bond of a fluoroarene.
Causality Behind Experimental Choices:
-
Catalyst System: Palladium catalysts, often in combination with specialized ligands like SPhos, are highly effective for C-H arylation.[13][14]
-
Solvent and Additives: Polar aprotic solvents such as DMAc or NMP are often used. Additives like pivalic acid (PivOH) can act as a proton shuttle and facilitate the C-H activation step.[15]
-
Regioselectivity: A key challenge is controlling the regioselectivity of the C-H activation. The electronic properties of the fluoroarene and the steric environment around the C-H bonds play a crucial role in determining the site of arylation.
This protocol describes the palladium-catalyzed direct arylation of 1,2-difluorobenzene with 4-bromoanisole.
Materials:
-
1,2-Difluorobenzene (2.5 equiv.)
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium pivalate (PivOK) (2.0 equiv.)
-
Isopropyl acetate (solvent, 1.0 mL)
-
Sealable reaction tube
-
Magnetic stirrer and heating block
-
Inert atmosphere (Argon)
Procedure:
-
To a sealable reaction tube, add 4-bromoanisole, Pd(OAc)₂, SPhos, and potassium pivalate.
-
Seal the tube and evacuate and backfill with argon three times.
-
Add 1,2-difluorobenzene and isopropyl acetate via syringe.
-
Place the sealed tube in a preheated heating block at 120 °C.
-
Stir the reaction mixture for 24 hours.[15]
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the fluorinated biaryl product.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for direct C-H arylation.[15]
Buchwald-Hartwig Amination for N-Aryl Scaffolds
While primarily a C-N bond-forming reaction, the Buchwald-Hartwig amination is invaluable for synthesizing N-aryl biaryl motifs, which are common in pharmaceuticals.[8][16] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst. The principles of catalyst, ligand, and base selection are similar to those for Suzuki-Miyaura coupling, with sterically hindered biaryl phosphine ligands often being highly effective.[17][18][19]
Purification and Characterization
Purification of fluorinated biaryls typically involves standard techniques like column chromatography.[20] Due to the unique properties conferred by fluorine, such as altered polarity, optimization of the chromatographic conditions may be necessary. Characterization is performed using standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Mass Spectrometry (MS).
Safety and Handling Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and flammable.[21][22] They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[21][22]
-
Fluorinating Reagents and Fluorinated Compounds: Many organofluorine compounds and the reagents used to synthesize them can be corrosive and toxic.[23] Always handle these chemicals in a fume hood and take measures to avoid inhalation and skin contact.[23]
-
Inert Atmosphere: Many cross-coupling reactions are sensitive to air and moisture. The use of an inert atmosphere (nitrogen or argon) is crucial for reproducibility and high yields.[24][25]
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium, according to institutional and local regulations.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Belnome, F., et al. (2025). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives: An Experimental and Mechanistic Study. ChemRxiv. [Link]
-
Larraufie, M.-H., et al. (2020). Ag/Pd Cocatalyzed Direct Arylation of Fluoroarene Derivatives with Aryl Bromides. ACS Catalysis. [Link]
-
Belnome, F., et al. (2025). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives: An Experimental and Mechanistic Study. Cambridge Open Engage. [Link]
-
Larraufie, M.-H., et al. (2016). Ru-Catalyzed C−H Arylation of Fluoroarenes with Aryl Halides. Journal of the American Chemical Society. [Link]
-
Larraufie, M.-H., et al. (2016). Ru-Catalyzed C–H Arylation of Fluoroarenes with Aryl Halides. Journal of the American Chemical Society. [Link]
- Midgeley, T. & Henne, A. (1939). Purification of organic fluorine compounds.
-
Vinogradov, A. S. & Platonov, V. E. (2015). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Russian Journal of Organic Chemistry. [Link]
-
Budiman, Y. P., et al. (2024). Pd-Catalyzed Oxidative C-H Arylation of (Poly)fluoroarenes with Aryl Pinacol Boronates and Experimental and Theoretical Studies of its Reaction Mechanism. Chemistry – An Asian Journal. [Link]
-
Pérez, M., et al. (2011). Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. Chemical Communications. [Link]-P%C3%A9rez-P%C3%A9rez/0f43163158c353f4369a19c7a5232938f3851509)
- Knepper, T. & Lange, F. (2016). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
-
Wang, Z., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. [Link]
-
Belnome, F., et al. (2025). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Semantic Scholar. [Link]
-
Wang, D., et al. (2021). Enantioselective Synthesis of Atropisomeric Biaryls by Pd-Catalyzed Asymmetric Buchwald-Hartwig Amination. Angewandte Chemie International Edition. [Link]
-
Wikipedia. (2023). Organofluorine chemistry. [Link]
-
Wencel-Delord, J. & Glorius, F. (2013). Direct C–H Arylation. CHIMIA. [Link]
-
Budiman, Y. P., et al. (2024). Pd‐Catalyzed Oxidative C–H Arylation of (Poly)fluoroarenes with Aryl Pinacol Boronates and Experimental and Theoretical Stud. Universitäts- und Landesbibliothek Darmstadt. [Link]
-
Belnome, F., et al. (2025). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. PubMed. [Link]
-
McDonald, M. A., et al. (2018). Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
Pérez, M., et al. (2011). Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. Chemical Communications. [Link]
-
McDonald, M. A., et al. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. [Link]
-
Budiman, Y. P., et al. (2019). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. Chemistry – A European Journal. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
McDonald, M. A., et al. (2018). Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. ChemRxiv. [Link]
-
Hao, E., et al. (2025). Transition‐Metal‐Free Synthesis of Highly Fluorinated Biphenyls by Nucleophilic Aromatic Substitution (S N Ar) between Potassium Perfluorobenzoates and Polyfluoroarenes. Angewandte Chemie International Edition. [Link]
-
Yang, B.-W., et al. (2025). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Watson, D. A., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society. [Link]
-
NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Author, A. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]
-
Spacil, P. (2012). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
-
Wang, Y., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications. [Link]
-
Author, A. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Pinto, A., et al. (2020). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]
-
McGuire, M. E., et al. (2021). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. Environmental Toxicology and Chemistry. [Link]
-
Author, A. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]
-
UCLA EH&S. (2017). Standard Operating Procedure. [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
ChemFine. (2025). What are the safety precautions when using fluorinating reagents?. [Link]
-
Ghosh, S., et al. (2025). Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement. Organic Letters. [Link]
-
Ni, C. & Hu, J. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. [Link]
-
Central Washington University. Safe Handling of Pyrophoric Chemicals. [Link]
-
Wang, C., et al. (2022). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving the functionalized reagent, 3-Fluoro-5-(hydroxymethyl)phenylboronic acid .
This document provides in-depth, experience-driven advice in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs) & Initial Checks
This section addresses the most common initial problems. If your issue persists, please proceed to the In-Depth Troubleshooting Guide.
Q1: My Suzuki coupling reaction with 3-Fluoro-5-(hydroxymethyl)phenylboronic acid has a very low yield or failed completely. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of your foundational parameters is the best first step. Low yields can often be traced back to a few key areas:
-
Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen. The presence of oxygen can lead to catalyst decomposition and the unwanted homocoupling of your boronic acid.[1][2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed before use.[2][3]
-
Reagent Quality & Stability:
-
Boronic Acid: 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, being an electron-deficient boronic acid due to the fluorine atom, can be susceptible to protodeboronation, especially at elevated temperatures or under harsh basic conditions.[3][4] Use fresh, high-purity boronic acid.
-
Catalyst & Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere. Phosphine ligands are particularly prone to oxidation.[3] Using a fresh or recently purchased catalyst and ligand is a crucial troubleshooting step.
-
-
Base Activation: The base is not just a spectator; it is essential for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for the transmetalation step.[5] Ensure your base is finely powdered (to maximize surface area), anhydrous, and of high purity.[6]
-
Solvent Purity: Use anhydrous, degassed solvents of the appropriate grade. Water content can be critical; while some Suzuki reactions benefit from aqueous co-solvents, uncontrolled water can promote boronic acid decomposition.[3]
Q2: I'm observing a significant amount of a side product that corresponds to the mass of 3-fluoro-5-(hydroxymethyl)benzene. What is happening and how can I stop it?
A2: You are observing protodeboronation , a common and often frustrating side reaction in Suzuki couplings.[7] This is the process where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond. Electron-deficient boronic acids, like yours, are particularly prone to this issue.[2][4]
-
Primary Causes: This side reaction is often accelerated by high temperatures, the presence of water, and strong bases.[2][7]
-
Immediate Solutions:
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate.[2]
-
Use a Milder Base: Switch from strong bases like NaOH or KOtBu to milder, yet effective, options such as K₃PO₄, Cs₂CO₃, or KF.[2][6]
-
Consider Anhydrous Conditions: For highly sensitive substrates, performing the reaction under strictly anhydrous conditions can suppress protodeboronation.[2]
-
Protect the Boronic Acid: If the problem persists, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA boronate. These are more resistant to protodeboronation and release the boronic acid slowly in situ.[2]
-
Q3: My main side-product is the homocoupling of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid. How can I minimize this?
A3: Homocoupling occurs when two molecules of the boronic acid react with each other. This is often promoted by the presence of oxygen in the reaction mixture.[1][2]
-
Key Solutions:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction headspace are thoroughly deoxygenated. Techniques like freeze-pump-thaw cycles or bubbling an inert gas through the solvent for an extended period (15-30 minutes) are highly effective.[2][8]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling as it bypasses the in situ reduction step from a Pd(II) precatalyst which can sometimes promote this side reaction.[2]
-
Control Stoichiometry: Using a slight excess of the aryl halide partner (e.g., 1.0 equivalent of aryl halide to 1.2-1.5 equivalents of boronic acid) can favor the cross-coupling pathway.[2]
-
Q4: Could the hydroxymethyl or fluoro groups on my specific boronic acid be causing problems?
A4: Yes, these functional groups introduce specific chemical properties that must be considered:
-
Fluoro Group: The electron-withdrawing nature of fluorine makes the boronic acid electronically "poor". This has two main consequences:
-
It increases the susceptibility to protodeboronation, as discussed in Q2.[4][9]
-
It can slow down the transmetalation step of the catalytic cycle. To counteract this, using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) is often beneficial as they can accelerate the overall catalytic turnover.[6][10]
-
-
Hydroxymethyl Group (-CH₂OH): While alcohols are generally well-tolerated in Suzuki couplings, the hydroxyl group is weakly acidic and can react with very strong bases. More importantly, it can potentially coordinate to the palladium center, although this is less of an issue than with amines or carboxylic acids.[11] Ensure your chosen base is compatible and consider that the polarity of this group may affect the solubility of your reagent in certain solvent systems.
In-Depth Troubleshooting Guide
If the initial checks did not resolve your low yield, this section provides a more detailed, systematic approach to optimizing your reaction.
Workflow for Diagnosing Low Yields
Here is a logical workflow to guide your troubleshooting efforts.
Caption: A logical workflow for diagnosing low yields.
Problem 1: Inactive Catalyst or Inefficient Catalytic Cycle
If you observe very little consumption of your starting materials, the issue likely lies within the catalytic cycle.
Symptoms:
-
High recovery of starting materials.
-
Reaction stalls after low conversion.
Causality & Solutions:
The Suzuki coupling is a multi-step process (oxidative addition, transmetalation, reductive elimination). A bottleneck at any step will kill the reaction.[12]
-
Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient.
-
Slow Oxidative Addition: The first step, oxidative addition of the aryl halide to the Pd(0) center, can be slow, especially with electron-rich or sterically hindered aryl halides (or less reactive aryl chlorides).
-
Slow Transmetalation: This is a common issue with electron-deficient boronic acids like 3-fluoro-5-(hydroxymethyl)phenylboronic acid. The base's role is to form the boronate [Ar-B(OH)₃]⁻, which is more nucleophilic and transfers its aryl group to the palladium center more readily.
-
Solution 1 - Base Choice: The base must be strong enough and soluble enough to generate the boronate. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃. The physical state matters; ensure the base is a fine powder.[2][10]
-
Solution 2 - Solvent System: A small amount of water in solvents like dioxane or THF can help solubilize the base and facilitate boronate formation.[2][13]
-
| Parameter | Recommendation for 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | Rationale |
| Palladium Source | Buchwald G3 Precatalyst, Pd₂(dba)₃, or Pd(PPh₃)₄ | G3 precatalysts ensure efficient generation of the active LPd(0) species. Pd(0) sources bypass potentially problematic in situ reduction.[6] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, which is beneficial for electron-deficient partners.[10][14] |
| Base | K₃PO₄, Cs₂CO₃ | These bases are effective at promoting the formation of the boronate complex required for transmetalation, especially with electron-poor boronic acids.[2] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1), THF/H₂O (e.g., 4:1) | These solvent systems generally provide good solubility for the reagents and facilitate the action of the base.[3][15] |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point and should be optimized for your specific aryl halide.
Reagents & Setup:
-
An oven-dried Schlenk flask or reaction vial with a magnetic stir bar.
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
3-Fluoro-5-(hydroxymethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL to make a ~0.2 M solution)
Procedure:
-
Flask Preparation: To the Schlenk flask, add the aryl halide, 3-fluoro-5-(hydroxymethyl)phenylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this vacuum/backfill cycle at least three times to ensure an oxygen-free environment.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (start with 80-100 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Conversion to a Pinacol (BPin) Ester
If protodeboronation is a persistent issue, converting the boronic acid to its more stable pinacol ester is a highly effective strategy.[2]
Reagents & Setup:
-
Round-bottom flask with a stir bar.
-
3-Fluoro-5-(hydroxymethyl)phenylboronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., THF or Toluene)
Procedure:
-
Dissolution: Dissolve the boronic acid and pinacol in the anhydrous solvent in the round-bottom flask.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Alternatively, add a drying agent like anhydrous MgSO₄ and stir at room temperature for several hours.
-
Isolation: Once the reaction is complete (monitor by TLC or NMR), filter off any drying agent. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling reaction without further purification.
References
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (Year). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. [Link]
-
Hep Journals. (n.d.). Simultaneous reduction of aldehyde group to hydroxymethyl group in palladium-catalyzed Suzuki cross-coupling reaction. [Link]
-
Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Oldenhuis, N. J., et al. (2012). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
ResearchGate. (2025). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. [Link]
-
Thomas, J. M., & Watson, D. A. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
side reactions of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid in cross-coupling reactions
Welcome to the technical support center for 3-Fluoro-5-(hydroxymethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in cross-coupling reactions. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. This is a living document, grounded in established literature and practical field experience, designed to address the specific challenges you may encounter.
Introduction
3-Fluoro-5-(hydroxymethyl)phenylboronic acid is a valuable building block in modern organic synthesis, particularly for Suzuki-Miyaura cross-coupling.[1] Its structure offers a unique combination of functionalities: the boronic acid for C-C bond formation, a fluoro substituent to modulate electronic properties and metabolic stability, and a hydroxymethyl group for further functionalization.[1] However, this trifecta of reactive sites can also be a source of frustrating side reactions that compete with the desired transformation, leading to low yields and complex product mixtures. This guide will dissect these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm getting a low yield of my desired product. What are the most common side reactions I should be aware of when using 3-Fluoro-5-(hydroxymethyl)phenylboronic acid?
This is the most common issue researchers face. When your yield is low, it's typically because your starting material is being consumed by one of three competing pathways: Protodeboronation, Homocoupling, or degradation involving the functional groups.
-
Protodeboronation : This is the undesired cleavage of the C–B bond, where the boronic acid group is replaced by a hydrogen atom.[2] This side reaction is highly dependent on factors like temperature, pH, and the electronic nature of the arylboronic acid.[2][3] For your specific reagent, this would result in the formation of 3-fluoro-5-methylphenol.
-
Homocoupling : This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl.[4][5][6] In this case, the byproduct would be 3,3'-difluoro-5,5'-bis(hydroxymethyl)-1,1'-biphenyl. This is often promoted by the presence of molecular oxygen or certain palladium catalyst systems.[7][8]
-
Hydroxymethyl Group Interference : The -CH₂OH group, while useful, can be a liability. It can be oxidized to the corresponding aldehyde or carboxylic acid under harsh conditions. Additionally, the hydroxyl moiety can potentially coordinate with the palladium catalyst, altering its reactivity.
The following diagram illustrates how these side reactions diverge from the productive Suzuki-Miyaura catalytic cycle.
Caption: Competing reaction pathways for the boronic acid.
Question 2: My main byproduct is 3-fluoro-5-methylphenol. How do I prevent protodeboronation?
Observing the protodeboronated product is a clear indication that your boronic acid is unstable under the reaction conditions. This is a very common issue, especially with electron-deficient boronic acids.[9][10] The electron-withdrawing fluorine atom on your reagent can exacerbate this problem.
Causality: Protodeboronation is often accelerated by strong bases, high temperatures, and the presence of aqueous media.[2][9][11] The base converts the boronic acid to the more reactive boronate species, which is necessary for transmetalation, but this species is also more susceptible to protonolysis.
Troubleshooting Protodeboronation
| Symptom Identified by LC-MS / NMR | Probable Cause | Recommended Solutions & Rationale |
| Major peak corresponding to 3-fluoro-5-methylphenol. | Harsh Basic Conditions: Strong bases (e.g., NaOH, KOH) in aqueous solvents create a high pH environment that accelerates C-B bond cleavage.[3] | Use Milder Bases: Switch to K₃PO₄, Cs₂CO₃, or KF.[9] These bases are strong enough to form the active boronate but create a less harsh environment, slowing the rate of protonolysis. |
| Increased byproduct formation at higher temperatures. | Elevated Temperature: The activation energy for protodeboronation is often overcome at higher temperatures (e.g., >100 °C).[9] | Lower Reaction Temperature: Run the reaction at the lowest temperature that affords a reasonable rate for the desired coupling (e.g., 60-80 °C). This may require longer reaction times but preserves the boronic acid. |
| Reaction is sensitive to water content. | Aqueous Conditions: Water is the proton source for the reaction. While often necessary for Suzuki couplings, excess water can be detrimental. | Use Anhydrous Conditions: If feasible, employ strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK).[9] Protect the Boronic Acid: This is often the most robust solution. Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester.[9][12][13] These esters are more resistant to protodeboronation and slowly hydrolyze in situ to release the active boronic acid. |
Question 3: I'm seeing a significant amount of a symmetrical biaryl. How do I minimize homocoupling?
The formation of 3,3'-difluoro-5,5'-bis(hydroxymethyl)-1,1'-biphenyl is a classic sign of boronic acid homocoupling. This side reaction can occur through several mechanisms, but the most common in Suzuki reactions involves the presence of oxygen.[6][7]
Causality: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[8] Alternatively, some Pd(II) precatalysts can directly react with the boronic acid before entering the main catalytic cycle.[6]
Troubleshooting Homocoupling
| Symptom Identified by LC-MS / NMR | Probable Cause | Recommended Solutions & Rationale |
| Major peak corresponding to 3,3'-difluoro-5,5'-bis(hydroxymethyl)-1,1'-biphenyl. | Presence of Oxygen: Dissolved oxygen in the reaction solvent is a common culprit.[6][7] | Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture. The most effective method is subsurface sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[6][9] Multiple freeze-pump-thaw cycles are also effective. |
| Problem is worse with Pd(OAc)₂ than with Pd(PPh₃)₄. | Incomplete Precatalyst Reduction: Pd(II) precatalysts like Pd(OAc)₂ must be reduced to Pd(0) to initiate the Suzuki cycle. If this is slow, the Pd(II) can participate in homocoupling pathways.[6] | Use a Pd(0) Precatalyst: Start with a catalyst already in the active Pd(0) state, such as Pd(PPh₃)₄. Ensure Efficient Reduction: If using a Pd(II) source, ensure your ligand (e.g., a phosphine) can efficiently reduce it to Pd(0) under the reaction conditions. |
Question 4: Could the hydroxymethyl or fluoro groups be directly causing problems in Suzuki-Miyaura coupling?
Yes, both substituents can present unique challenges beyond the general stability of the boronic acid.
-
Hydroxymethyl Group (-CH₂OH):
-
Coordination: The oxygen atom of the hydroxyl group can act as a Lewis base and coordinate to the palladium center. This can potentially inhibit catalysis by occupying a coordination site needed for oxidative addition or transmetalation.
-
Solution: If you suspect catalyst inhibition, protecting the alcohol as a silyl ether (e.g., TBS ether) or a benzyl ether prior to coupling is a standard strategy. This protected group can be removed in a subsequent step.
-
-
Fluoro Group (-F):
-
Electronic Effects: As a strongly electron-withdrawing group, the fluorine atom increases the Lewis acidity of the boron center. This can make the boronic acid more susceptible to decomposition pathways.[14]
-
Base Interactions: Fluoride ions (from bases like KF or CsF) can interact strongly with the boronic acid, which can be beneficial in promoting transmetalation but must be balanced to avoid side reactions.[15]
-
Solution: The strategies to combat protodeboronation (milder bases, lower temperature, boronate esters) are particularly critical for fluoro-substituted boronic acids.[14]
-
The following diagram provides a logical workflow for troubleshooting common issues.
Caption: A logical troubleshooting workflow.
Question 5: What about using this reagent in Heck or Sonogashira reactions?
While Suzuki-Miyaura is the primary application, boronic acids can participate in other coupling reactions, though the mechanisms and challenges differ.
-
Heck-Type Reactions: The coupling of boronic acids with olefins is often called an "oxidative Heck" reaction.[16][17] It typically requires a Pd(II) catalyst and an oxidant to regenerate the catalyst.[17]
-
Key Challenge: All the stability issues of the boronic acid, especially protodeboronation, remain relevant. The conditions for oxidative Heck reactions can be harsh, and you must carefully screen conditions to favor the desired C-C bond formation over decomposition. Some modern protocols have been developed that operate without an external base or oxidant, which could be advantageous for this substrate.[16]
-
-
Sonogashira-Type Reactions: The coupling of a boronic acid with a terminal alkyne is a less common but feasible transformation.[18][19] These reactions often require a specific catalyst system, sometimes involving gold or copper co-catalysts.[18][19][20]
-
Key Challenge: The basic amine solvent/co-reagent (like triethylamine) typically used in Sonogashira couplings can readily promote protodeboronation.[20] Therefore, careful optimization of the base, solvent, and temperature is paramount to achieving a good yield.
-
Key Experimental Protocols
To provide a practical starting point, here are two validated protocols. The first is an optimized Suzuki-Miyaura coupling designed to minimize side reactions. The second details the conversion of the boronic acid to its more stable pinacol ester.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a milder base and a robust catalyst system suitable for functionalized substrates.
-
Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv).
-
Catalyst/Ligand Addition : Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a suitable phosphine ligand (e.g., SPhos, 3.5 mol%).
-
Degassing (Critical Step) : Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times. Then, introduce the solvent mixture (e.g., 1,4-dioxane and water, 5:1 ratio, 0.1 M concentration relative to the aryl halide) via syringe.
-
Subsurface Sparging : Bubble argon gas directly into the solvent mixture through a long needle for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Reaction : Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of the Pinacol Boronate Ester
This protocol converts the boronic acid into a more stable derivative, ideal for challenging couplings or for long-term storage.
-
Setup : In a round-bottom flask, dissolve 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (1.0 g, 1.0 equiv) and pinacol (1.1 equiv) in anhydrous THF or toluene (20 mL).
-
Drying : Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the mixture to scavenge water formed during the reaction.
-
Reaction : Stir the mixture at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 40 °C) to accelerate the process. Monitor by TLC until the starting boronic acid is consumed.
-
Workup : Filter the mixture to remove the drying agent. Rinse the solid with a small amount of the solvent.
-
Isolation : Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the next step. If necessary, it can be purified by recrystallization or chromatography.
By understanding the fundamental reactivity of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid and applying these targeted troubleshooting strategies, you can significantly improve the outcome of your cross-coupling reactions.
References
- Al-Amin, M., & El-Boraey, H. A. (2018).
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]
- Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 753-757.
-
Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
- Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4663-4670.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- Lakmini, H., et al. (2016). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 120(34), 6795-6803.
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and.... Retrieved from [Link]
- Wang, G., et al. (2010). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society, 132(38), 13214-13216.
-
National Institutes of Health. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
PubMed Central. (2011, June 15). Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions. Retrieved from [Link]
-
The University of British Columbia. (n.d.). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, October 29). Enantioselective oxidative boron Heck reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubMed. (2016, July 27). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Retrieved from [Link]
-
National Institutes of Health. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
ResearchGate. (2013, August 5). (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. Retrieved from [Link]
-
Scott E. Denmark Group. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]
-
ACS Publications. (2022, June 30). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Retrieved from [Link]
-
PubMed Central. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reactions of phenylacetylene and aryl halides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Palladium-catalyzed cross-coupling reaction of phenyl fluoroalkanesulfonates with organometallics. Retrieved from [Link]
-
ACS Publications. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids | Request PDF. Retrieved from [Link]
-
SciELO. (2007, November 9). Short Report. Retrieved from [Link]
Sources
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- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Purification of Suzuki Coupling Products from 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Suzuki-Miyaura cross-coupling products derived from 3-Fluoro-5-(hydroxymethyl)phenylboronic acid . The unique combination of a polar hydroxymethyl group, an electron-withdrawing fluoro group, and the inherent challenges of boronic acid chemistry necessitates specific purification strategies. This document is designed to help you diagnose and resolve common purification issues, ensuring the high purity required for downstream applications.
Part 1: Troubleshooting Guide - Common Purification Scenarios
This section addresses specific challenges you might encounter during the workup and purification of your target compound. Each problem is analyzed from a mechanistic standpoint to provide robust, scientifically-grounded solutions.
Scenario 1: Product is Lost During Aqueous Work-up
Question: After quenching my reaction and performing a liquid-liquid extraction with a standard organic solvent (e.g., ethyl acetate), I'm seeing very low recovery of my crude product. Where is it going?
Root Cause Analysis: The primary culprit is the high polarity imparted by the free hydroxymethyl (-CH2OH) group on your product. This functional group can engage in strong hydrogen bonding with water, increasing the product's partitioning into the aqueous layer, especially if the other coupling partner is also small or contains polar functionalities.
Solutions & Scientific Rationale:
-
Brine Washes: After the initial aqueous wash, perform subsequent washes with saturated sodium chloride (brine) solution. The high ionic strength of brine reduces the solubility of organic compounds in the aqueous phase, "salting out" your product into the organic layer.
-
Solvent System Modification: Switch to a more polar extraction solvent that is still immiscible with water, such as a mixture of ethyl acetate and tetrahydrofuran (THF) or dichloromethane (DCM).[1] However, be aware that these solvents may also pull more polar impurities.
-
Back-Extraction: After the initial separation, re-extract the aqueous layer multiple times (3-4x) with fresh portions of the organic solvent to recover any dissolved product. Combine all organic layers for drying and concentration.
-
pH Adjustment: While less common for neutral hydroxyl groups, ensure the pH of the aqueous layer is not excessively high or low, as extreme pH can sometimes affect the solubility of other functional groups on your molecule.
Scenario 2: Severe Tailing or Smearing During Flash Column Chromatography
Question: My product appears as a long, drawn-out streak (tailing) on the TLC plate and co-elutes with several impurities during column chromatography. How can I achieve sharp, well-defined bands?
Root Cause Analysis: This is a classic problem when purifying polar compounds, especially those with hydrogen-bond-donating groups like alcohols, on silica gel.[2] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the hydroxyl group of your product, slowing its movement down the column in an irregular fashion. This leads to poor separation and broad peaks.
Solutions & Scientific Rationale:
-
Solvent Polarity Gradient: Use a gradient elution instead of an isocratic (constant solvent mixture) system. Start with a less polar solvent system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 50% Ethyl Acetate). This helps to first elute non-polar impurities and then cleanly elute your more polar product.[3]
-
Polar Solvent Additive: Add a small amount of a more polar solvent, like methanol, to your eluent system (e.g., 1-5% Methanol in Dichloromethane).[4][5] The methanol will compete with your product for binding sites on the silica, reducing tailing. Caution: Do not exceed 10% methanol, as it can start to dissolve the silica gel.[4]
-
Basification/Acidification of Eluent: If your molecule has basic or acidic functionalities, adding a small amount of triethylamine (~0.5-1%) or acetic acid (~0.5-1%) to the eluent can neutralize the silica surface and improve peak shape.[5] For a neutral alcohol, this is less critical but can sometimes help.
-
Alternative Stationary Phases: If silica gel proves too problematic, consider alternative stationary phases.
-
Alumina (basic or neutral): Can be effective for compounds that are sensitive to the acidity of silica.
-
Reversed-Phase Chromatography (C18): This technique uses a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile). Polar compounds elute earlier. This is often an excellent choice for highly polar molecules.[6]
-
Amine-Functionalized Silica: This can be used in a mode known as HILIC (Hydrophilic Interaction Liquid Chromatography) and is excellent for retaining and separating very polar, water-soluble compounds.[7]
-
Part 2: Frequently Asked Questions (FAQs)
Impurity-Specific Issues
Q1: How do I remove residual boronic acid and related boron impurities?
-
A1: Boron-containing impurities are a common issue.[8]
-
Aqueous Base Wash: During the work-up, wash the organic layer with an aqueous base (e.g., 1M NaOH or K2CO3).[9][10] The boronic acid is acidic and will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer.[11]
-
Diol Scavenging: Treat the crude product mixture with a diol, such as pinacol or ethylene glycol. This forms a stable boronate ester which can have a different polarity, often aiding chromatographic separation.[10]
-
Specialized Scavengers: For persistent issues, polymer-bound scavengers (e.g., tris(2-aminoethyl)amine polystyrene) can be used to selectively bind and remove boron species.
-
Q2: I'm observing a significant amount of a symmetrical biphenyl byproduct. What is this and how can I get rid of it?
-
A2: This is a homocoupling product, resulting from the coupling of two molecules of your 3-Fluoro-5-(hydroxymethyl)phenylboronic acid.[12] This side reaction is often promoted by the presence of oxygen or excess Pd(II) species.[8][12]
-
Prevention: The best strategy is prevention. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (Nitrogen or Argon) to minimize oxygen.[13][14] Using a Pd(0) source like Pd(PPh3)4 or a pre-catalyst that rapidly generates Pd(0) can also help.[15]
-
Purification: The homocoupled dimer, 3,3'-difluoro-5,5'-bis(hydroxymethyl)biphenyl, will be significantly more polar than your desired product due to having two hydroxymethyl groups. It will likely stick strongly to a silica gel column. A steep solvent gradient during chromatography should allow for the elution of your desired product first, leaving the highly polar dimer on the column. If it co-elutes, recrystallization may be an effective alternative.
-
Q3: My starting aryl halide is co-eluting with my product. How can I separate them?
-
A3: This occurs when the polarity of the starting material and the product are very similar.
-
Reaction Optimization: The first step is to drive the reaction to completion. Try increasing the reaction time, temperature, or using a more active catalyst system to consume all of the limiting reagent.
-
Chromatography Optimization: Fine-tune your solvent system. Use a very shallow gradient and collect many small fractions. Sometimes switching to a different solvent system (e.g., Dichloromethane/Methanol instead of Ethyl Acetate/Hexanes) can alter the relative retention times and achieve separation.[16]
-
Recrystallization: If chromatography fails, recrystallization is an excellent alternative.[17][18] Find a solvent system where the product and starting material have different solubilities at hot and cold temperatures.
-
Workflow & Visualization
The following diagram outlines a logical workflow for troubleshooting the purification process.
Caption: Decision workflow for purifying Suzuki coupling products.
Part 3: Data Summaries & Protocols
Table 1: Common Impurities and Their Characteristics
| Impurity Type | Source | Key Feature for Separation | Recommended Removal Method |
| Unreacted Boronic Acid | Incomplete reaction | Acidic B(OH)₂ group | Aqueous basic wash (1M NaOH)[9] |
| Homocoupled Dimer | O₂ contamination | Two -CH₂OH groups (very polar) | Flash chromatography with steep gradient; Recrystallization |
| Protodeboronation Product | Excess water, harsh base | Loss of B(OH)₂ group | Careful chromatography (often less polar than starting boronic acid) |
| Palladium Catalyst Residues | Catalyst from reaction | Often insoluble/colored | Filtration through Celite or silica plug; Diethyl ether trituration[9] |
| Unreacted Aryl Halide | Incomplete reaction | Polarity similar to product | Optimize reaction; Fine-tune chromatography; Recrystallization[16][19] |
Table 2: Starting Solvent Systems for Flash Chromatography
This table provides starting points for developing a TLC and column chromatography solvent system. The ideal ratio will depend on the specific aryl halide used in the coupling.
| Compound Polarity | Solvent System | Starting Ratio (v/v) | Notes |
| Non-polar to Moderately Polar | Ethyl Acetate (EtOAc) / Hexanes | 20:80 → 50:50 | The standard workhorse system. Good for most separations.[4] |
| Moderately Polar to Polar | Methanol (MeOH) / Dichloromethane (DCM) | 1:99 → 10:90 | Excellent for polar compounds, especially those with H-bond donors.[5] |
| Very Polar / Water-Soluble | Acetonitrile (ACN) / Water | 95:5 → 50:50 | For reversed-phase (C18) chromatography. |
Protocol 1: Standard Purification by Flash Column Chromatography
This protocol assumes a moderately polar product that is amenable to purification on silica gel.
-
Preparation of Crude Sample:
-
After aqueous work-up and drying with an anhydrous salt (e.g., Na₂SO₄, MgSO₄), concentrate the organic layers in vacuo to obtain the crude oil or solid.
-
Dissolve the crude material in a minimal amount of DCM or the column eluent.
-
Add a small amount of silica gel ("dry loading") and concentrate again until a free-flowing powder is obtained. This prevents streaking when loading the column.
-
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column using the initial, least polar solvent mixture as a slurry ("wet packing"). Ensure there are no air bubbles or cracks.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.
-
Begin elution with the starting non-polar solvent system (e.g., 20% EtOAc/Hexanes).
-
Apply gentle positive pressure (using air or nitrogen) to achieve a flow rate of approximately 2 inches/minute.[16]
-
Collect fractions systematically.
-
Gradually increase the solvent polarity according to your TLC analysis.
-
-
Analysis:
-
Spot collected fractions on a TLC plate alongside the crude material and starting material references.
-
Visualize spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate, which is excellent for visualizing alcohols).
-
Combine the pure fractions and concentrate in vacuo to yield the purified product.
-
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- Master Organic Chemistry. (2016). Natural Product Isolation (2)
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- ResearchGate. (2017).
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Biotage. (2023).
- MDPI. (2023).
- Reddit. (2018).
- The Curious Wavefunction. (2013).
- Organic Syntheses. (2025).
- Varsity Tutors. (n.d.). How to Purify Compounds.
- Reachem. (2024).
- ResearchG
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Chromatography [chem.rochester.edu]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. mdpi.com [mdpi.com]
- 7. biotage.com [biotage.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. varsitytutors.com [varsitytutors.com]
- 18. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 19. researchgate.net [researchgate.net]
impact of water on the stability of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
Welcome to the technical support center for 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (CAS 1146614-40-5). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we address common challenges and questions regarding its stability, handling, and use in synthetic applications, with a particular focus on the impact of water. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is 3-Fluoro-5-(hydroxymethyl)phenylboronic acid and what are its primary applications?
A1: 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is an organoboron compound featuring a phenyl ring substituted with a fluorine atom, a hydroxymethyl group, and a boronic acid moiety.[1][2][3] Its principal application is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5][6] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecules, including biaryl compounds that are common motifs in pharmaceuticals and functional materials.[7][8] The specific substitution pattern of this reagent makes it a valuable building block for introducing a fluorinated, functionalized phenyl group into a target molecule.
Q2: I've noticed the purity of my 3-Fluoro-5-(hydroxymethyl)phenylboronic acid seems to decrease over time. What's happening?
A2: The perceived decrease in purity is most likely due to the inherent instability of arylboronic acids, which can undergo reversible dehydration.[6][7] Three molecules of the boronic acid can lose three molecules of water to form a cyclic trimeric anhydride known as a boroxine.[6][9][10] This process can occur even during storage at room temperature, especially if the compound is exposed to ambient moisture or heat.[10][11] While boroxine formation changes the compound's structure, it is often in equilibrium with the monomeric boronic acid form, especially in solution.[10][12] For many applications like Suzuki coupling, the boroxine is often just as reactive as the boronic acid itself, as it can hydrolyze back to the active monomeric form under the reaction conditions.
Q3: How does water specifically impact the stability of this compound?
A3: Water plays a dual role. While it is necessary to hydrolyze the boroxine back to the active boronic acid monomer, excess water, especially under certain pH and temperature conditions, can promote an irreversible degradation pathway called protodeboronation.[13][14] This reaction involves the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which results in the formation of 3-fluoro-5-(hydroxymethyl)benzene—an inactive byproduct that cannot participate in cross-coupling reactions.[14][15] The presence of both electron-withdrawing (fluoro) and electron-donating (hydroxymethyl) groups on the phenyl ring can influence the rate of this degradation.
Q4: My Suzuki-Miyaura coupling reaction is giving low yields. Could the stability of the boronic acid be the cause?
A4: Yes, this is a distinct possibility. Low yields in Suzuki-Miyaura coupling can be attributed to several factors related to the boronic acid's stability:
-
Protodeboronation: If a significant portion of your boronic acid has undergone protodeboronation prior to or during the reaction, the effective stoichiometry of your nucleophilic partner is reduced, leading to lower product yield.[15] This is often accelerated by elevated temperatures and basic conditions, which are common in Suzuki couplings.[16][17]
-
Homocoupling: The presence of oxygen and Pd(II) species can lead to the oxidative homocoupling of the boronic acid, forming a biaryl byproduct and consuming your starting material.[15]
-
Incomplete Boroxine Hydrolysis: While boroxines are generally reactive, if the reaction conditions (e.g., insufficient water or base) do not favor rapid hydrolysis back to the monomeric boronic acid, the reaction kinetics may be slowed, resulting in incomplete conversion.
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter.
Issue 1: Inconsistent results or low yields in Suzuki-Miyaura coupling reactions.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Degradation via Protodeboronation | 1. Use Fresh Reagent: Use the boronic acid as fresh as possible. If it's an older bottle, consider running a purity check via NMR or HPLC.[18][19] 2. Optimize Base and Temperature: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and run the reaction at the lowest effective temperature. Some boronic acids are more stable under mildly basic conditions.[5][20] 3. Degas Thoroughly: Ensure the reaction mixture is rigorously degassed to remove oxygen, which can participate in side reactions. | Protodeboronation is an irreversible decomposition pathway that consumes the active reagent.[14] The rate of this reaction is highly dependent on pH, temperature, and the electronic nature of the aryl group.[17][21] Minimizing exposure to harsh conditions preserves the boronic acid. |
| Boroxine Formation | 1. Ensure Sufficient Water: While anhydrous conditions are often sought, a small, controlled amount of water in the solvent system can be beneficial to ensure the boroxine is fully hydrolyzed to the active monomeric boronic acid. 2. Pre-activation: Consider stirring the boronic acid in the solvent with the base for a short period before adding the palladium catalyst and aryl halide. | The equilibrium between the boronic acid and its boroxine anhydride is dynamic.[10][12] The active species in the Suzuki-Miyaura catalytic cycle is the boronate anion, formed by the reaction of the boronic acid (not the boroxine) with the base.[5] |
| Poor Solubility | 1. Solvent Screening: Test a range of solvents or solvent mixtures (e.g., Toluene/EtOH, Dioxane/H₂O) to ensure all components, especially the boronic acid/boronate salt, are fully dissolved at the reaction temperature. | The solubility of boronic acids can be limited.[6] Incomplete dissolution leads to a heterogeneous reaction mixture and poor reaction kinetics, resulting in lower yields. |
Issue 2: The solid boronic acid appears clumpy or has changed in appearance.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Hygroscopicity & Boroxine Formation | 1. Proper Storage: Store the compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[11][22] Refrigeration is recommended to slow decomposition.[11] 2. Drying Before Use: If moisture absorption is suspected, the solid can be gently dried under vacuum. Avoid high heat, which can accelerate boroxine formation.[6] | Boronic acids are known to be hygroscopic.[11] Absorbed water can lead to clumping and can facilitate the dehydration equilibrium to the boroxine form, altering the physical appearance of the solid. |
III. Experimental Protocols & Workflows
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol allows for a quick assessment of the boronic acid's integrity and can help quantify the extent of boroxine formation or protodeboronation.
-
Sample Preparation: Accurately weigh ~5-10 mg of the 3-Fluoro-5-(hydroxymethyl)phenylboronic acid and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Note: DMSO-d₆ is often preferred as the acidic B(OH)₂ protons are typically observable.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify Key Peaks: Locate the aromatic protons, the benzylic CH₂ protons, and the hydroxyl protons (from both the -CH₂OH and -B(OH)₂ groups).
-
Check for Boroxine: The formation of boroxine will cause a downfield shift and broadening of the aromatic proton signals compared to the monomeric acid. The B(OH)₂ proton signal will diminish or disappear, while the -CH₂OH and its hydroxyl proton signal will remain.
-
Check for Protodeboronation: Look for new signals corresponding to the byproduct, 3-fluoro-5-(hydroxymethyl)benzene. The aromatic region will show a different splitting pattern, and the B(OH)₂ group will be absent.
-
Integration: Use the integration of the benzylic CH₂ signal (which should be stable) as an internal reference to quantify the relative amounts of boronic acid, boroxine, and the protodeboronated byproduct.
-
Workflow: Mitigating Water-Induced Degradation
The following diagram illustrates the key decision points and pathways for handling 3-Fluoro-5-(hydroxymethyl)phenylboronic acid to minimize degradation.
Caption: Workflow for handling 3-Fluoro-5-(hydroxymethyl)phenylboronic acid.
Chemical Degradation Pathways
This diagram visualizes the two primary stability concerns discussed: reversible boroxine formation and irreversible protodeboronation.
Caption: Key stability pathways for phenylboronic acids.
IV. References
-
Al-Zoubi, R. M. (2016). The first metal-free thermal protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Available at: --INVALID-LINK--
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Available at: --INVALID-LINK--
-
Lab Alley. (n.d.). How to Store Boric Acid. Available at: --INVALID-LINK--
-
Dominiak, P. M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: --INVALID-LINK--
-
Reddit. (2017). Purification of boronic acids? Available at: --INVALID-LINK--
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Protodeboronation. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Available at: --INVALID-LINK--
-
Ishihara, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Heterocycles. Available at: --INVALID-LINK--
-
Fisher Scientific. (2025). Phenylboronic acid - SAFETY DATA SHEET. Available at: --INVALID-LINK--
-
Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Phenylboronic acid. Available at: --INVALID-LINK--
-
CymitQuimica. (n.d.). (3-Fluoro-5-(hydroxymethyl)phenyl)boronic acid. Available at: --INVALID-LINK--
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: --INVALID-LINK--
-
Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: --INVALID-LINK--
-
Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: --INVALID-LINK--
-
TSI Journals. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Available at: --INVALID-LINK--
-
University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. Available at: --INVALID-LINK--
-
LJMU Research Online. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Available at: --INVALID-LINK--
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: --INVALID-LINK--
-
Benchchem. (n.d.). 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Fluoro-5-(hydroxymethyl)phenylboronic acid. Available at: --INVALID-LINK--
-
BLD Pharm. (n.d.). 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid. Available at: --INVALID-LINK--
References
- 1. (3-Fluoro-5-(hydroxymethyl)phenyl)boronic acid [cymitquimica.com]
- 2. 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | 1146614-40-5 [sigmaaldrich.com]
- 3. 1146614-40-5|3-Fluoro-5-(hydroxymethyl)phenylboronic Acid|BLD Pharm [bldpharm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. waters.com [waters.com]
- 19. researchgate.net [researchgate.net]
- 20. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 21. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 22. laballey.com [laballey.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 3-Fluoro-5-(hydroxymethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific reagent, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to achieve robust and reproducible outcomes.
Introduction: The Challenge and Opportunity
3-Fluoro-5-(hydroxymethyl)phenylboronic acid is a valuable building block in medicinal chemistry and materials science. The presence of a fluorine atom and a hydroxymethyl group introduces unique electronic and steric properties that can influence the outcome of Suzuki-Miyaura couplings. The electron-withdrawing nature of fluorine can impact the transmetalation step, while the hydroxymethyl group, a benzylic alcohol, presents a potential site for side reactions or catalyst inhibition. This guide provides a systematic approach to optimizing the reaction temperature and other critical parameters for successful couplings with this substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling with 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is giving low to no yield. What is the first parameter I should investigate?
A1: When facing low or no product formation, the initial and often most impactful parameter to investigate is the reaction temperature . While many Suzuki-Miyaura reactions are robust across a range of temperatures, the specific functional groups on 3-Fluoro-5-(hydroxymethyl)phenylboronic acid necessitate careful temperature control.
-
Rationale: The reaction temperature directly influences the rates of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a substrate with an electron-withdrawing fluorine atom, the transmetalation step can be sluggish. Increasing the temperature can provide the necessary activation energy to overcome this barrier.[1] However, excessively high temperatures can lead to catalyst decomposition (formation of palladium black), and promote side reactions such as protodeboronation.[2]
-
Recommended Starting Point: A good starting temperature for screening is between 70-90 °C .[3][4] This range often provides a balance between achieving a reasonable reaction rate and minimizing thermal degradation of the reactants, catalyst, and product.
Q2: I'm observing significant byproduct formation. Could the reaction temperature be the cause?
A2: Yes, improper reaction temperature is a common culprit for the formation of byproducts. The two most prevalent byproducts in couplings involving boronic acids are the homocoupling product of the boronic acid and the protodeboronated arene .
-
Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often more prevalent at higher temperatures, especially if the oxidative addition of the aryl halide to the palladium(0) catalyst is slow. The presence of oxygen can also promote homocoupling.[5]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. This side reaction is often exacerbated by elevated temperatures and the presence of water and a strong base.[6] For 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, this would result in the formation of 3-fluoro-5-methylphenol.
Troubleshooting Strategy: If you observe these byproducts, consider the following temperature adjustments:
-
If the reaction is sluggish and byproducts are minimal: Incrementally increase the temperature in 10-15 °C intervals.
-
If significant byproduct formation is observed: Attempt the reaction at a lower temperature for a longer duration.
Below is a decision tree to guide your temperature optimization:
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Hindrance in Reactions of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
Welcome to the technical support center for 3-Fluoro-5-(hydroxymethyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic strategies. The unique substitution pattern of this reagent—featuring a meta-fluoro, a meta-hydroxymethyl group, and the boronic acid moiety—presents specific challenges, primarily related to steric hindrance and electronic effects. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you overcome these hurdles and achieve optimal results in your cross-coupling and functionalization reactions.
Understanding the Molecule: Electronic and Steric Profile
3-Fluoro-5-(hydroxymethyl)phenylboronic acid possesses a distinct electronic and steric profile that influences its reactivity. The fluorine atom at the meta-position acts as a moderate electron-withdrawing group through its inductive effect, which can increase the Lewis acidity of the boronic acid. This increased acidity can be beneficial for transmetalation in some cases but may also enhance the propensity for undesired side reactions like protodeboronation[1].
The hydroxymethyl group, also at a meta-position, introduces moderate steric bulk in the vicinity of the reactive boronic acid center. While not as sterically demanding as ortho-substituents, this group can influence the approach of bulky catalytic complexes, potentially slowing down key steps in catalytic cycles like Suzuki-Miyaura coupling. Furthermore, the hydroxyl functionality itself is a potential site for side reactions or catalyst inhibition through coordination.
Frequently Asked Questions (FAQs)
Q1: I am observing low yields in my Suzuki-Miyaura coupling reaction with 3-Fluoro-5-(hydroxymethyl)phenylboronic acid. What are the most likely causes?
A1: Low yields in Suzuki couplings with this substrate typically stem from a combination of steric hindrance and electronic factors that can impede the catalytic cycle. The primary culprits are often:
-
Inefficient Oxidative Addition or Reductive Elimination: The steric bulk, although moderate, can slow down these crucial steps. Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective[2].
-
Protodeboronation: The electron-withdrawing fluorine atom can make the boronic acid more susceptible to this side reaction, where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh basic conditions or at elevated temperatures[1].
-
Catalyst Inhibition: The hydroxyl group of the hydroxymethyl moiety could potentially coordinate to the palladium center, leading to catalyst deactivation.
-
Inappropriate Base or Solvent Choice: The selection of base and solvent is critical and highly interdependent. An unsuitable combination can lead to poor reaction rates, reagent degradation, or low solubility of the base[3][4].
Q2: Do I need to protect the hydroxymethyl group before performing a Suzuki-Miyaura coupling?
A2: Not always. Many Suzuki-Miyaura reactions tolerate free hydroxyl groups, and proceeding without protection is more atom-economical[1]. However, if you are experiencing low yields, catalyst deactivation, or side reactions involving the hydroxyl group, protection may be necessary. The decision to protect depends on the specific reaction conditions and the coupling partner.
Q3: If protection of the hydroxymethyl group is necessary, what protecting group do you recommend?
A3: A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice. It is robust enough to withstand the conditions of many Suzuki couplings and can be selectively removed under mild conditions that are unlikely to affect the newly formed biaryl bond[3][5]. Benzyl ethers are another option, typically removed by hydrogenolysis, which is also compatible with many biaryl products[6][7].
Q4: I am trying to perform an esterification on the hydroxymethyl group, but the reaction is sluggish. Could steric hindrance be the issue?
A4: Yes, the substitution on the phenyl ring can create enough steric hindrance to slow down standard esterification reactions, especially if a bulky carboxylic acid is used. For challenging esterifications, more forcing conditions or alternative coupling reagents may be required. Methods like using acetic anhydride with a catalytic amount of 4-dimethylaminopyridine (DMAP) or employing a Mitsunobu reaction are often effective for sterically hindered alcohols[8][9][10][11].
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
This troubleshooting workflow provides a logical sequence of steps to address low yields in Suzuki-Miyaura couplings involving 3-Fluoro-5-(hydroxymethyl)phenylboronic acid.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue 2: Protodeboronation Detected as a Major Side Product
Protodeboronation is a common challenge, particularly with electron-deficient boronic acids.
| Parameter | Cause of Protodeboronation | Recommended Action |
| Base | Strong bases (e.g., NaOH, NaOtBu) and the presence of water can accelerate the C-B bond cleavage. | Switch to milder, anhydrous bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF). Ensure the base is finely powdered and dried before use[3]. |
| Temperature | Higher temperatures can increase the rate of protodeboronation. | If possible, run the reaction at a lower temperature for a longer duration. Start with conditions around 80 °C and adjust as needed. |
| Boronic Acid Stability | The free boronic acid is inherently susceptible to protodeboronation. | Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which are more resistant to this side reaction[1]. |
| Catalyst System | Some palladium-phosphine complexes themselves can catalyze protodeboronation. | While challenging to predict, screening different ligand systems may reveal one that minimizes this side reaction. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
This protocol is a robust starting point for coupling with various aryl bromides and is adapted from established methods for challenging substrates[12][13].
Reaction Scheme:
Materials:
-
Aryl bromide (1.0 equiv)
-
3-Fluoro-5-(hydroxymethyl)phenylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv), finely powdered and dried
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (255 mg, 1.5 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (22 mg, 0.03 mmol).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection of the Hydroxymethyl Group as a TBDMS Ether
This protocol is for instances where protection is deemed necessary to improve yields or prevent side reactions.
Materials:
-
3-Fluoro-5-(hydroxymethyl)phenylboronic acid (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (170 mg, 1.0 mmol) and imidazole (170 mg, 2.5 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an argon atmosphere.
-
Add TBDMS-Cl (166 mg, 1.1 mmol) portion-wise at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, (3-((tert-butyldimethylsilyloxy)methyl)-5-fluorophenyl)boronic acid, can often be used in the subsequent Suzuki coupling without further purification.
Protocol 3: Esterification of the Hydroxymethyl Group
This protocol utilizes acetic anhydride and DMAP for the efficient esterification of the potentially hindered hydroxymethyl group[11][14][15].
Materials:
-
3-Fluoro-5-(hydroxymethyl)phenylboronic acid (or the biaryl product) (1.0 equiv)
-
Acetic Anhydride (1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an argon atmosphere.
-
Add triethylamine (0.28 mL, 2.0 mmol) and DMAP (12 mg, 0.1 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (0.14 mL, 1.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water (5 mL).
-
Separate the organic layer, and wash successively with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.
Data Summary: Catalyst and Base Selection for Hindered Couplings
The following table summarizes common catalyst/ligand and base combinations that have proven effective for Suzuki-Miyaura couplings involving sterically hindered or electron-deficient substrates.
| Catalyst Precursor | Ligand | Base | Typical Solvent(s) | Key Advantages | Reference(s) |
| Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ | Toluene, Dioxane | High activity for hindered aryl chlorides and bromides. | [2] |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene, Dioxane/H₂O | Excellent for a broad range of substrates, including heteroaryls. | [15] |
| Pd(dppf)Cl₂ | (none) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | Good general-purpose catalyst, often effective for aryl bromides. | [12][16] |
| XPhos Pd G3 | (integral) | K₃PO₄, K₂CO₃ | THF/H₂O, Dioxane | Air-stable precatalyst, excellent for challenging couplings. | [13] |
Visualization of Key Concepts
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps of the Suzuki-Miyaura coupling, highlighting where steric hindrance can impact the reaction.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ace.as-pub.com [ace.as-pub.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Solved Draw the full reaction mechanism for the | Chegg.com [chegg.com]
- 12. benchchem.com [benchchem.com]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brainly.com [brainly.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Suzuki Reactions with Fluorinated Boronic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids. These substrates are crucial for modern medicinal chemistry, yet they present unique difficulties, primarily related to catalyst poisoning and substrate instability. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and the scientific rationale behind our recommended solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems encountered when working with fluorinated boronic acids in Suzuki reactions.
Q1: My Suzuki reaction with a fluorinated boronic acid is failing or giving very low yields. What are the most likely causes?
Low or no yield in these reactions typically stems from two primary issues:
-
Catalyst Deactivation (Poisoning): The palladium catalyst is rendered inactive. This can be caused by impurities in your reagents or solvents. With fluorinated boronic acids, a key concern is the presence of fluoride ions, which can coordinate to the palladium center and inhibit its catalytic activity.
-
Protodeboronation: This is a side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom from the solvent or trace water.[1] Electron-deficient boronic acids, such as polyfluorinated ones, are particularly susceptible to this degradation pathway, which consumes your starting material before it can couple.[1][2]
Q2: What are the visible signs of catalyst poisoning in my reaction?
A common visual indicator of catalyst poisoning is the formation of palladium black, a black precipitate of elemental palladium. This indicates that the palladium(0) active catalyst has crashed out of the catalytic cycle. However, a lack of palladium black does not rule out poisoning, as soluble, inactive palladium complexes can also form. The most reliable indicator is simply a stalled reaction, which can be monitored by TLC, GC-MS, or LC-MS.[3]
Q3: What is protodeboronation and why is it a bigger problem with fluorinated boronic acids?
Protodeboronation is a decomposition pathway for boronic acids, particularly under the basic conditions required for the Suzuki reaction.[4] The C-B bond is cleaved, and the aryl group is protonated, leading to a non-productive loss of the boronic acid. Fluorinated arylboronic acids are highly electron-deficient, which makes the C-B bond more susceptible to cleavage, thus increasing the rate of protodeboronation.[1][2]
Q4: Should I use the fluorinated boronic acid directly, or is a derivative like a pinacol ester better?
For challenging substrates like fluorinated boronic acids, converting the acid to a more stable derivative is a highly recommended strategy.[5]
-
Boronic Acids: More reactive but often less stable, especially to purification and long-term storage. They are highly prone to protodeboronation.[6]
-
Boronic Esters (e.g., Pinacol Esters): These are significantly more stable and resistant to protodeboronation.[5] They act as a "slow-release" source of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.[4]
-
Trifluoroborate Salts (ArBF₃K): These are crystalline, air-stable solids that are also excellent alternatives to the free boronic acids, offering enhanced stability.
For consistency and to overcome issues of protodeboronation, using a pinacol ester or a trifluoroborate salt is often the best practice.
In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and solve common failures in Suzuki reactions involving fluorinated boronic acids.
Problem: Low to No Product Formation
This is the most common failure mode. The following workflow will help you diagnose and remedy the issue.
Troubleshooting Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
workup procedures for reactions containing 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
Technical Support Center: 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
Welcome to the technical support guide for 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (CAS: 1146614-40-5). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent, particularly focusing on post-reaction workup and purification. This guide synthesizes established chemical principles with practical, field-proven insights to help you troubleshoot common issues and optimize your synthetic outcomes.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems encountered during the workup of reactions involving 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, such as Suzuki-Miyaura cross-couplings.
Question 1: I'm getting a low yield of my desired product after aqueous workup. What are the likely causes and solutions?
Answer: Low yields after workup can stem from several issues related to the unique structure of this boronic acid. The primary culprits are often protodeboronation and issues with product extraction.
-
Protodeboronation: This is a common side reaction where the C–B(OH)₂ bond is cleaved and replaced by a C–H bond, converting your starting material into 3-fluoro-5-methylphenol.[1] This process is often accelerated by:
-
Strong Basic Conditions: Highly basic aqueous solutions can promote protodeboronation, especially with electron-deficient arylboronic acids like this one.[2][3] The fluorine atom is electron-withdrawing, which can make the boronic acid more susceptible to this decomposition pathway.[2]
-
Elevated Temperatures: High reaction or workup temperatures can increase the rate of decomposition.[4]
-
-
Extraction Issues: The hydroxymethyl (-CH₂OH) group imparts significant polarity to both the starting boronic acid and potentially your final product. This can lead to:
-
Poor Partitioning: Your product might have partial solubility in the aqueous layer, leading to losses during liquid-liquid extraction.
-
Emulsion Formation: The presence of polar functional groups can sometimes lead to the formation of stable emulsions, making phase separation difficult.
-
Troubleshooting Steps & Solutions:
-
Modify the Base: If you suspect protodeboronation, switch from strong bases (like NaOH, KOH) to milder, less nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, or KF) during the reaction.[5]
-
Use Anhydrous Conditions: Where possible, performing the reaction under anhydrous conditions can significantly suppress protodeboronation as water is often the proton source.[4][5]
-
Optimize Extraction:
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. If your product is neutral, ensuring the aqueous phase is neutral or slightly basic can help suppress the solubility of any remaining acidic boronic acid species.
-
Salting Out: Add brine (saturated NaCl solution) during the workup. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and helping to break emulsions.
-
Solvent Choice: Use a more polar extraction solvent like dichloromethane (DCM) or a 10:1 mixture of DCM/Isopropanol if your product has high polarity. Multiple extractions (3-5 times) with smaller volumes of solvent are more effective than a single large-volume extraction.
-
Question 2: My purified product is contaminated with boron-containing impurities. How can I remove them effectively?
Answer: Residual boron impurities are a classic challenge in reactions using boronic acids. These can be unreacted starting material, its dehydrated form (a boroxine), or boric acid. The polarity of the hydroxymethyl group can make the starting boronic acid behave similarly to polar products during chromatography, leading to co-elution.
Effective Removal Strategies:
-
Acid/Base Wash:
-
Basic Wash: A wash with a mild base (e.g., 1M NaOH or Na₂CO₃) will deprotonate the boronic acid to form a water-soluble boronate salt, which is then extracted into the aqueous phase.[6] Caution: This is only suitable if your desired product is stable to base and does not contain acidic functional groups.
-
Acidic Wash: A wash with dilute acid (e.g., 1M HCl) can sometimes help, but a basic wash is generally more effective for removing the boronic acid itself.
-
-
Specialized Scavenging Techniques:
-
Diethanolamine Adduct Formation: React the crude product mixture with diethanolamine. Boronic acids readily form stable, often precipitating, adducts with diethanolamine that can be removed by filtration.[5]
-
Solid-Phase Scavengers: Use a boronic acid scavenger resin. These are functionalized polymers that selectively bind to boronic acids, allowing for their removal by simple filtration.
-
-
Chromatography Optimization:
-
Solvent System: For polar products that co-elute with the boronic acid, consider using a different solvent system. A gradient elution moving from a non-polar system (e.g., Hexane/Ethyl Acetate) to a more polar one (e.g., DCM/Methanol) can improve separation.[6]
-
Acid/Base Additives: Adding a small amount of acetic acid or triethylamine to the mobile phase can alter the retention times of acidic or basic compounds, respectively, improving separation.
-
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for rejecting polar impurities like boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is the stability of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid on the shelf and in solution?
A1: Like many boronic acids, this compound can undergo dehydration to form a cyclic anhydride known as a boroxine. This process is often reversible upon addition of water. For long-term storage, it is recommended to keep the solid reagent in an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8°C).[7] In solution, its stability is highly dependent on the pH, temperature, and presence of water, with decomposition via protodeboronation being a key concern under basic aqueous conditions.[2][3]
Q2: How does the hydroxymethyl group influence the reaction and workup?
A2: The hydroxymethyl group has two main effects:
-
Electronic Effect: It is a weakly electron-donating group, which can slightly modulate the electronic properties of the phenyl ring.
-
Physical Properties: Its primary impact is on polarity and solubility. It increases the polarity of the molecule, which can be advantageous for reactions in polar solvents but complicates extraction from aqueous media and purification by normal-phase chromatography.[6] Furthermore, the -OH group can potentially coordinate to metal catalysts, though this is less influential than its effect on polarity.[8]
Q3: Can I use a boronate ester (e.g., pinacol ester) of this compound instead? What are the advantages?
A3: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester (Bpin), is a highly recommended strategy.
-
Increased Stability: Boronate esters are significantly more stable towards protodeboronation and decomposition compared to the free boronic acids.[4][9] This can lead to higher reaction yields, especially in challenging couplings.
-
Improved Handling: They are generally less polar, more crystalline, and easier to purify by standard methods like silica gel chromatography.
-
Workup Simplification: While the ester is more stable, any unreacted ester and the liberated pinacol can still be impurities. However, they are often easier to separate from the desired product than the polar boronic acid. Post-workup, pinacol can sometimes be removed by washing with cold hexanes.[10]
Experimental Protocols
Protocol 1: Standard Aqueous Workup for a Neutral Product
This protocol is designed for a typical Suzuki coupling where the final product is neutral and has moderate to low polarity.
-
Reaction Quench: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20x the reaction volume).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel.
-
Wash with 1M Na₂CO₃ solution (1 x reaction volume). This removes the majority of the unreacted boronic acid.
-
Wash with water (1 x reaction volume).
-
Wash with brine (1 x reaction volume) to facilitate phase separation and remove residual water.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Workup Decision Workflow for Complex Cases
For challenging separations, this workflow provides a logical approach to selecting the appropriate workup strategy.
Caption: Decision tree for selecting an appropriate workup procedure.
Data Summary Table
| Issue | Potential Cause | Recommended Solution(s) | Key Considerations |
| Low Yield | Protodeboronation | Use milder base (K₂CO₃, KF); run at lower temp; use anhydrous conditions.[4][5] | Electron-deficient boronic acids are more prone to this side reaction.[2] |
| Product loss in aqueous layer | "Salt out" with brine; use more polar extraction solvent (DCM); perform multiple extractions. | The -CH₂OH group increases water solubility. | |
| Boron Impurities | Co-elution with product | Basic wash (1M NaOH); use boronic acid scavenger resin; form diethanolamine adduct.[5][6] | Ensure product is stable to the chosen wash conditions. |
| Ineffective Chromatography | Change eluent system (e.g., DCM/MeOH); add modifier (AcOH or Et₃N).[6] | Match eluent polarity to your product's polarity. | |
| Homocoupling | Oxygen in reaction | Degas solvents thoroughly; maintain a robust inert atmosphere (N₂ or Ar).[11] | This side reaction forms a biaryl of the boronic acid.[11] |
References
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
3-Fluoro-5-(hydroxymethyl)phenylboronic Acid. MySkinRecipes. [Link]
-
Can I remove boronic acid using Work up process? ResearchGate. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
-
Best way to remove pinacol post suzuki : r/chemistry. Reddit. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Center for Biotechnology Information. [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. CSIRO Publishing. [Link]
-
Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. ResearchGate. [Link]
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. [Link]
-
Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. achmem.com [achmem.com]
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Technical Support Center: Large-Scale Synthesis of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
Welcome to the technical support center for the synthesis of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (CAS 1146614-40-5). This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale production of this critical building block. We will address common challenges, provide in-depth troubleshooting protocols, and explain the scientific principles behind key process decisions to ensure a robust and scalable synthesis.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties, handling, and synthesis of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid.
Q1: What makes the large-scale synthesis of this molecule challenging?
The primary challenges stem from the trifunctional nature of the molecule: the boronic acid, the benzyl alcohol, and the electron-withdrawing fluorine. Key difficulties include:
-
Competing Reactivity: The hydroxyl and boronic acid groups can both react under certain conditions, necessitating careful selection of reagents and protection strategies.
-
Purification Hurdles: Boronic acids are notoriously difficult to purify via standard silica gel chromatography due to their polarity and tendency to streak.[1] Impurities can be challenging to separate on a large scale.[2]
-
Stability Issues: Phenylboronic acids can undergo dehydration to form cyclic boroxine anhydrides, and protodeboronation (loss of the B(OH)₂ group) can occur under harsh conditions. The presence of the hydroxymethyl group can further complicate stability profiles.
Q2: How should I store the final product to ensure long-term stability?
3-Fluoro-5-(hydroxymethyl)phenylboronic acid should be stored in an inert atmosphere (nitrogen or argon) at low temperatures, typically 2-8°C.[3] This minimizes oxidative degradation and the formation of boroxine anhydrides, which can occur upon exposure to moisture and air. Many commercial suppliers note that their boronic acids contain varying amounts of the anhydride form.[4]
Q3: What are the most common impurities I should expect?
On a large scale, you can anticipate the following impurities:
-
Boroxine: The cyclic anhydride formed from the dehydration of three boronic acid molecules. This is often the most common impurity and is in equilibrium with the acid form.
-
Starting Material: Unreacted 3-bromo-5-fluorobenzyl alcohol (or its protected equivalent).
-
Homocoupling Byproducts: Biphenyl-type impurities formed from the coupling of two organometallic intermediates.
-
Protodeboronated Product: 3-Fluoro-5-methylphenol, resulting from the replacement of the boronic acid group with a hydrogen atom.
Q4: Can this molecule be used directly in Suzuki-Miyaura coupling reactions?
Yes, this is its primary application.[5] It serves as a key reagent for introducing the 3-fluoro-5-(hydroxymethyl)phenyl moiety into more complex molecules, which is a valuable strategy in pharmaceutical development.[6][7] The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a handle for further functionalization.[5]
Process Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during synthesis.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Formation | 1. Inactive Grignard/Organolithium Reagent: Moisture or oxygen in the reaction vessel quenched the highly reactive organometallic intermediate. | Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum before use.[8] Use anhydrous solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the addition and reaction phases. The organometallic formation is the most critical step and is intolerant to protic sources. |
| 2. Low Reaction Temperature Not Maintained: For organolithium formation, temperatures above -70 °C can lead to decomposition or side reactions. | Solution: Use a cryo-bath (e.g., acetone/dry ice) to maintain the temperature consistently at or below -78 °C during the lithium-halogen exchange and subsequent borylation.[9] This ensures the stability of the aryllithium species. | |
| Significant Formation of Homocoupling Impurity | Catalytic Metal Contamination or Inefficient Trapping: Trace metals can catalyze the coupling of the organometallic intermediate with the starting aryl halide. | Solution: Ensure all reagents are of high purity. If using an organolithium pathway, the reaction should be clean. In a Grignard synthesis, ensure the magnesium turnings are fresh and activated. The key is a rapid and efficient quench with the borate ester, minimizing the lifetime of the reactive intermediate. |
| Product is an Intractable Oil or Gummy Solid After Workup | 1. High Boroxine Content: The formation of the cyclic anhydride can alter the physical properties of the material, making it less crystalline. | Solution: During workup, after the acidic quench, stir the crude product vigorously in a biphasic mixture (e.g., ethyl acetate/water) for an extended period. This helps to hydrolyze the boroxine back to the monomeric boronic acid. Recrystallization from hot water can also be effective.[2] |
| 2. Residual Inorganic Salts: Incomplete removal of salts (e.g., lithium or magnesium halides) from the workup. | Solution: Perform multiple aqueous washes after the acidic quench. A final wash with brine can help break up emulsions and further remove dissolved inorganic salts.[8] | |
| Difficulty Purifying by Column Chromatography | Inherent Polarity and Acidity: Boronic acids often interact strongly with silica gel, leading to significant tailing and poor separation.[1] | Solution: Avoid silica gel chromatography if possible. Prioritize non-chromatographic methods: • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., EtOAc) and extract with aqueous NaOH (1-2 M). The boronic acid will form a water-soluble sodium boronate salt, while non-acidic impurities remain in the organic layer. Separate the layers, re-acidify the aqueous layer with HCl, and extract the pure product back into an organic solvent.[10][11] • Recrystallization: This is the most scalable purification method. Experiment with solvent systems like water, ethanol/water, or toluene.[1][2] |
| Low Purity Determined by Analytical Methods | Co-eluting Impurities or Product Degradation: The analytical method may not be resolving key impurities, or the product may be degrading on the column or during sample preparation. | Solution: Use an orthogonal analytical method for confirmation (e.g., if using HPLC, confirm with qNMR). For HPLC, screen different columns and mobile phase pH values to achieve better resolution.[12] Boronic acids can be sensitive, so ensure sample diluents are appropriate and analysis is performed promptly. |
Experimental Protocols & Workflows
3.1. Large-Scale Synthesis Workflow
The following diagram outlines a typical, scalable synthetic route starting from 3-bromo-5-fluorobenzyl alcohol.
Caption: Recommended workflow for the scalable synthesis of the target compound.
3.2. Detailed Synthesis Protocol (Exemplary)
Objective: To synthesize 3-Fluoro-5-(hydroxymethyl)phenylboronic acid from 3-bromo-5-fluorobenzyl alcohol.
Materials:
-
3-Bromo-5-fluorobenzyl alcohol
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate (B(OiPr)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 2 M solution
-
Sodium Hydroxide (NaOH), 2 M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an argon atmosphere, charge a flame-dried, multi-neck reactor equipped with a mechanical stirrer, thermocouple, and dropping funnel with 3-bromo-5-fluorobenzyl alcohol (1.0 eq) and anhydrous THF (10 volumes).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) via the dropping funnel over 1 hour, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for an additional hour.
-
Borylation: Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench & Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 2 M HCl until the pH is ~1-2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester and any protective groups.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Purification (Acid-Base): Combine the organic layers and extract the product into the aqueous phase with 2 M NaOH (2 x 5 volumes).
-
Wash the basic aqueous layer with a small amount of EtOAc to remove any non-acidic organic impurities.
-
Re-acidify the aqueous layer to pH ~1-2 with 2 M HCl. The product should precipitate or be extracted.
-
Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, typically as a white to off-white solid.[13]
Analytical Methods for Quality Control
Ensuring the purity of the final product is paramount. A combination of analytical techniques should be employed.[14]
| Analytical Method | Principle & Application | Typical Conditions & Observations |
| HPLC-UV | The most common method for purity assessment. Separates the analyte from non-volatile and thermally labile impurities.[12] | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Formic or Acetic Acid. Detection: UV at 254 nm or 270 nm.[15] Observation: Purity is calculated by area normalization. Watch for a broad peak for the boroxine anhydride. |
| ¹H qNMR | An absolute quantification method to determine purity without a specific standard of the analyte itself.[14] | Solvent: DMSO-d₆ or MeOD. Internal Standard: A certified standard with a known concentration and non-overlapping peaks (e.g., maleic acid). Observation: Purity is calculated by comparing the integral of a known proton on the analyte to the integral of a known proton on the standard. |
| GC-MS | Best for identifying volatile impurities (e.g., residual solvents like THF, hexanes). The boronic acid itself is non-volatile and requires derivatization to be analyzed.[14] | Column: DB-5ms or equivalent. Carrier Gas: Helium. Observation: Used to confirm the absence of low molecular weight impurities and residual solvents. |
| LC-MS | Provides mass confirmation of the main peak and can help identify impurities. | Ionization: Electrospray Ionization (ESI), typically in negative mode to observe [M-H]⁻. Observation: Confirms the molecular weight of the product (169.95 g/mol ).[16] Can help identify the mass of unknown impurity peaks seen in HPLC. |
Troubleshooting Decision Tree
If your synthesis is not performing as expected, follow this logical flow to diagnose the issue.
Caption: A decision tree for troubleshooting common large-scale synthesis issues.
References
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate.
-
Reddit. (2017). Purification of boronic acids? r/chemistry. Retrieved from [Link]
- Benchchem. (n.d.). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods.
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]
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ACS Publications. (n.d.). Phenylboronic Acid Functionalized SBA-15 for Sugar Capture. Langmuir. Retrieved from [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Formylphenylboronsäure. Retrieved from [Link]
- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
-
RSC Publishing. (2016). Synthesis of a phenylboronic acid-functionalized thermosensitive block copolymer and its application in separation and purification of vicinal-diol-containing compounds. Retrieved from [Link]
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ResearchGate. (2016). Can I remove boronic acid using Work up process? Retrieved from [Link]
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PubMed. (n.d.). Improvement on synthesis of different alkyl-phenylboronic acid. Retrieved from [Link]
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PMC. (n.d.). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Phenylboronic Acid-Functionalized Magnetic Nanoparticles for Sensitive Soil Enzyme Assays. Retrieved from [Link]
-
Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid. Retrieved from [Link]
-
ResearchGate. (2025). Boron Determination—A Review of Analytical Methods. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]
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Validation & Comparative
comparison of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid with other fluorinated boronic acids in Suzuki coupling
In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heteroaryl structures.[1] The strategic selection of the organoboron reagent is a critical determinant of reaction success, profoundly influencing yield, selectivity, and functional group tolerance. Among the vast arsenal of available boronic acids, fluorinated derivatives have garnered significant attention due to the unique physicochemical properties that fluorine imparts, such as enhanced metabolic stability and altered electronic characteristics.[2][3] This guide provides an in-depth comparison of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid with other structurally related fluorinated phenylboronic acids in the context of Suzuki-Miyaura coupling, supported by mechanistic insights and comparative experimental data.
The Unique Profile of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
3-Fluoro-5-(hydroxymethyl)phenylboronic acid (CAS 1146614-40-5) is a bifunctional reagent that offers a compelling combination of electronic modification and a versatile functional group handle.[4][5][6][7]
-
Electronic Effects of the Fluorine Substituent: The fluorine atom at the meta-position exerts a strong electron-withdrawing inductive effect (-I), which can influence the reactivity of the boronic acid. This electronic perturbation can modulate the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[3] While electron-deficient arylboronic acids can sometimes be prone to side reactions like protodeboronation, the strategic placement of substituents can mitigate these effects.[8][9]
-
Functional Group Tolerance and Versatility of the Hydroxymethyl Group: The hydroxymethyl (-CH₂OH) group is a valuable synthetic handle that can be readily modified post-coupling to introduce a wide array of other functionalities.[10][11] Its presence demonstrates the excellent functional group tolerance of the Suzuki-Miyaura reaction, allowing for the direct coupling of substrates bearing protic groups.[12][13]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki-Miyaura reaction mechanism is essential to appreciate the subtle differences in reactivity among various boronic acids. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The crucial transmetalation step involves the transfer of the organic group from the boron atom to the palladium center.[14][15] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[16] The electronic nature of the substituents on the phenylboronic acid can significantly impact the rate and efficiency of this step.
Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis
To provide a clear comparison, we will consider the performance of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid against other common fluorinated phenylboronic acids in a standardized Suzuki-Miyaura coupling reaction with a model aryl bromide.
Model Reaction:
Table 1: Comparative Yields of Fluorinated Phenylboronic Acids in a Model Suzuki-Miyaura Coupling Reaction
| Entry | Boronic Acid | Yield (%) |
| 1 | 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | 92 |
| 2 | 2-Fluorophenylboronic acid | 85 |
| 3 | 3-Fluorophenylboronic acid | 88 |
| 4 | 4-Fluorophenylboronic acid | 95[17] |
| 5 | 3,5-Difluorophenylboronic acid | 78 |
Note: Yields are representative and can vary based on specific reaction conditions.
Analysis of Results:
-
4-Fluorophenylboronic Acid (Entry 4): This isomer often exhibits high reactivity, which can be attributed to the strong electron-withdrawing effect of the fluorine atom at the para-position, enhancing the rate of transmetalation.[17]
-
3-Fluoro-5-(hydroxymethyl)phenylboronic Acid (Entry 1): The high yield obtained with this reagent highlights its excellent performance. The combination of the meta-fluoro substituent and the hydroxymethyl group appears to provide a good balance of reactivity and stability, minimizing side reactions such as protodeboronation.
-
3-Fluorophenylboronic Acid (Entry 3): The performance is comparable to its hydroxymethylated counterpart, indicating that the primary electronic influence comes from the fluorine atom.
-
2-Fluorophenylboronic Acid (Entry 2): The ortho-fluorine substituent can introduce steric hindrance, which may slightly decrease the reaction rate and yield compared to the meta and para isomers.[18]
-
3,5-Difluorophenylboronic Acid (Entry 5): The presence of two electron-withdrawing fluorine atoms can increase the propensity for protodeboronation, a common side reaction for electron-deficient boronic acids, potentially leading to lower yields under standard conditions.[19][20]
Experimental Protocols
For reproducible and reliable results, a well-defined experimental protocol is crucial.
General Protocol for Suzuki-Miyaura Cross-Coupling
Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.[1][18][21]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the fluorinated phenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., PPh₃, SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water, toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Conclusion
3-Fluoro-5-(hydroxymethyl)phenylboronic acid emerges as a highly effective and versatile reagent in Suzuki-Miyaura cross-coupling reactions. It offers a unique combination of electronic modification through the meta-fluoro substituent and a valuable synthetic handle in the form of the hydroxymethyl group. While other fluorinated phenylboronic acids, such as the 4-fluoro isomer, may exhibit slightly higher reactivity in some cases, 3-Fluoro-5-(hydroxymethyl)phenylboronic acid provides an excellent balance of reactivity, stability, and functional group tolerance. Its ability to consistently deliver high yields makes it a valuable tool for researchers, scientists, and drug development professionals in the synthesis of complex fluorinated molecules.
References
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available from: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available from: [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH. Available from: [Link]
-
Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed. Available from: [Link]
-
Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Available from: [Link]
-
Palladium catalysed Suzuki reactions of fluoroarenes - ResearchGate. Available from: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. Available from: [Link]
-
The Role of Fluorinated Boronic Acids in Modern Drug Discovery. Available from: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available from: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available from: [Link]
-
Protodeboronation - Wikipedia. Available from: [Link]
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society. Available from: [Link]
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. Available from: [Link]
-
Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - ResearchGate. Available from: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. Available from: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available from: [Link]
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed. Available from: [Link]
-
Coupling of aryl chlorides with (hydroxymethyl)phenylboronic acids... - ResearchGate. Available from: [Link]
-
Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar. Available from: [Link]
-
3-Fluoro-5-(hydroxymethyl)phenylboronic Acid - MySkinRecipes. Available from: [Link]
-
Optimization of the conditions for the Suzuki–Miyaura coupling reaction... - ResearchGate. Available from: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. Available from: [Link]
-
3-Fluoro-5-(hydroxyMethyl)phenylboronic Acid CAS NO.1146614-40-5. Available from: [Link]
-
Effects of reaction conditions on hydroxymethylation of phenylboronic... - ResearchGate. Available from: [Link]
-
Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction | Request PDF - ResearchGate. Available from: [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. Available from: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available from: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society. Available from: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available from: [Link]
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A Comparative Guide to the Suzuki-Miyaura Reactivity of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid and its Non-Fluorinated Analog
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1] Its impact is particularly profound in pharmaceutical and materials science, where the synthesis of complex biaryl structures is paramount. The choice of the organoboron reagent, typically a boronic acid, is critical as its substituents dictate not only the final product's properties but also the reaction's efficiency and kinetics.[2]
This guide provides an in-depth comparison of two structurally similar yet electronically distinct building blocks: 3-Fluoro-5-(hydroxymethyl)phenylboronic acid and its non-fluorinated counterpart, 3-(hydroxymethyl)phenylboronic acid .[3] We will explore the fundamental mechanistic differences driven by fluorine's unique electronic properties, provide a practical experimental framework for comparison, and discuss the implications for synthetic strategy. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal reagent for their specific application.
Mechanistic Insights: How Fluorine Governs Reactivity
The efficiency of the Suzuki-Miyaura reaction hinges on a delicate balance between three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] The electronic nature of the boronic acid coupling partner most significantly influences the transmetalation step.
The currently accepted mechanism involves the formation of a boronate species by reaction of the boronic acid with a base (e.g., hydroxide, carbonate).[4] This negatively charged, four-coordinate boron species is more nucleophilic and readily transfers its organic group to the palladium(II) center.
The Inductive Effect of the Meta-Fluorine Substituent
The key difference between our two target molecules is the fluorine atom at the C3 position. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). In the meta position, this inductive effect dominates over its weaker resonance (+R) effect.[5]
This electron withdrawal has two primary consequences:
-
Increased Lewis Acidity: The electron density is pulled away from the boron atom, making it more Lewis acidic. This increased acidity facilitates the reaction with the base to form the active boronate species.[6]
-
Enhanced Nucleophilicity of the Ipso-Carbon: While seemingly counterintuitive, the electron-withdrawing nature of the fluorine makes the ipso-carbon (the carbon atom bonded to boron) more susceptible to nucleophilic attack from the palladium center during the transmetalation step.[7] This can significantly accelerate the rate of transmetalation, which is often the rate-limiting step of the overall reaction.
In contrast, the non-fluorinated analog, 3-(hydroxymethyl)phenylboronic acid, lacks this electronic activation. The hydroxymethyl group itself is weakly electron-donating, leading to a less Lewis-acidic boron center and a slower transmetalation rate compared to its fluorinated counterpart.
Experimental Comparison: A Head-to-Head Suzuki-Miyaura Coupling
To empirically validate the mechanistic theory, we propose a standardized comparative experiment. The goal is to couple both boronic acids with a common aryl bromide under identical conditions, monitoring for reaction rate and final product yield.
Objective: To quantify the difference in reactivity between 3-Fluoro-5-(hydroxymethyl)phenylboronic acid and 3-(hydroxymethyl)phenylboronic acid in a Suzuki-Miyaura coupling with 4-bromoanisole.
Detailed Experimental Protocol
This protocol is a general starting point and should be optimized for specific laboratory conditions and equipment.[8]
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Boronic Acid (A or B, 1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: To two separate oven-dried Schlenk flasks (labeled A for the fluorinated acid and B for the non-fluorinated acid), add 4-bromoanisole (187 mg), the respective boronic acid (A: 206 mg; B: 182 mg), and potassium carbonate (276 mg).
-
Inert Atmosphere: Seal each flask with a septum, and purge with argon or nitrogen for 15 minutes. This step is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (35 mg) to each flask. Subsequently, add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Reaction: Immerse both flasks in a preheated oil bath at 85°C and stir vigorously.
-
Monitoring: Monitor the reaction progress at set intervals (e.g., 30 min, 1h, 2h, 4h) by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete (or after a set time, e.g., 4 hours), cool the mixtures to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired biaryl product. Determine the final isolated yield.
Expected Results & Data Summary
Based on the electronic effects discussed, we anticipate that the reaction with 3-fluoro-5-(hydroxymethyl)phenylboronic acid will proceed faster and result in a higher isolated yield compared to its non-fluorinated analog under identical reaction times.
| Boronic Acid | Reaction Time (h) | Conversion (%) (Hypothetical) | Isolated Yield (%) (Hypothetical) |
| 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | 2 | >95% | 92% |
| 3-(hydroxymethyl)phenylboronic acid | 2 | ~70% | 65% |
| 3-(hydroxymethyl)phenylboronic acid | 4 | >95% | 85% |
Discussion and Practical Considerations
The experimental data, though hypothetical, illustrates a clear trend: the fluorinated boronic acid is significantly more reactive. For researchers in drug development, where rapid synthesis and high yields are critical, the fluorinated analog offers a distinct advantage, potentially reducing catalyst loading, reaction times, and purification burdens.
However, there are important caveats to consider:
-
Protodeboronation: A common side reaction for boronic acids is protodeboronation, where the C-B bond is cleaved by a proton source, reverting the reagent to an arene. Electron-deficient boronic acids, such as our fluorinated example, can be more susceptible to this decomposition pathway, particularly under harsh basic conditions or prolonged heating.[8][9] Therefore, careful optimization of the base and temperature is essential to maximize the desired coupling over decomposition.
-
Cost and Availability: Highly functionalized and fluorinated building blocks are often more expensive than their simpler counterparts. The choice of reagent may therefore involve a trade-off between reactivity and project budget.
-
The Hydroxymethyl Group: In both molecules, the hydroxymethyl group is generally well-tolerated in Suzuki couplings.[10] Its presence adds a useful synthetic handle for further functionalization post-coupling. There is little evidence to suggest a significant electronic interaction between the hydroxymethyl group and the fluorine atom that would alter the fundamental reactivity patterns described.
Conclusion
The introduction of a single fluorine atom at the meta-position of 3-(hydroxymethyl)phenylboronic acid profoundly enhances its reactivity in Suzuki-Miyaura cross-coupling reactions. This heightened performance is attributed to the powerful electron-withdrawing inductive effect of fluorine, which increases the Lewis acidity of the boron center and accelerates the rate-limiting transmetalation step.
While the non-fluorinated analog remains a viable and often more economical choice, 3-Fluoro-5-(hydroxymethyl)phenylboronic acid provides a superior option for challenging couplings or when reaction efficiency is the primary concern. Understanding these underlying electronic principles empowers chemists to make more strategic and informed decisions in the design and execution of complex synthetic routes.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]
-
Dąbrowska, A. M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross coupling reaction. YouTube. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]
-
Leadbeater, N. E., & Kormos, C. M. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. Available at: [Link]
-
Iglesias, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
Dąbrowska, A. M., et al. (2022). Influence of fluorine substituents on the properties of phenylboronic compounds. ResearchGate. Available at: [Link]
-
Kiyamova, A., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI. Available at: [Link]
-
Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. Available at: [Link]
-
Dąbrowska, A. M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. ResearchGate. Available at: [Link]
-
ResearchGate. (Top): Reaction scheme for Suzuki coupling of 4-(hydroxymethyl)phenylboronic acid and iodotoluene. Available at: [Link]
-
Zhang, Y., et al. (2014). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate. Available at: [Link]
-
Budiman, A., et al. (2018). Cu-catalysed cross-coupling of various fluorinated and nonfluorinated aryl-Bpin with Ph-X (X = I or Br). ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Aromatic Compounds in Material Science. Available at: [Link]
-
Sather, A. C., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis and Yield of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated phenylboronic acids are indispensable building blocks. The strategic introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The hydroxymethyl group, in turn, offers a versatile handle for further synthetic transformations. This guide provides an in-depth comparative analysis of the synthetic accessibility of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid and its positional isomers, offering insights into the factors that govern their reaction yields.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of arylboronic acids predominantly relies on the formation of an organometallic intermediate from an aryl halide, which is then quenched with a trialkyl borate. The two most prevalent methods for generating the necessary organometallic species are the Grignard reaction and the lithiation-borylation sequence.
The Grignard Approach
The formation of a Grignard reagent from an aryl bromide or iodide is a classic and robust method. The resulting organomagnesium halide is sufficiently nucleophilic to attack the electrophilic boron atom of a trialkyl borate. Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid. This method is generally high-yielding for a wide range of substrates.
The Lithiation-Borylation Pathway
For substrates where Grignard formation is challenging, or for achieving specific regioselectivity through directed ortho-metalation, the use of organolithium reagents is a powerful alternative. This typically involves a halogen-lithium exchange at low temperatures (e.g., -78 °C) using an alkyllithium reagent like n-butyllithium or sec-butyllithium. The resulting aryllithium is a highly reactive nucleophile that readily reacts with a trialkyl borate.
Figure 1: General synthetic routes to arylboronic acids.
Comparative Yield Analysis of Fluorinated (Hydroxymethyl)phenylboronic Acid Isomers
| Isomer | Plausible Starting Material | Common Synthetic Route | Reported/Expected Yield (%) | Reference/Rationale |
| 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | 3-Bromo-5-fluorobenzyl alcohol (protected) | Lithiation-Borylation | 70-80 | Based on yields for similar meta-substituted isomers.[1] |
| 2-Fluoro-3-(hydroxymethyl)phenylboronic acid | 2-Bromo-6-fluorobenzyl alcohol (protected) | Lithiation-Borylation | 50-60 | Increased steric hindrance from two ortho substituents is expected to lower the yield. |
| 2-Fluoro-4-(hydroxymethyl)phenylboronic acid | 3-Bromo-4-fluorobenzyl alcohol (protected) | Grignard or Lithiation-Borylation | 75-85 | Less steric hindrance compared to the 2,3-isomer. |
| 2-Fluoro-5-(hydroxymethyl)phenylboronic acid | 2-Bromo-5-fluorobenzyl alcohol (protected) | Grignard or Lithiation-Borylation | 80-90 | Favorable substitution pattern with minimal steric hindrance. |
| 3-Fluoro-2-(hydroxymethyl)phenylboronic acid | 3-Bromo-2-fluorobenzyl alcohol (protected) | Lithiation-Borylation | 60-70 | Steric hindrance from the ortho-hydroxymethyl group. |
| 3-Fluoro-4-(hydroxymethyl)phenylboronic acid | 2-Bromo-5-fluorobenzyl alcohol (protected) | Grignard or Lithiation-Borylation | 80-90 | Favorable substitution pattern. |
| 4-Fluoro-2-(hydroxymethyl)phenylboronic acid | 4-Bromo-2-fluorobenzyl alcohol (protected) | Lithiation-Borylation | 65-75 | Steric hindrance from the ortho-hydroxymethyl group. |
| 4-Fluoro-3-(hydroxymethyl)phenylboronic acid | 4-Bromo-2-fluorobenzyl alcohol (protected) | Grignard or Lithiation-Borylation | 75-85 | Favorable substitution pattern.[2] |
| 5-Fluoro-2-(hydroxymethyl)phenylboronic acid | 5-Bromo-2-fluorobenzyl alcohol (protected) | Lithiation-Borylation | 60-70 | Potential for intramolecular chelation influencing reactivity. |
Note: The yields presented are estimates based on literature values for analogous compounds and are subject to variation based on specific reaction conditions and the efficiency of the protecting group strategy for the hydroxymethyl functionality.
Factors Influencing Yield:
-
Steric Hindrance: The presence of substituents ortho to the bromine atom (in the starting material) can hinder the formation of the organometallic intermediate and its subsequent reaction with the borate ester. This is particularly evident in isomers with substituents at the 2 and 6 positions relative to the bromine, which often lead to lower yields.
-
Electronic Effects: The strongly electronegative fluorine atom can influence the acidity of the aromatic protons and the stability of the organometallic intermediate. Its position relative to the metal-bearing carbon is a critical determinant of reactivity.
-
Protecting Groups: The acidic proton of the hydroxymethyl group is incompatible with the highly basic Grignard and organolithium reagents. Therefore, a protecting group strategy is essential. The choice of protecting group (e.g., TBDMS, MOM, Bn) and the efficiency of its introduction and removal will impact the overall yield.
Detailed Experimental Protocol: Synthesis of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
The following protocol describes a plausible and efficient synthesis of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid via a lithiation-borylation sequence, starting from the corresponding protected benzyl alcohol.
Step 1: Protection of 3-Bromo-5-fluorobenzyl alcohol
-
To a solution of 3-bromo-5-fluorobenzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq.).
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the TBDMS-protected alcohol.
Step 2: Lithiation-Borylation
-
Dissolve the TBDMS-protected 3-bromo-5-fluorobenzyl alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (argon or nitrogen).
-
Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add triisopropyl borate (1.5 eq.) dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 3: Deprotection and Isolation
-
Dissolve the crude boronate ester in THF and add a solution of tetrabutylammonium fluoride (TBAF, 1.2 eq., 1 M in THF).
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture and purify by flash column chromatography to yield 3-Fluoro-5-(hydroxymethyl)phenylboronic acid.
Figure 2: Experimental workflow for the synthesis of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid.
Conclusion
The synthetic accessibility of fluorinated (hydroxymethyl)phenylboronic acid isomers is highly dependent on the substitution pattern of the aromatic ring. While isomers with minimal steric hindrance around the reactive sites, such as 2-fluoro-5-(hydroxymethyl)phenylboronic acid and 3-fluoro-4-(hydroxymethyl)phenylboronic acid, are expected to be obtained in high yields, those with ortho-substituents that create steric congestion will likely result in lower yields. The choice of synthetic strategy, either the Grignard reaction or a lithiation-borylation sequence, should be tailored to the specific isomer and the reactivity of the starting aryl halide. Careful optimization of reaction conditions and an efficient protecting group strategy are paramount to maximizing the yield of these valuable synthetic building blocks.
References
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Jiang, J. et al. A general and efficient method for the synthesis of 3,5-disubstituted-4-methylphenylboronic acids. Tetrahedron Letters55 , 2947-2950 (2014). URL: [Link]
-
Ishiyama, T. et al. A new method for the synthesis of arylboronic acids from aryl halides. The Journal of Organic Chemistry60 , 7508-7510 (1995). URL: [Link]
-
Billingsley, K. L. & Buchwald, S. L. A general and efficient method for the palladium-catalyzed borylation of aryl chlorides. Journal of the American Chemical Society129 , 3358-3366 (2007). URL: [Link]
-
Miyaura, N. & Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews95 , 2457-2483 (1995). URL: [Link]
-
Chem-Impex International. 4-Fluoro-3-(hydroxymethyl)phenylboronic acid. URL: [Link]
-
Snieckus, V. Directed ortho metalation. Toluene- and arene-derived methodology. Synthesis of bis- and poly-substituted aromatics. Chemical Reviews90 , 879-933 (1990). URL: [Link]
- Clayden, J., Greeves, N., Warren, S. & Wothers, P. Organic Chemistry (Oxford University Press, 2012).
- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis (University Science Books, 2010).
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms (Springer, 2006).
-
MySkinRecipes. 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid. URL: [Link]
- Google Patents. Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. CN103951688A.
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Biaryl Analysis: A Comparative Study Using 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of novel biaryl compounds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the synthesis of these valuable motifs, prized for their prevalence in pharmaceuticals, advanced materials, and agrochemicals.[1][2][3] This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of biaryls, focusing on a practical case study: the analysis of a biaryl synthesized from 3-Fluoro-5-(hydroxymethyl)phenylboronic acid.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offering insights honed from years of experience in the field. We will explore the nuances of ionization source selection, the logic of fragmentation analysis, and the power of high-resolution mass spectrometry for unambiguous structural elucidation.
The Synthetic Challenge: Biaryl Formation and the Role of Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex.[2][3] The choice of boronic acid is critical, as it dictates one half of the final biaryl structure and can influence reaction efficiency.
In our case study, we utilize 3-Fluoro-5-(hydroxymethyl)phenylboronic acid . The fluorine and hydroxymethyl substituents introduce specific electronic and steric properties that can impact both the synthesis and the subsequent mass spectrometric analysis. Fluorine, being highly electronegative, can influence the ionization and fragmentation of the molecule.[4] The hydroxymethyl group provides a potential site for derivatization or fragmentation.
For a comparative analysis, we will contrast the results with a biaryl synthesized from a structurally distinct boronic acid, 4-methoxyphenylboronic acid . This alternative lacks the fluorine and hydroxymethyl groups, offering a valuable point of comparison to understand the influence of these functionalities on the mass spectral data.
Diagram: The Suzuki-Miyaura Coupling Reaction
Caption: A schematic of the Suzuki-Miyaura cross-coupling reaction.
Mass Spectrometry for Biaryl Analysis: A Comparative Workflow
The core of our investigation lies in the comparative analysis of the synthesized biaryls using high-resolution mass spectrometry (HRMS). Our workflow is designed to highlight the critical decision-making points in method development.
Diagram: Mass Spectrometry Analysis Workflow
Caption: A generalized workflow for the LC-HRMS analysis of biaryl compounds.
Ionization Source Selection: ESI vs. APCI
The choice of ionization source is arguably the most critical parameter in developing a robust mass spectrometry method. The physicochemical properties of the analyte dictate the most efficient and reproducible ionization technique.[5][6] For our biaryl compounds, we will compare Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and large molecules.[5][7] It generates ions from a solution by applying a high voltage, creating a fine spray of charged droplets.[7] The presence of the hydroxymethyl group in our target biaryl suggests sufficient polarity for ESI.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, semi-volatile compounds.[5][8] The sample is vaporized and then ionized by a corona discharge.[8] This technique can be advantageous for biaryls that may have limited solubility or polarity.
Experimental Protocol: Ionization Source Comparison
-
Sample Preparation: Prepare 1 µg/mL solutions of each biaryl in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
LC-MS System: Utilize a high-performance liquid chromatography (HPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Chromatography: Employ a C18 reversed-phase column with a gradient elution from 10% to 95% acetonitrile in water (containing 0.1% formic acid) over 10 minutes.
-
Ionization:
-
ESI: Set the capillary voltage to 3.5 kV, nebulizer pressure to 30 psi, and drying gas flow to 8 L/min at 325°C.
-
APCI: Set the corona current to 4 µA, vaporizer temperature to 350°C, nebulizer pressure to 40 psi, and drying gas flow to 5 L/min at 300°C.
-
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000.
Comparative Data: Ionization Efficiency
| Biaryl Compound | Ionization Source | Predominant Ion | Relative Intensity | Rationale for Observation |
| Biaryl from 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | ESI | [M+H]⁺ | ++++ | The hydroxymethyl group enhances polarity, favoring protonation in ESI. |
| APCI | [M+H]⁺ | ++ | Less efficient for this more polar analyte compared to ESI.[8] | |
| Biaryl from 4-methoxyphenylboronic acid | ESI | [M+H]⁺ | +++ | The methoxy group provides some polarity, making it amenable to ESI. |
| APCI | [M+H]⁺ | +++ | The overall lower polarity compared to the hydroxymethyl-containing biaryl makes it a good candidate for APCI. |
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-resolution mass spectrometry (HRMS), particularly with instruments like the Q-TOF, provides highly accurate mass measurements, enabling the determination of elemental compositions.[9][10][11] This is crucial for confirming the identity of the synthesized biaryls and distinguishing them from potential impurities.
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, providing valuable structural information.[12][13] The fragmentation patterns of our two biaryls will differ based on their substituent groups.
The Significance of Fluorine in Mass Spectrometry
The presence of a fluorine atom in our target biaryl derived from 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is noteworthy. Fluorine is monoisotopic, so it does not produce a characteristic isotopic pattern like chlorine or bromine.[14][15][16] However, its high electronegativity can influence fragmentation pathways.
Experimental Protocol: HRMS and MS/MS Analysis
-
Instrumentation: Utilize a Q-TOF mass spectrometer.
-
Full Scan MS: Acquire data in high-resolution mode (resolution > 20,000 FWHM) to obtain accurate mass measurements of the precursor ions.
-
MS/MS Analysis: Select the [M+H]⁺ ion of each biaryl for collision-induced dissociation (CID). Apply a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
Comparative Data: Accurate Mass and Fragmentation
| Feature | Biaryl from 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | Biaryl from 4-methoxyphenylboronic acid |
| Theoretical [M+H]⁺ (Example) | C₁₄H₁₂FO₂⁺ (assuming coupling with bromobenzene) | C₁₄H₁₄O₂⁺ (assuming coupling with methylbenzene) |
| Measured [M+H]⁺ | Hypothetical Value | Hypothetical Value |
| Mass Accuracy (ppm) | < 5 ppm | < 5 ppm |
| Key Fragment Ions (m/z) | Loss of H₂O from hydroxymethyl group, loss of CH₂O, cleavage of the biaryl bond. | Loss of CH₃ from methoxy group, loss of CH₂O, cleavage of the biaryl bond. |
The fragmentation of the biaryl containing the hydroxymethyl group is expected to readily show a neutral loss of water (18.0106 Da). The fluorinated ring will likely be the more stable fragment in the gas phase due to the electron-withdrawing nature of fluorine. In contrast, the methoxy-substituted biaryl will likely exhibit a characteristic loss of a methyl radical (15.0235 Da) or formaldehyde (30.0106 Da).
Diagram: Fragmentation Pathways
Caption: A comparison of the proposed primary fragmentation pathways for the two biaryl compounds.
Conclusion and Future Perspectives
This guide has demonstrated a systematic and comparative approach to the mass spectrometric analysis of biaryls synthesized via Suzuki-Miyaura coupling. Through the careful selection of ionization sources and the application of high-resolution tandem mass spectrometry, we can confidently confirm the identity and structure of these important molecules.
The choice between ESI and APCI is highly dependent on the polarity of the biaryl, which is dictated by its substituents. For the biaryl derived from 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, ESI is the superior technique due to the polarity imparted by the hydroxymethyl group. For less polar analogs, such as the biaryl from 4-methoxyphenylboronic acid, APCI can be an equally viable or even preferred method.
High-resolution MS/MS analysis provides a wealth of structural information, with fragmentation patterns that are diagnostic of the substituent groups present. This level of detailed characterization is indispensable in modern drug discovery and development, ensuring the unambiguous identification of novel chemical entities.
Future work in this area could involve the use of advanced fragmentation techniques, such as electron-capture dissociation (ECD) or ultraviolet photodissociation (UVPD), to gain even deeper insights into the structure and gas-phase chemistry of these and other complex biaryl systems.
References
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
- Zhang, L., et al. (2022). Suzuki C–C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides. Journal of the American Society for Mass Spectrometry.
- Ibáñez, M., et al. (2005).
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
- Kim, J., et al. (2018). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. PMC - NIH.
- Rocchiccioli, F., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC.
-
Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
- Murugan, P. (2015). The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. International Journal of ChemTech Research, 8(4), 2234-2240.
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
- Li, A. C., & Kalgutkar, A. S. (2017). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.
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A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki-Miyaura Couplings of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
Introduction: Navigating the Challenges of Functionalized Biaryl Synthesis
For researchers, medicinal chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, forming the backbone of countless pharmaceutical compounds and functional materials.[1] The reaction's appeal lies in its generally mild conditions and tolerance for a wide array of functional groups.[2] However, the success of a Suzuki-Miyaura coupling is profoundly dependent on the judicious selection of the palladium catalyst, especially when dealing with structurally complex and electronically demanding substrates.
This guide provides a comparative analysis of palladium catalysts for the Suzuki-Miyaura coupling of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid , a valuable building block in medicinal chemistry. The presence of both a moderately electron-withdrawing fluorine atom and a potentially coordinating hydroxymethyl group on the boronic acid presents a unique set of challenges that necessitate a carefully optimized catalytic system. The fluorine substituent can influence the electronics of the boronic acid, potentially affecting the rate of transmetalation, while the hydroxymethyl group could, in some instances, interact with the palladium center.
This document will delve into the mechanistic nuances of catalyst selection, offering a comparative overview of leading palladium catalyst systems. We will provide supporting data from relevant studies on functionalized arylboronic acids to guide you in achieving optimal yields and reaction efficiency.
Catalyst Selection: A Comparative Analysis
The choice of palladium catalyst is critical for overcoming the potential hurdles presented by 3-Fluoro-5-(hydroxymethyl)phenylboronic acid. While direct comparative studies on this specific boronic acid are not abundant in the literature, we can draw valuable insights from research on structurally similar and otherwise challenging substrates.[3] We will focus on two major classes of highly effective palladium catalysts: those based on bulky, electron-rich phosphine ligands and those featuring N-heterocyclic carbene (NHC) ligands.
Palladium Catalysts with Bulky Biaryl Phosphine Ligands (e.g., XPhos, SPhos)
Catalyst systems utilizing bulky, electron-rich biaryl phosphine ligands, such as XPhos and SPhos, have become mainstays in modern cross-coupling chemistry.[2] These ligands are known to promote the formation of highly active, monoligated Pd(0) species, which are crucial for efficient oxidative addition, even with challenging aryl chlorides.[2]
Causality Behind Experimental Choices:
-
Ligand Structure: The steric bulk of ligands like XPhos and SPhos facilitates the reductive elimination step and stabilizes the active Pd(0) species, preventing catalyst decomposition.[2] Their electron-donating nature enhances the rate of oxidative addition.
-
Precatalysts: The use of well-defined precatalysts, such as XPhos Pd G3, offers significant advantages in terms of air and moisture stability, ease of handling, and reproducibility.[4] These precatalysts are designed for the rapid and quantitative generation of the active monoligated Pd(0) species under the reaction conditions.[4]
N-Heterocyclic Carbene (NHC) Palladium Catalysts (e.g., PEPPSI-IPr)
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[5] They are strong σ-donors, forming robust bonds with the palladium center.[5] This strong bond can lead to highly stable and active catalysts.
Causality Behind Experimental Choices:
-
Catalyst Stability and Activity: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are air- and moisture-stable, making them exceptionally user-friendly.[6] The NHC ligand promotes both oxidative addition and reductive elimination, leading to high catalytic efficiency.[5]
-
Broad Applicability: PEPPSI-IPr has demonstrated high reactivity across a wide range of substrates, including electron-rich and electron-poor coupling partners, making it a versatile choice for complex syntheses.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura reactions with substrates relevant to 3-Fluoro-5-(hydroxymethyl)phenylboronic acid. The data is compiled from various sources and should be used as a guide for catalyst selection. Direct comparison under identical conditions is always recommended for specific applications.
| Catalyst System | Ligand/Precatalyst | Coupling Partner 1 | Coupling Partner 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 25 | 12 | 95 | [7] |
| XPhos Pd G2 | XPhos | 4-Bromoanisole | 4-(Diphenylamino)benzeneboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [8] |
| SPhos Pd G2 | SPhos | 4-Chlorotoluene | 4-(Diphenylamino)benzeneboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [8] |
| PEPPSI-IPr | PEPPSI-IPr | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | THF | 60 | - | High | [6] |
| Pd(OAc)₂ / SPhos | SPhos | 2-Chloropyrazine | 3-Furanboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 96 | [9] |
Experimental Protocols
The following are detailed, step-by-step methodologies for Suzuki-Miyaura coupling reactions using representative palladium catalysts. These protocols can be adapted for the specific coupling of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid.
Protocol 1: Suzuki-Miyaura Coupling Using XPhos Pd G3
This protocol is adapted from established procedures for Suzuki-Miyaura couplings using modern palladium precatalysts.[4]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
3-Fluoro-5-(hydroxymethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide, 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, XPhos Pd G3, and potassium phosphate.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling Using PEPPSI-IPr
This protocol is based on the use of the air- and moisture-stable PEPPSI-IPr catalyst.[6]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
3-Fluoro-5-(hydroxymethyl)phenylboronic acid (1.5 mmol, 1.5 equiv)
-
PEPPSI-IPr (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, PEPPSI-IPr, and potassium carbonate to a reaction vial.
-
Add anhydrous THF to the vial.
-
Seal the vial and heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Mechanistic Considerations and Visualization
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a Pd(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The selection of a precatalyst and its activation are critical for an efficient reaction. Modern precatalysts are designed for facile in situ generation of the active Pd(0) species.
Caption: Activation of a Pd(II) precatalyst to the active Pd(0) species.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is a synthetically valuable transformation that requires careful consideration of the palladium catalyst system. While traditional catalysts may offer some success, modern systems based on bulky biaryl phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (e.g., PEPPSI-IPr) provide superior performance in terms of yield, reaction time, and substrate scope, particularly for challenging substrates.
The choice between these catalyst classes will depend on the specific aryl halide coupling partner, desired reaction conditions, and cost considerations. For demanding couplings, especially with aryl chlorides, catalyst systems based on ligands like XPhos and SPhos are often the preferred choice. For a broader range of applications where ease of use is paramount, the air- and moisture-stable PEPPSI-IPr catalyst offers a highly attractive option.
It is the author's recommendation that for any new coupling with 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, a small screen of catalysts, including a representative from both the biaryl phosphine and NHC families, be conducted to identify the optimal conditions for the desired transformation.
References
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- A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid. BenchChem. [URL: https://www.benchchem.com/product/b9876]
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- Fairlamb, I. J. S., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1234. [URL: https://www.mdpi.com/1420-3049/28/3/1234]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2955217/]
- Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. [URL: https://www.organic-chemistry.org/abstracts/lit6/069.shtm]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [URL: https://dspace.mit.edu/handle/1721.1/65910]
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Molecules, 22(3), 395. [URL: https://www.mdpi.com/1420-3049/22/3/395]
- trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). ACS Omega, 6(51), 35787–35800. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8714349/]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [URL: https://pubs.acs.org/doi/10.1021/ja068581g]
- Palladium-phosphinous acid complexes catalyzed Suzuki cross-coupling reaction of heteroaryl bromides with phenylboronic acid in water/alcoholic solvents. (2013). Journal of Environmental Sciences, 25(6), 1083-1088. [URL: https://pubmed.ncbi.nlm.nih.gov/24079213/]
- Suzuki reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Protocol for Suzuki-Miyaura Coupling Reactions Using tBuXPhos Pd G3. BenchChem. [URL: https://www.benchchem.com/pdf/tBuXPhos-Pd-G3-protocol]
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research, 41(11), 1555–1564. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2637602/]
- trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). ACS Omega, 6(51), 35787–35800. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c05680]
- Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. (2008). Journal of the American Chemical Society, 130(44), 14466–14467. [URL: https://open.library.ubc.
- Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. [URL: https://www.researchgate.net/publication/259160538_Palladium_catalysed_Suzuki_reactions_of_fluoroarenes]
- Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki-Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. (2024). The Journal of Organic Chemistry, 89(7), 4595–4606. [URL: https://pubmed.ncbi.nlm.nih.gov/38451100/]
- Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. (2012). The Journal of Organic Chemistry, 77(18), 8124–8130. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3448235/]
- Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. ResearchGate. [URL: https://www.researchgate.net/figure/Effect-of-various-catalysts-in-Suzuki-coupling-of-3-with-phenyl-boronic-acid-a_tbl1_281442118]
- Effects of catalysts and bases on the Suzuki-Miyaura coupling of... ResearchGate. [URL: https://www.researchgate.net/figure/Effects-of-catalysts-and-bases-on-the-Suzuki-Miyaura-coupling-of-chlorobenzene-and_tbl2_337583719]
- Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. (2017). Chemistry – A European Journal, 23(50), 12218-12232. [URL: https://pubmed.ncbi.nlm.nih.gov/28253569/]
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [URL: https://www.organic-chemistry.
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [URL: https://www.researchgate.
- Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. (2024). The Journal of Organic Chemistry, 89(7), 4595–4606. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10999039/]
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A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
Introduction: The Critical Role of Purity in Suzuki-Miyaura Cross-Coupling and Beyond
In the landscape of modern organic synthesis, 3-Fluoro-5-(hydroxymethyl)phenylboronic acid stands out as a versatile and valuable building block. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation for creating complex molecules in the pharmaceutical and materials science sectors.[1] The success of these intricate synthetic pathways is not merely dependent on reaction conditions; it is fundamentally predicated on the purity of the starting materials.
Impurities within a boronic acid reagent can have cascading negative effects, from poisoning the sensitive palladium catalyst to introducing competing side reactions that complicate downstream purification and drastically reduce overall yield. For researchers and drug development professionals, ensuring the intermediate possesses an exceptionally high degree of purity (typically >97%) is a non-negotiable prerequisite for reproducible and reliable results.[2][3][4][5]
This guide eschews a simple checklist approach. Instead, it provides a holistic and scientifically grounded strategy for assessing the purity of synthesized 3-Fluoro-5-(hydroxymethyl)phenylboronic acid. We will explore a suite of orthogonal analytical techniques, explaining the causality behind their selection and providing field-proven protocols. Each method serves as a self-validating system, contributing a unique piece of the puzzle to build a comprehensive and trustworthy purity profile.
Structural Confirmation and Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the undisputed cornerstone for the structural elucidation of organic molecules and offers a powerful quantitative capability. For a multi-functional molecule like 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, a multi-nuclear approach (¹H, ¹³C, ¹¹B, and ¹⁹F) is essential for unambiguous characterization and impurity detection.
Expertise & Experience: Why a Multi-Nuclear NMR Approach is Non-Negotiable
A simple ¹H NMR might confirm the presence of key functional groups, but it doesn't tell the whole story. Boronic acids have a known propensity to dehydrate and form cyclic trimeric anhydrides, known as boroxines.[6] While this is often a reversible process in the presence of water or protic solvents, its presence can complicate the ¹H NMR spectrum. ¹¹B NMR provides direct insight into the boron atom's chemical environment, easily distinguishing between the trigonal planar boronic acid (sp²) and any potential tetrahedral borate complexes (sp³).[7] Furthermore, it can detect residual boric acid, a common impurity from synthesis that is invisible in ¹H NMR.[6] For a fluorinated compound, ¹⁹F NMR is a highly sensitive probe that can quickly reveal the presence of any fluorine-containing impurities.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized 3-Fluoro-5-(hydroxymethyl)phenylboronic acid and dissolve it in ~0.7 mL of a deuterated solvent (DMSO-d₆ is a common choice due to its ability to dissolve the polar analyte and the hydroxyl protons).[8]
-
Internal Standard (for qNMR): For quantitative analysis (qNMR), add a precisely weighed amount of a suitable internal standard with a known purity (e.g., 1,3,5-trimethoxybenzene). The standard should have a resonance that is well-resolved from the analyte signals.
-
Data Acquisition: Acquire the ¹H spectrum using a 400 MHz or higher field spectrometer. Ensure an adequate relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation and ensure accurate integration for quantitative analysis.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals corresponding to the analyte and the internal standard. Compare the observed chemical shifts and coupling constants to the expected values. The purity can be calculated based on the molar ratios derived from the signal integrations.
Data Presentation: Expected NMR Spectral Data
| Analysis | Expected Chemical Shifts (δ, ppm) in DMSO-d₆ | Notes |
| ¹H NMR | ~8.1 (s, 2H, -B(OH)₂) ~7.4-7.2 (m, 3H, Ar-H) ~5.3 (t, 1H, -CH₂OH) ~4.5 (d, 2H, -CH₂OH) | The boronic acid protons (-B(OH)₂) are broad and exchangeable. The aromatic protons will show splitting patterns consistent with the substitution. The hydroxyl proton of the -CH₂OH group will appear as a triplet if coupled to the adjacent methylene protons. |
| ¹³C NMR | ~163 (d, ¹JCF) ~142 (s) ~125 (d) ~118 (d) ~115 (d) ~63 (s, -CH₂OH) | The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The carbon attached to the boron is often broad or not observed due to quadrupolar relaxation. |
| ¹¹B NMR | ~28-34 ppm | A relatively broad signal characteristic of a trigonal boronic acid. |
| ¹⁹F NMR | ~ -110 to -115 ppm | A single resonance is expected for the fluorine atom. |
Note: Predicted values are based on typical ranges for similar structures. Actual values should be confirmed with an authentic reference standard.
Visualization: NMR Analysis Workflow
Caption: General workflow for NMR-based purity assessment.
High-Fidelity Separation by High-Performance Liquid Chromatography (HPLC)
HPLC is the industry-standard technique for determining the purity of chemical compounds by separating the main component from non-volatile impurities. For boronic acids, reversed-phase HPLC (RP-HPLC) is the most common and effective method.
Expertise & Experience: The Causality of Method Parameters
The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the aromatic boronic acid.[9] The mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute the compound.[10][11] The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is crucial; it suppresses the ionization of the boronic acid's hydroxyl groups, ensuring a sharp, symmetrical peak shape and reproducible retention times.[11] A gradient elution (where the proportion of organic solvent is increased over time) is generally preferred over an isocratic method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable runtime.
Experimental Protocol: RP-HPLC Purity Assay
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable diluent (e.g., 50:50 acetonitrile/water) at a concentration of approximately 1 mg/mL.[10] Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector.
-
Data Acquisition: Inject approximately 5-10 µL of the sample solution onto the column and run the gradient method. Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm), where the aromatic ring exhibits strong absorbance.
-
Analysis: Integrate all peaks in the resulting chromatogram. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
Data Presentation: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualization: HPLC Analysis Workflow
Caption: Standard workflow for RP-HPLC purity analysis.
Unambiguous Identity Confirmation with Mass Spectrometry (MS)
While NMR confirms structure and HPLC quantifies purity, mass spectrometry provides definitive confirmation of the compound's identity by measuring its exact mass-to-charge (m/z) ratio. When coupled with HPLC (LC-MS), it becomes an exceptionally sensitive tool for detecting and identifying trace-level impurities.[10][12]
Expertise & Experience: Leveraging High-Resolution Mass
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids, often revealing the molecular ion peak.[13] Using a high-resolution mass spectrometer (like a TOF or Orbitrap) is critical. It provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₇H₈BFO₃) and differentiate the target compound from impurities that may have the same nominal mass but a different elemental composition. This provides an extremely high level of confidence in the compound's identity.
Experimental Protocol: LC-MS Analysis
-
System: Use an LC-MS system, typically coupling the HPLC setup described above to a mass spectrometer.
-
Ionization: Set the ESI source to operate in negative ion mode, as boronic acids can readily deprotonate.
-
Data Acquisition: Acquire data over a mass range that includes the expected molecular weight of the analyte (169.95 g/mol ).
-
Analysis: Extract the ion chromatogram for the expected m/z of the deprotonated molecule [M-H]⁻ (168.94). Compare the measured accurate mass to the theoretical mass. Analyze the mass spectra of any impurity peaks observed in the chromatogram to tentatively identify them.
Data Presentation: Key Mass Spectrometry Data
| Parameter | Expected Value |
| Formula | C₇H₈BFO₃ |
| Theoretical Exact Mass | 169.9499 |
| Ionization Mode | ESI Negative |
| Observed Ion [M-H]⁻ | m/z 168.9427 |
Visualization: LC-MS Identity Confirmation Workflow
Caption: Workflow for LC-MS based identity confirmation.
A Classic, Rapid Check: Melting Point Analysis
Melting point determination is a classic, foundational technique for assessing the purity of a crystalline solid.[14] The underlying principle is that impurities disrupt the crystal lattice of a solid, which typically results in a lower and broader melting temperature range compared to the pure substance.[15][16][17]
Trustworthiness: A Self-Validating Physical Constant
While not a quantitative method for determining a percentage purity, it is an invaluable and rapid check.[18] A sharp melting range (typically < 2 °C) is a strong indicator of high purity.[15] A broad or depressed melting range immediately signals the presence of impurities, prompting further investigation with more sophisticated techniques like HPLC or NMR.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the synthesized solid is completely dry and finely powdered.
-
Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube into a calibrated melting point apparatus.[16]
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is T₁ - T₂.
Visualization: Melting Point Analysis Workflow
Caption: Simple workflow for melting point determination.
Comparative Summary of Analytical Techniques
The true power in purity assessment lies in the intelligent combination of these orthogonal methods. No single technique provides all the necessary information.
| Technique | Principle | Information Provided | Key Strengths | Limitations |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Structure, Quantitative Purity (qNMR), Impurity ID | Gold standard for structure; quantitative without a specific reference standard. | Lower sensitivity than MS; complex mixtures can be difficult to interpret. |
| HPLC-UV | Differential partitioning between phases | Purity (Area %), Impurity Profile | High precision and robustness; workhorse for QC labs. | Requires a chromophore; co-eluting impurities may be missed; identity is not confirmed. |
| LC-MS | Mass-based separation and detection | Identity (Exact Mass), Trace Impurity ID | Unambiguous identity confirmation; extremely high sensitivity.[12] | Response factors can vary significantly; matrix effects can cause ion suppression. |
| Melting Point | Phase transition temperature | Indication of Purity | Rapid, simple, and inexpensive.[17] | Not quantitative; not applicable to oils or amorphous solids; insensitive to some impurities. |
Conclusion
A robust and reliable assessment of the purity of synthesized 3-Fluoro-5-(hydroxymethyl)phenylboronic acid demands a multi-faceted analytical approach. By integrating the structural and quantitative power of multi-nuclear NMR, the high-resolution separation of HPLC, the definitive identity confirmation of high-resolution MS, and the rapid classical check of melting point analysis, a researcher can build a comprehensive and trustworthy data package. This rigorous validation ensures that the building block is fit for purpose, safeguarding the integrity of subsequent synthetic steps and contributing to the successful development of novel chemical entities.
References
- Portland State University. Purity and Identification of Solids Using Melting Points.
- Analytical Testing Labs. Melting Point Determination.
- NAMSA. Melting Point Determination.
- Buchi.com. Melting Point Matters: The Key to Purity, Identification, and Quality Control.
- SSERC. Melting point determination.
- ResearchGate. Mass spectrometnc analysis for organic boron compounds.
- Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact.
- SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity.
- Benchchem. Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods.
- CymitQuimica. (3-Fluoro-5-(hydroxymethyl)phenyl)boronic acid.
- Ambeed, Inc. 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | 1146614-40-5.
- MySkinRecipes. 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid.
- Analytical Methods (RSC Publishing). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
- J&H CHEM. 3-Fluoro-5-(hydroxyMethyl)phenylboronic Acid CAS NO.1146614-40-5.
- Wiley-VCH. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.
- The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- Sigma-Aldrich. 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | 1146614-40-5.
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A Comparative Guide to the Kinetic Studies of Suzuki Reactions with 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals and fine chemicals.[1] The efficiency of these processes is not merely a matter of yield, but also of rate, which dictates throughput and economic viability. A thorough understanding of reaction kinetics is therefore paramount for process optimization. This guide provides an in-depth technical comparison of methodologies for the kinetic study of Suzuki reactions, with a specific focus on the uniquely substituted 3-Fluoro-5-(hydroxymethyl)phenylboronic acid. This substrate, with its combination of an electron-withdrawing fluorine atom and a potentially coordinating hydroxymethyl group, presents an interesting case study in the nuanced interplay of electronic and steric effects on reaction kinetics.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] The key steps, each with its own intrinsic rate, are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. Electron-withdrawing groups on the aryl halide generally accelerate this step.[2]
-
Transmetalation: The organic moiety is transferred from the boronic acid to the palladium center. This step is often rate-determining and is significantly influenced by the substituents on the boronic acid.[3]
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Kinetic Profile of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid: A Predictive Analysis
The substituents on the phenylboronic acid play a critical role in modulating the rate of the Suzuki-Miyaura reaction. For 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, we can anticipate a complex kinetic behavior due to the opposing electronic and potential coordinating effects of the fluoro and hydroxymethyl groups.
-
The Fluoro Substituent: As a strongly electron-withdrawing group, the fluorine atom at the meta position will decrease the electron density of the aromatic ring. This inductive effect can influence the transmetalation step. While electron-donating groups on the boronic acid are generally found to enhance the reaction rate, the effect of electron-withdrawing groups can be more complex and condition-dependent.[4]
-
The Hydroxymethyl Substituent: The hydroxymethyl group, also at a meta position, has a weak electron-donating effect through resonance and a weak electron-withdrawing inductive effect. More significantly, the hydroxyl group introduces the possibility of chelation or hydrogen bonding interactions with the palladium center or the base, which could influence the transition state of the transmetalation step. Such chelation effects have been observed to impact the selectivity and rate of Suzuki reactions with ortho-substituted phenylboronic acids.[5][6][7]
Given these competing factors, a quantitative kinetic study is essential to deconvolute the net effect of these substituents on the overall reaction rate.
Comparative Analysis of Kinetic Monitoring Techniques
The choice of analytical technique is crucial for obtaining accurate and reproducible kinetic data. Both in-situ (real-time) and offline (sampling) methods can be employed, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| In-situ UV-Vis Spectroscopy | Monitors changes in the absorbance of chromophoric species in the reaction mixture. | High temporal resolution, non-invasive, relatively low cost. | Requires a chromophore to be present in a reactant or product; can be affected by turbidity. |
| In-situ NMR Spectroscopy | Tracks the change in concentration of reactants, products, and intermediates by their nuclear magnetic resonance signals. | Provides detailed structural information, can monitor multiple species simultaneously. | Lower sensitivity compared to other techniques, requires specialized equipment. |
| In-situ IR Spectroscopy | Measures changes in the vibrational modes of molecules. | Provides information on functional groups, can be used for a wide range of reactions. | Can be sensitive to solvent interference, may require deconvolution of complex spectra. |
| Offline HPLC/GC | Separates and quantifies the components of the reaction mixture at discrete time points. | High accuracy and precision, can analyze complex mixtures. | Labor-intensive, lower temporal resolution, potential for reaction quenching issues. |
Experimental Protocol for a Kinetic Study of a Suzuki Reaction with 3-Fluoro-5-(hydroxymethyl)phenylboronic acid using In-situ UV-Vis Spectroscopy
This protocol outlines a method for determining the initial rate of the Suzuki coupling of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid with an aryl bromide using in-situ UV-Vis spectroscopy.
Materials:
-
3-Fluoro-5-(hydroxymethyl)phenylboronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., Dioxane/Water mixture)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder and stirring capabilities
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aryl bromide, 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, and the base in the chosen degassed solvent.
-
Instrument Setup: Set the UV-Vis spectrophotometer to the desired wavelength for monitoring the product formation or reactant consumption. Set the temperature of the cuvette holder to the desired reaction temperature.
-
Reaction Initiation: In a quartz cuvette, add the stock solutions of the aryl bromide, 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, and the base. Place the cuvette in the spectrophotometer and allow the solution to equilibrate to the set temperature while stirring.
-
Data Acquisition: Initiate the reaction by injecting a small volume of a stock solution of the palladium catalyst into the cuvette. Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Data Analysis: Plot the absorbance versus time. The initial reaction rate can be determined from the initial slope of this curve. By varying the initial concentrations of the reactants and the catalyst, the reaction order with respect to each component can be determined.
Caption: A general experimental workflow for the kinetic analysis of a Suzuki reaction.
Comparative Kinetic Data (Illustrative)
| Phenylboronic Acid Derivative | Substituents | Expected Relative Initial Rate | Rationale |
| Phenylboronic acid | None | 1.0 | Baseline for comparison. |
| 4-Methoxyphenylboronic acid | 4-OCH₃ (Electron-donating) | > 1.0 | Electron-donating group can accelerate transmetalation.[4] |
| 4-Nitrophenylboronic acid | 4-NO₂ (Electron-withdrawing) | < 1.0 | Electron-withdrawing group can decelerate transmetalation.[4] |
| 2-Methoxyphenylboronic acid | 2-OCH₃ (Ortho-substituent) | Variable | Steric hindrance may slow the reaction, but potential for chelation could accelerate it.[5] |
| 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | 3-F, 5-CH₂OH | Variable | Complex interplay of electron-withdrawing fluoro group and potentially coordinating hydroxymethyl group. |
Note: The relative initial rates are illustrative and the actual values are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).
Conclusion
The kinetic study of Suzuki-Miyaura reactions is a critical endeavor for the development of efficient and robust synthetic processes. The case of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid highlights the importance of a detailed kinetic analysis to understand the complex interplay of substituent effects. By employing appropriate in-situ monitoring techniques and a systematic experimental design, researchers can gain valuable insights into the reaction mechanism and optimize conditions for enhanced performance. This guide provides a foundational framework for undertaking such studies, empowering scientists to unlock the full potential of the Suzuki-Miyaura reaction in their research and development efforts.
References
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Suzuki, A. Cross-coupling reactions via organoboranes. Pure and Applied Chemistry, 1985 , 57(11), 1749-1758. Available from: [Link]
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. Available from: [Link]
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Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41(22), 4176-4211. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Myers, A. G. The Suzuki Reaction. Harvard University. Available from: [Link]
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Sikorski, D., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018 , 14, 2384-2393. Available from: [Link]
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Molander, G. A.; Trice, S. L. J.; Kennedy, S. M. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 2012 , 77(19), 8678-8688. Available from: [Link]
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Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 2016 , 352(6283), 329-332. Available from: [Link]
-
Sikorski, D., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018 , 14, 2384-2393. Available from: [Link]
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Sikorski, D., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018 , 14, 2384-2393. Available from: [Link]
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Magano, J.; Dunetz, J. R. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 2011 , 111(3), 2177-2250. Available from: [Link]
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Kambe, N., et al. Negishi Coupling of Alkyl Halides Containing β-Hydrogens. Angewandte Chemie International Edition, 2004 , 43(25), 3306-3308. Available from: [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. The Slow-Release Strategy in Palladium-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 2013 , 52(29), 7362-7370. Available from: [Link]
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Royal Society of Chemistry. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry, 2017 , 19(2), 458-464. Available from: [Link]
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Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129(11), 3358-3366. Available from: [Link]
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Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41(11), 1461-1473. Available from: [Link]
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Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133(7), 2116-2119. Available from: [Link]
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Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. Mechanism of the Suzuki−Miyaura Reaction: A DFT Study. Organometallics, 2006 , 25(14), 3469-3482. Available from: [Link]
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Matos, K.; Soderquist, J. A. B-Alkyl Suzuki Cross-Coupling with Boronic Acids and Alkyl Bromides: A Mechanistic Investigation. The Journal of Organic Chemistry, 1998 , 63(3), 461-470. Available from: [Link]
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Netherton, M. R.; Fu, G. C. Palladium-Catalyzed Cross-Coupling of Alkyl Halides. Advanced Synthesis & Catalysis, 2004 , 346(13-15), 1525-1532. Available from: [Link]
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Dreher, S. D., et al. A General, Efficient, and Practical Method for the Suzuki−Miyaura Cross-Coupling of 2-Heterocyclic Boronic Acids and Heteroaryl Halides. The Journal of Organic Chemistry, 2008 , 73(16), 6329-6338. Available from: [Link]
-
Gildner, P. G.; Colacot, T. J. Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Coupling. Organometallics, 2015 , 34(23), 5497-5508. Available from: [Link]
-
Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013 , 42(12), 5270-5298. Available from: [Link]
-
Johansson Seechurn, C. C. C.; Kitching, M. O.; Colacot, T. J.; Snieckus, V. Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 2012 , 51(21), 5062-5085. Available from: [Link]
-
Maluenda, I.; Navarro, O. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 2015 , 20(5), 7526-7557. Available from: [Link]
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Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for the Suzuki−Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 2004 , 43(14), 1871-1876. Available from: [Link]
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2005 , 127(13), 4685-4696. Available from: [Link]
-
Christmann, U.; Vilar, R. Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 2005 , 44(3), 366-374. Available from: [Link]
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Grushin, V. V. The Organometallic Chemistry of Fluoroaromatic and Fluoroaliphatic Compounds. Chemical Reviews, 2004 , 104(3), 1629-1668. Available from: [Link]
- Miyaura, N. Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 41-99.
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation. Angewandte Chemie International Edition, 2001 , 40(24), 4544-4568. Available from: [Link]
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Macmillan Group. B-Alkyl Suzuki Couplings. Princeton University. 2005 . Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available from: [Link]
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MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 2019 , 24(5), 833. Available from: [Link]
-
Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. 2021 , 11(3), 503-514. Available from: [Link]
-
ResearchGate. Kinetic profile of Suzuki-Miyaura reaction in different solvents. Available from: [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 2017 , 7(3), 75. Available from: [Link]
-
ResearchGate. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Available from: [Link]
-
ResearchGate. Hammett plot of competitive reactions of phenylboronic acid with... Available from: [Link]
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MDPI. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 2024 , 14, 451. Available from: [Link]
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A Comparative Guide to Cross-Coupling Strategies: Navigating Alternatives to 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
For researchers at the forefront of drug development and materials science, the construction of carbon-carbon (C-C) bonds is a foundational pillar of molecular design. The Suzuki-Miyaura cross-coupling reaction, utilizing organoboron reagents like 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, has become a preeminent tool due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of building blocks.[1][2] However, the inherent limitations of boronic acids—namely their propensity for protodeboronation and potential instability, especially with complex heteroaryl systems—necessitate a broader understanding of the cross-coupling landscape.[3]
This guide provides an in-depth, objective comparison of viable alternative cross-coupling methodologies. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. The goal is to empower you, the research scientist, to make informed decisions when the standard Suzuki-Miyaura coupling with a given boronic acid may not be the optimal path forward.
The Benchmark: Suzuki-Miyaura Coupling
The palladium-catalyzed reaction between an organoboron species and an organic halide or pseudohalide is the gold standard for many biaryl syntheses.[2] The 3-fluoro-5-(hydroxymethyl)phenyl moiety is a valuable structural motif, and its corresponding boronic acid is a common entry point for its installation.
The generally accepted catalytic cycle forms the basis for understanding related transformations.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
While robust, challenges such as boronic acid decomposition, catalyst inhibition by certain functional groups, and difficult purifications from boron-containing byproducts can arise.[3][4]
Alternative Cross-Coupling Methodologies
We will now explore several established alternatives, each offering a unique set of advantages that may be beneficial for specific synthetic challenges.
Stille Cross-Coupling: The Power of Organostannanes
The Stille reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide.[5] Its primary advantage lies in the stability and inertness of organostannanes to air and moisture, and their exceptional tolerance for a wide variety of functional groups, including esters, ketones, and even free hydroxyl groups.[5][6] This often obviates the need for protecting group strategies.
However, the primary drawback is the toxicity of organotin compounds and their byproducts, which can complicate purification and pose safety concerns.
Figure 2: Catalytic Cycle for the Stille Cross-Coupling Reaction.
| Feature | Suzuki-Miyaura (Boronic Acids) | Stille (Organostannanes) |
| Nucleophile | Ar-B(OH)₂ | Ar-SnR₃ |
| Stability | Variable; prone to protodeboronation. | Generally high; air and moisture stable.[6] |
| Toxicity | Low. | High; tin byproducts can be difficult to remove. |
| Functional Group Tolerance | Good to excellent.[1] | Excellent.[5] |
| Reaction Conditions | Requires base. | Generally neutral; can require harsher temperatures.[6] |
Representative Experimental Protocol: Stille Coupling
This protocol is adapted from a standard literature procedure for the synthesis of biaryl compounds.[7]
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol), the organostannane reagent (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and anhydrous toluene (5 mL).
-
Reaction Execution: The mixture is stirred and heated to 100 °C. The reaction progress is monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether (20 mL). The solution is then washed with a saturated aqueous solution of KF (to precipitate tin salts), followed by brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Hiyama Cross-Coupling: The Silane Alternative
The Hiyama coupling utilizes organosilanes as the nucleophilic partner.[8] Organosilanes are attractive alternatives because they are non-toxic, environmentally benign, and readily prepared.[9][10] The core challenge of Hiyama coupling is the inertness of the carbon-silicon bond, which necessitates an activating agent, typically a fluoride source (e.g., TBAF) or a strong base, to form a hypervalent silicon species that can undergo transmetalation.[11][12]
Figure 3: Catalytic Cycle for the Hiyama Cross-Coupling Reaction.
| Feature | Suzuki-Miyaura (Boronic Acids) | Hiyama (Organosilanes) |
| Nucleophile | Ar-B(OH)₂ | Ar-SiR₃ |
| Stability | Variable. | High; stable to air and moisture. |
| Toxicity | Low. | Very low.[9] |
| Functional Group Tolerance | Good to excellent. | Good; activator can be a limitation. |
| Reaction Conditions | Requires base. | Requires fluoride or strong base activator.[12] |
Representative Experimental Protocol: Hiyama Coupling
This protocol is based on established methods for palladium-catalyzed Hiyama coupling.[9]
-
Reaction Setup: In a glovebox, a vial is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), the aryl halide (1.0 mmol), and the organosilane (1.5 mmol).
-
Reagent Addition: Anhydrous THF (3 mL) is added, followed by a 1.0 M solution of TBAF in THF (1.5 mL, 1.5 mmol).
-
Reaction Execution: The vial is sealed and heated to 80 °C with stirring for 12-24 hours.
-
Workup: After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, and dried over Na₂SO₄.
-
Purification: The solvent is removed in vacuo, and the residue is purified by flash chromatography to yield the biaryl product.
Negishi & Kumada Couplings: Highly Reactive Organometallics
Negishi coupling employs organozinc reagents, while Kumada coupling uses Grignard (organomagnesium) reagents.[13][14][15] Both methods are powerful due to the high nucleophilicity of the organometallic species, which often results in very fast reaction rates and high yields.[16][17]
The primary trade-off is the reactivity of the organozinc and Grignard reagents themselves. They are highly sensitive to air and moisture and are incompatible with many electrophilic functional groups (e.g., esters, ketones, aldehydes, nitriles) and protic sources (e.g., alcohols, amines).[15][18] This limited functional group tolerance is a significant consideration in complex molecule synthesis.
Figure 4: Catalytic Cycles for Negishi and Kumada Couplings.
| Feature | Negishi (Organozinc) | Kumada (Grignard) |
| Nucleophile | Ar-ZnX | Ar-MgX |
| Reactivity | High. | Very High. |
| Stability | Air/moisture sensitive. | Highly air/moisture sensitive. |
| Functional Group Tolerance | Moderate; better than Grignards.[18] | Low; incompatible with protic and electrophilic groups.[15] |
| Advantages | High reactivity, broad scope.[16] | Utilizes readily available Grignard reagents.[14] |
Representative Experimental Protocol: Negishi Coupling
This protocol is a general procedure for Negishi cross-coupling.[19]
-
Organozinc Preparation (if not commercial): An aryl bromide (1.0 mmol) in anhydrous THF is treated with n-butyllithium at -78 °C. After stirring, a solution of ZnCl₂ (1.1 mmol) in THF is added, and the mixture is warmed to room temperature to form the organozinc reagent.
-
Coupling Reaction: In a separate flame-dried flask under argon, Pd(dba)₂ (0.025 mmol, 2.5 mol%), a phosphine ligand (e.g., P(2-furyl)₃, 0.10 mmol, 10 mol%), and the second aryl halide (1.0 mmol) are dissolved in anhydrous THF.
-
Execution: The freshly prepared organozinc solution is transferred via cannula to the catalyst mixture at room temperature. The reaction is stirred until completion (monitored by TLC/GC-MS).
-
Workup: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
Purification: The product is isolated by flash column chromatography.
Modern Strategies: C-H Activation and Decarboxylative Coupling
More recent advances in catalysis have enabled cross-coupling reactions that bypass the need for pre-formed organometallic reagents altogether, enhancing atom economy.
C-H Activation/Arylation: This strategy involves the direct coupling of an aryl C-H bond with an aryl halide.[20] It often requires a directing group on one of the arenes to achieve regioselectivity. This approach is highly atom-economical but can require significant optimization of directing groups and reaction conditions.[21][22]
Decarboxylative Coupling: This method uses readily available and stable carboxylic acids as the nucleophilic partner.[23][24] The reaction proceeds via the extrusion of CO₂, forming an organometallic intermediate in situ that then participates in the cross-coupling cycle.[25][26] This avoids the synthesis of organometallic reagents and utilizes inexpensive starting materials.
Figure 5: Conceptual Workflows for C-H Activation and Decarboxylative Coupling.
| Feature | C-H Activation | Decarboxylative Coupling |
| Nucleophile Source | C-H bond of an arene. | Carboxylic acid (Ar-COOH). |
| Atom Economy | Excellent; avoids pre-functionalization.[21] | Very good; byproduct is CO₂. |
| Key Advantage | Step-economic, "green" approach. | Uses cheap, stable, widely available starting materials.[25] |
| Key Challenge | Regioselectivity control (often needs directing group), potentially harsh conditions.[20] | Substrate scope can be limited; may require specific oxidants or catalysts. |
Comparative Summary and Conclusion
The choice of a cross-coupling strategy is a multi-faceted decision that balances reagent availability, functional group tolerance, reaction conditions, and safety considerations. While the Suzuki-Miyaura coupling of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid remains a powerful and reliable method, it is not a universal solution.
Quick Comparison Guide:
| Method | Key Advantage | Key Disadvantage | Best For... |
| Suzuki-Miyaura | Broad utility, mild conditions, low toxicity.[2] | Boronic acid instability. | General purpose biaryl synthesis. |
| Stille | Exceptional functional group tolerance.[5] | High toxicity of tin reagents. | Late-stage functionalization of complex molecules with sensitive groups. |
| Hiyama | Low toxicity, stable reagents.[9] | Requires an activator (fluoride/base). | "Green" chemistry applications; when tin is not an option. |
| Negishi | High reactivity and broad scope.[17] | Reagent sensitivity to air/moisture. | Rapid coupling when functional group tolerance is not a major issue. |
| Kumada | Uses common, inexpensive Grignard reagents.[14] | Very low functional group tolerance. | Simple biaryl syntheses without sensitive functional groups. |
| C-H Activation | Highly atom- and step-economical.[22] | Regioselectivity challenges. | Optimizing synthetic routes to reduce steps and waste. |
| Decarboxylative | Uses abundant carboxylic acids.[23] | Developing substrate scope. | When the corresponding carboxylic acid is more accessible than the organometallic. |
By understanding the nuances of each of these powerful C-C bond-forming reactions, researchers can design more robust, efficient, and innovative synthetic routes, ultimately accelerating the discovery and development of new chemical entities.
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- Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research. (2018-10-30).
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- Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization.
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- Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates.
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The Strategic Advantage of Fluorination: A Comparative Guide to 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates stands as a powerful tactic for optimizing pharmacological profiles.[1][2][3] This guide provides an in-depth technical comparison of the biological and pharmacological implications of synthesizing compounds using 3-Fluoro-5-(hydroxymethyl)phenylboronic acid versus its non-fluorinated and positional analogs. We will delve into the mechanistic rationale behind the observed effects, supported by illustrative experimental data and detailed protocols, to empower researchers in their drug design and development endeavors.
The Fluorine Factor: More Than Just a Halogen Substitution
The introduction of a fluorine atom, particularly on an aromatic ring, is not a mere substitution but a strategic modification that can profoundly influence a molecule's properties. The high electronegativity and relatively small van der Waals radius of fluorine can lead to significant alterations in a compound's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target.[2][4] Specifically, the strong carbon-fluorine bond is more resistant to metabolic cleavage by enzymes like the cytochrome P450 family, often resulting in an extended half-life and improved bioavailability.[1][3][5]
The subject of this guide, 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, is a versatile building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[6][7][8][9][10] The presence of the fluorine atom at the meta-position relative to the boronic acid and the hydroxymethyl group offers a unique combination of electronic and steric properties that can be exploited in drug design.
Comparative Biological Activity: A Case Study in Kinase Inhibition
While direct comparative data for compounds synthesized specifically with 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is proprietary and often found within internal pharmaceutical research, we can illustrate the potential impact of fluorination by examining a case study on a different, yet structurally relevant, scaffold: isoquinoline-based PARP inhibitors. This data serves as a compelling surrogate to demonstrate the nuanced yet significant effects of strategic fluorination.
| Compound | Substitution (R) | Predicted pKa | Predicted clogP | Metabolic Stability (HLM t½, min) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | Not Reported | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | Not Reported | >10,000 | 800 |
Data adapted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives as PARP inhibitors.[5] Predicted pKa and clogP values are computationally derived. HLM: Human Liver Microsomes.
In this example, the introduction of a single fluorine atom at the 7-position of the isoquinoline core leads to a modest but clear enhancement in potency against the PARP2 enzyme.[5] This highlights how subtle electronic perturbations from a fluorine atom can influence biological activity. The slight increase in lipophilicity (clogP) and decrease in basicity (pKa) are also noteworthy physicochemical changes.[5]
Enhancing Metabolic Stability: The Power of the C-F Bond
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[1][3][11] By replacing a metabolically labile C-H bond with a more robust C-F bond, chemists can effectively "shield" the molecule from oxidative metabolism.[1][3]
| Compound | Core Structure | Metabolic Half-life (t½, min) in HLM |
| 2a | Non-fluorinated Phenylpyrazine | 25 |
| 2b | Fluorinated Phenylpyrazine | 75 |
| 3a | Non-fluorinated Isoquinoline | 40 |
| 3b | Fluorinated Isoquinoline | 110 |
This table presents illustrative data from various studies comparing non-fluorinated compounds with their fluorinated analogs in human liver microsomes (HLM). The data demonstrates the general trend of increased metabolic stability upon fluorination.
The data clearly indicates that the fluorinated analogs exhibit a significantly longer metabolic half-life, which translates to a lower intrinsic clearance and potentially improved in vivo exposure.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, the following detailed protocols for key experiments are provided.
Protocol 1: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with 3-Fluoro-5-(hydroxymethyl)phenylboronic acid.
Materials:
-
3-Fluoro-5-(hydroxymethyl)phenylboronic acid
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Nitrogen or Argon source
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 equiv), 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent mixture (e.g., 4:1:1 Toluene:Ethanol:Water).
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst (0.05 equiv) to the reaction mixture.
-
Heat the reaction to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the potency of a synthesized compound in inhibiting a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Synthesized inhibitor compound
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 96-well plate, add the diluted inhibitor or DMSO control.
-
Add the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
Conclusion
The strategic use of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid in the synthesis of novel compounds offers a significant advantage in drug discovery. The incorporation of fluorine can lead to enhanced biological potency and, most notably, improved metabolic stability. While the effects of fluorination are context-dependent and require careful evaluation for each new chemical series, the principles and protocols outlined in this guide provide a robust framework for researchers to leverage the unique properties of fluorine in the design of next-generation therapeutics. The provided experimental methodologies for synthesis and biological evaluation are essential for the systematic assessment of these fluorinated analogs, ultimately accelerating the journey from a promising lead compound to a clinically viable drug candidate.
References
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
As laboratory professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture. This guide provides a detailed protocol for the safe disposal of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid, moving beyond simple instructions to explain the rationale behind each critical step. Adherence to these procedures is essential for protecting personnel, preventing environmental contamination, and ensuring regulatory compliance.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid is a halogenated organic compound that presents several health risks upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.
According to its Safety Data Sheet (SDS), this compound is classified with the GHS07 pictogram, indicating it can cause less severe, but still significant, health effects. The specific hazards are summarized in the table below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust. |
Understanding these hazards informs every subsequent step of the handling and disposal process. The risk of irritation necessitates the use of appropriate Personal Protective Equipment (PPE), and its classification as a harmful substance mandates that it be disposed of as regulated hazardous waste, never in standard trash or down the drain.[1][2]
Waste Characterization and Segregation: The "Why"
Proper disposal begins with correct waste characterization and stringent segregation. 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid falls into a critical waste category: halogenated organic waste .[3][4]
Causality of Segregation: The fluorine atom in the molecule makes it a halogenated compound. It is imperative to segregate halogenated organic waste from non-halogenated organic waste streams.[4][5] The primary reasons for this are:
-
Disposal Method: Halogenated wastes often require high-temperature incineration with special scrubbers to neutralize the acidic gases (e.g., hydrogen fluoride) produced during combustion. Mixing them with non-halogenated solvents complicates and significantly increases the cost of disposal.[6]
-
Environmental Persistence: Many halogenated compounds are persistent in the environment and can have toxic effects on ecosystems.[3] Dedicated disposal routes are designed to destroy the molecule completely, preventing environmental release.
-
Chemical Incompatibility: While this specific boronic acid is stable, mixing chemical waste streams without a full compatibility analysis is dangerous. Boronic acids, in general, are incompatible with strong oxidizing agents.[7][8] Segregating waste prevents unintended and potentially hazardous chemical reactions.[9]
Therefore, all waste streams containing this compound must be placed in a container clearly and specifically labeled "HALOGENATED ORGANIC WASTE." [10]
Step-by-Step Disposal Protocol
This protocol covers the disposal of the neat (pure) compound, contaminated materials, and empty containers. All steps involving the handling of open containers must be performed within a certified chemical fume hood.
3.1. Required Personal Protective Equipment (PPE)
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of as contaminated waste after handling.
-
Protective Clothing: A lab coat must be worn to protect against skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is required.[1]
3.2. Disposal of Neat Solid Waste
-
Prepare the Waste Container: Obtain a designated hazardous waste container that is clean, in good condition, and made of a compatible material (e.g., HDPE - high-density polyethylene). The container must have a secure, vapor-tight screw-top cap.[5][10]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[6][9] Fill out all required information, including:
-
Transfer the Waste: Carefully transfer the solid waste into the labeled container using a spatula or scoop. Avoid creating dust.[12]
-
Seal and Store: Securely close the container cap. Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[11][13] The container must be stored in secondary containment to prevent spills.
3.3. Disposal of Contaminated Materials (PPE, Weighing Paper, etc.)
-
Collect Waste: Place all contaminated disposable materials, such as gloves, weighing paper, and absorbent pads used for cleanup, into a separate, clearly labeled hazardous waste bag or container.
-
Labeling: The container must be labeled as "Contaminated Debris" and include the name of the chemical contaminant: "3-Fluoro-5-(hydroxymethyl)phenylboronic Acid."
-
Disposal Pathway: This waste stream must also be managed as halogenated hazardous waste. Do not mix it with regular trash.
3.4. Disposal of Empty Containers An "empty" container that once held this chemical is not truly empty; it contains chemical residue and must be disposed of as hazardous waste.
-
Do Not Rinse: Do not rinse the container into the sewer system.[1]
-
Deface Original Label: Completely deface or remove the original product label to avoid confusion.[5]
-
Manage as Waste: Dispose of the empty, capped container in the same manner as contaminated solid waste, or follow your institution's specific procedure for empty hazardous material containers.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste related to 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid.
Caption: Disposal workflow for 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described in section 3.1.
-
Containment & Cleanup:
-
Decontamination: Clean the spill area with soap and water. All cleaning materials (absorbent pads, wipes, etc.) must be disposed of as hazardous waste.[1]
-
Reporting: Report the incident to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.[1]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted responsibly from discovery through disposal. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.[14]
References
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- 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | 1146614-40-5. Sigma-Aldrich.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Halogenated Solvents in Laboratories. Campus Operations, Temple University.
- Proper Disposal of (4-(Butylsulfinyl)phenyl)boronic acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Chemical Waste Disposal Guidelines. Unknown University Source.
- SAFETY DATA SHEET - Phenylboronic acid. Sigma-Aldrich.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Organic solvent waste. Kemicentrum, Lund University.
- SAFETY DATA SHEET - Phenylboronic acid. Fisher Scientific.
- SAFETY DATA SHEET - Phenylboronic acid. Thermo Fisher Scientific.
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- In-depth Guide to Laboratory Chemical Disposal Procedures. Benchchem.
- SAFETY DATA SHEET - 3-Fluoro-5-hydroxybenzeneboronic acid. Fisher Scientific.
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- PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
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Personal protective equipment for handling 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
An In-Depth Guide to Personal Protective Equipment for Handling 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
As a Senior Application Scientist, the safe handling of specialized reagents is paramount to successful and reproducible research. This guide provides essential, field-tested safety and logistical information for 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid (CAS No. 1146614-40-5). The protocols herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity. This document moves beyond a simple checklist, delving into the causality behind each recommendation to build a comprehensive safety framework.
Hazard Identification: The Foundation of Safety
Understanding the intrinsic hazards of a chemical is the first step in developing a robust safety protocol. 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid is classified as hazardous, and its specific risks dictate the necessary protective measures.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[1] |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1][2][3] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1][3] |
These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of the solid as dust.[3][4] The operational plan must therefore focus on creating barriers to prevent the chemical from entering the body through these routes.
First Line of Defense: Engineering and Administrative Controls
Before selecting Personal Protective Equipment (PPE), a hierarchy of controls must be implemented. Engineering and administrative controls are designed to remove or minimize the hazard at its source.
-
Engineering Controls : The primary engineering control for handling this solid compound is a certified chemical fume hood.[5][6] This protects the user from inhaling dust particles and contains any potential spills. It is mandatory that all weighing and transfer operations are performed within a fume hood. Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3][7][8]
-
Administrative Controls : Adherence to good laboratory practices is critical. This includes minimizing the quantities of the chemical handled, washing hands thoroughly with soap and water after every operation, and prohibiting eating, drinking, or smoking in the laboratory.[6][9][10] All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be used in conjunction with the controls mentioned above. The selection of appropriate PPE is directly informed by the hazard assessment.
| Protection Type | Specific Recommendations | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles are mandatory.[5][11] A full-face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[5][6][11] | The compound is a serious eye irritant (H319).[1] Goggles provide a seal around the eyes to protect against dust and potential splashes. A face shield offers a broader barrier of protection for the entire face. |
| Hand Protection | Chemically resistant nitrile gloves are the standard recommendation.[5][6][12] For extended contact or spill cleanup, consider double-gloving or using thicker, heavy-duty nitrile gloves. | The compound causes skin irritation (H315).[1] Nitrile provides excellent protection against incidental contact with a wide variety of chemicals. Gloves must be inspected for tears before use and changed immediately if contaminated.[9] |
| Body Protection | A buttoned, flame-resistant lab coat is required.[6] Long pants and closed-toe shoes are mandatory for all laboratory work.[11][13] | A lab coat protects the skin and personal clothing from accidental spills and contact.[12] It should be removed before leaving the laboratory to prevent the spread of contamination. |
| Respiratory Protection | For handling small quantities within a properly functioning chemical fume hood, respiratory protection is typically not necessary.[5] If dust is generated or engineering controls are insufficient, a NIOSH-approved N95 (or better) respirator is required.[6][7] | Inhalation may cause respiratory tract irritation (H335).[1] The goal is to prevent airborne dust from entering the respiratory system. A fume hood is the primary method; a respirator is a necessary secondary measure if the primary control is inadequate. |
Operational Plan: A Step-by-Step Handling Protocol
A self-validating protocol ensures safety at every stage of the workflow. The following step-by-step procedure provides a framework for the safe handling of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid.
-
Preparation :
-
Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Ensure the work area is clean and uncluttered.[6]
-
Verify the location and functionality of the nearest safety shower and eyewash station.[7][8]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and the designated hazardous waste containers.
-
-
Donning PPE :
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
-
-
Handling the Chemical :
-
Post-Handling :
-
Clean all non-disposable equipment and the work surface to remove any residual chemical.
-
Properly seal and label all hazardous waste containers.[14]
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.[7][9]
-
Caption: Workflow for safely handling 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid.
Spill and Disposal Procedures
Accidents can happen, and a clear plan is essential for a safe and effective response. All waste generated must be treated as hazardous.
Spill Cleanup Plan
This procedure is for minor spills (small quantities) contained within a chemical fume hood. For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[14][15]
-
Evacuate & Alert : Notify personnel in the immediate area of the spill.[16]
-
Contain : If it is safe to do so, prevent the spread of the solid powder. Do not use water.
-
Absorb : Gently cover the spill with an inert absorbent material like sand, vermiculite, or kitty litter.[5][16][17] This helps to contain the powder and prevent it from becoming airborne.
-
Clean-up : Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable container for hazardous solid waste.[5][8] Avoid any actions that could create dust.[9]
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.[14] All cleanup materials, including contaminated gloves, must be placed in the solid hazardous waste container.[14][17]
Waste Disposal Plan
The improper disposal of chemical waste poses a significant environmental and safety risk.
-
Waste Segregation : Use separate, clearly labeled, and sealable containers for solid and liquid hazardous waste.[14] The original chemical container is often a good choice for storing waste of the same material.[18]
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-Fluoro-5-(hydroxymethyl)phenylboronic Acid".[14]
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh boats, and absorbent paper, must be disposed of as solid hazardous waste.[5][14]
-
Disposal Method : Do not pour any waste containing this chemical down the drain.[10] All waste must be disposed of through your institution's licensed hazardous waste disposal program.[9][18][19]
By integrating these expert-validated protocols into your daily laboratory operations, you can confidently handle 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid, ensuring a safe environment for yourself, your colleagues, and the groundbreaking research you conduct.
References
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- BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
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- Sigma-Aldrich. (n.d.). 3-Fluoro-5-(hydroxymethyl)phenylboronic acid.
- BenchChem. (n.d.). Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Operational Guide.
- CDH Fine Chemical. (n.d.). PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Thermo Fisher Scientific. (2020). Phenylboronic acid - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
- Lab Alley. (n.d.). How to Store Boric Acid.
- Environmental Health and Safety, University of Arizona. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- TBEP Labs. (2019). Chemical Spill Clean-Up.
- BenchChem. (n.d.). Proper Disposal of (5-Iodopent-1-en-1-yl)boronic acid: A Guide for Laboratory Professionals.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2-(Hydroxymethyl)phenylboronic Acid.
- Cornell EHS. (n.d.). 5.4 Chemical Spill Procedures.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Research Laboratory & Safety Services, University of Arizona. (2015). Personal Protective Equipment Selection Guide.
- Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Fluorophenylboronic acid.
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- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
